Product packaging for Dodec-4-en-2-one(Cat. No.:CAS No. 40657-57-6)

Dodec-4-en-2-one

Cat. No.: B15285535
CAS No.: 40657-57-6
M. Wt: 182.30 g/mol
InChI Key: SNSAFZXASVXYNM-UHFFFAOYSA-N
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Description

Dodec-4-en-2-one (CAS 1782-79-2) is an organic compound classified as an acyclic ketone. This compound is characterized by a 12-carbon chain with a ketone functional group at the second carbon and a double bond between the fourth and fifth carbons . It has a molecular formula of C12H22O and a molecular weight of 182.30 g/mol . Available as an orange powder, it has a melting point of 92-93 °C and a boiling point of approximately 254.5 °C at 760 mmHg . Researchers value this compound for its defined structure and properties, making it a potential building block or intermediate in synthetic organic chemistry routes. It is soluble in various common organic solvents, including chloroform, dichloromethane, ethyl acetate, and acetone, facilitating its use in laboratory settings . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for detailed handling information. This compound may be harmful if swallowed, in contact with skin, or if inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B15285535 Dodec-4-en-2-one CAS No. 40657-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-4-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSAFZXASVXYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720474
Record name Dodec-4-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40657-57-6
Record name Dodec-4-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dodec-4-en-2-one. Due to the limited availability of experimental data for this specific isomer, this document combines exact calculations for fundamental properties with estimated data derived from its close structural isomer, (E)-dodec-2-en-4-one. This approach provides a robust starting point for researchers engaged in its study. Detailed experimental protocols for the determination of these properties are also included to facilitate laboratory work.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is critical to note that while the molecular formula and weight are exact for this compound, other quantitative parameters are estimated based on data for the isomer (E)-dodec-2-en-4-one and should be confirmed through empirical testing.

PropertyValueSource / MethodNotes
Molecular Formula C₁₂H₂₂OCalculationExact value for this compound.
Molecular Weight 182.31 g/mol CalculationExact value for this compound, based on IUPAC atomic weights.[1]
IUPAC Name (E)-dodec-4-en-2-one or (Z)-dodec-4-en-2-oneNomenclatureThe stereochemistry of the double bond (E/Z) would need to be determined experimentally.
CAS Number Not available-A specific CAS Registry Number for this compound could not be located. The CAS for the isomer (E)-dodec-2-en-4-one is 65570-26-5.[1]
Boiling Point ~258.84 °C (~531.99 K)Joback Method (Calculated for isomer dodec-2-en-4-one)This is a predicted value for a structural isomer and should be considered an estimate.[2] Experimental determination is recommended.
Melting Point ~ -3.3 °C (~269.85 K)Joback Method (Calculated for isomer dodec-2-en-4-one)As an unsaturated ketone, it is likely a liquid at room temperature. This is a predicted value for a structural isomer.[2]
Octanol/Water Partition Coefficient (logP) ~3.88Crippen Method (Calculated for isomer dodec-2-en-4-one)Indicates a high degree of lipophilicity and low water solubility.[2] This is a predicted value for a structural isomer. A computed XLogP3 of 4.6 is also reported for the isomer.[3]
Water Solubility (log₁₀WS) ~ -3.98 mol/LCrippen Method (Calculated for isomer dodec-2-en-4-one)Consistent with a high logP value, suggesting very low solubility in aqueous media.[2] This is a predicted value for a structural isomer.
Polar Retention Index ~ 1905NIST (Experimental for isomer dodec-2-en-4-one)Determined by gas chromatography on a polar column.[2] This value is for the isomer (E)-dodec-2-en-4-one.

Logical Workflow for Physicochemical Characterization

The following diagram outlines a standard experimental workflow for the comprehensive characterization of a novel or uncharacterized organic compound such as this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_initial_char Initial Characterization cluster_phys_props Physicochemical Properties Determination cluster_final Data Compilation start This compound structure Structural Elucidation (NMR, MS, IR) start->structure purity Purity Assessment (GC, HPLC) structure->purity report Technical Data Sheet structure->report boiling_point Boiling Point purity->boiling_point melting_point Melting Point purity->melting_point solubility Solubility Profiling purity->solubility logP LogP Determination purity->logP purity->report boiling_point->report melting_point->report solubility->report logP->report

Caption: Logical workflow for the physicochemical characterization of this compound.

Experimental Protocols

The following section details generalized experimental protocols for determining the key physicochemical properties of this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

  • Apparatus: Thiele tube, thermometer (0-300 °C), small test tube (fusion tube), capillary tube (sealed at one end), mineral oil or liquid paraffin, clamp stand, and a micro-burner.

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level just above the side-arm.

    • Add approximately 0.5 mL of this compound into the small test tube.

    • Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the thermometer assembly in the Thiele tube, immersing the bulb and sample in the oil.

    • Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube will ensure uniform heating via convection currents.

    • Observe the open end of the capillary tube. As the temperature rises, trapped air will expand and exit the tube.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube. Record this temperature.

Spectroscopic Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to assess the purity of the compound and to determine its molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column (e.g., HP-5MS or similar), helium carrier gas, autosampler or manual syringe.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS Protocol:

    • Injection: Inject 1 µL of the prepared solution into the GC inlet, which is heated to a temperature sufficient to vaporize the sample and solvent (e.g., 250 °C).

    • Separation (GC): The vaporized sample is carried by helium gas through the capillary column. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This separates the compound from any impurities based on boiling point and column affinity.

    • Ionization (MS): As the compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons (typically at 70 eV), causing it to ionize and fragment.

    • Detection (MS): The resulting positively charged ions (the molecular ion and its fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

    • Data Analysis: The resulting mass spectrum provides the molecular weight of the compound (from the molecular ion peak) and a unique fragmentation pattern that can be used to confirm its structure. The gas chromatogram indicates the purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

  • Apparatus: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, volumetric flasks, and pipettes.

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Transfer the solution to an NMR tube and cap it.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

    • Acquire the ¹H NMR spectrum. This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shift (position of signals), integration (area under signals, corresponding to the number of protons), and multiplicity (splitting pattern, indicating neighboring protons).

    • ¹³C NMR: Analyze the chemical shift of each signal to identify the different types of carbon atoms (e.g., C=O, C=C, CH₃, CH₂).

Solubility Determination

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which is crucial for formulation and reaction condition selection.

  • Apparatus: Small test tubes or vials, vortex mixer, graduated pipettes.

  • Solvents: A range of solvents with varying polarities should be tested, for example:

    • Polar Protic: Water, Methanol

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Acetone

    • Nonpolar: Hexane, Toluene

  • Procedure:

    • Add approximately 10 mg of this compound to a series of test tubes.

    • To each tube, add 1 mL of a different solvent.

    • Vortex each tube vigorously for 30-60 seconds.

    • Visually inspect each tube for the presence of undissolved solute against a contrasting background.

    • Classify the solubility as:

      • Soluble: No visible solid particles.

      • Partially Soluble: Some solid remains, but a significant portion has dissolved.

      • Insoluble: The vast majority of the solid remains undissolved.

    • For compounds insoluble in water, further tests in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be performed to identify any ionizable functional groups. However, for a simple ketone like this compound, no change in solubility is expected.

References

The Elusive Nature of Dodec-4-en-2-one: A Review of its Apparent Absence in Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

Dodec-4-en-2-one, a 12-carbon unsaturated ketone, presents a chemical structure suggestive of potential biosynthetic origins from fatty acid metabolism, a common pathway for the formation of signaling molecules, pheromones, and defense compounds in a wide array of organisms. Despite this, a comprehensive review of scientific literature and chemical databases reveals a notable absence of evidence for this compound as a naturally occurring compound. This technical guide summarizes the extensive search for its natural sources and, finding none, pivots to discuss the synthesis and potential biological relevance of this and structurally similar molecules that are found in nature. This document aims to provide a valuable resource for researchers by clarifying the current state of knowledge and highlighting potential avenues for future investigation.

While the natural occurrence of this compound remains unconfirmed, the broader class of unsaturated ketones is well-represented in the natural world, playing critical roles in chemical communication and defense.

Synthetic Approaches to this compound

The absence of a known natural source necessitates chemical synthesis for the study of this compound. Several synthetic routes can be envisioned, typically involving the formation of the carbon-carbon double bond at the C4-C5 position and the ketone at the C2 position. A plausible and efficient method involves a Wittig-type reaction or a Grignard reaction followed by oxidation.

Example Synthetic Protocol: Grignard Reaction and Oxidation

A common approach to synthesize α,β-unsaturated ketones is through the reaction of an organometallic reagent with an appropriate α,β-unsaturated aldehyde, followed by oxidation of the resulting alcohol.

  • Step 1: Grignard Reagent Formation: A Grignard reagent is prepared from an appropriate alkyl halide. For the synthesis of this compound, heptylmagnesium bromide would be a suitable choice.

  • Step 2: Reaction with an α,β-Unsaturated Aldehyde: The Grignard reagent is then reacted with a suitable α,β-unsaturated aldehyde, such as crotonaldehyde (but-2-enal). This reaction forms a secondary alcohol.

  • Step 3: Oxidation: The resulting alcohol is then oxidized to the corresponding ketone, this compound, using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Synthesis_of_Dodec_4_en_2_one HeptylBromide Heptyl Bromide Grignard Heptylmagnesium Bromide (Grignard Reagent) HeptylBromide->Grignard + Mg / Dry Ether Mg Mg Crotonaldehyde Crotonaldehyde Intermediate_Alcohol Dodec-4-en-2-ol Crotonaldehyde->Intermediate_Alcohol + Heptylmagnesium Bromide Final_Product This compound Intermediate_Alcohol->Final_Product + PCC PCC PCC

Caption: Synthetic pathway for this compound via Grignard reaction and subsequent oxidation.

Biological Activity of Structurally Related Natural Ketones

While no biological activity has been reported for this compound itself due to its apparent absence from focused studies, several structurally related unsaturated ketones have been identified from natural sources and exhibit interesting biological properties. These compounds serve as a proxy for the potential bioactivity that this compound might possess.

Compound NameStructureNatural Source(s)Reported Biological Activity
(Z)-6-Heneicosen-11-oneC21H40ODouglas fir tussock moth (Orgyia pseudotsugata)Female sex pheromone
(Z)-7-Nonadecen-11-oneC19H36OPeach fruit moth (Carposina niponensis)Female sex pheromone
(E)-10-Heptadecen-2-oneC17H32OGinger (Zingiber officinale)Flavor compound, potential antimicrobial
6-Methyl-5-hepten-2-oneC8H14OLemongrass (Cymbopogon species)Insect repellent, alarm pheromone in ants

Table 1: Examples of naturally occurring unsaturated ketones and their biological relevance.

Hypothetical Signaling Pathway

Given that many unsaturated ketones of similar chain length function as insect pheromones, a hypothetical signaling pathway for this compound, were it to be found in an insect system, can be proposed. This pathway would likely involve reception by an olfactory receptor neuron (ORN) and subsequent signal transduction leading to a behavioral response.

Pheromone_Signaling_Pathway Pheromone This compound (Hypothetical Pheromone) OR Odorant Receptor (OR) in Olfactory Receptor Neuron Pheromone->OR Binds to G_Protein G-protein OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal Signal to Antennal Lobe Depolarization->Signal Behavior Behavioral Response (e.g., Mating) Signal->Behavior

Caption: A hypothetical signal transduction pathway for an insect pheromone like this compound.

Conclusion and Future Directions

The investigation into the natural occurrence of this compound highlights a significant gap in the current scientific literature. While its existence as a natural product is not supported by available data, its chemical structure remains of interest. The synthetic pathways are straightforward, allowing for its production for further study.

Future research efforts could be directed towards:

  • Targeted screening: Employing sensitive analytical techniques, such as GC-MS/MS, to screen a wide variety of natural sources (e.g., insect glands, plant volatiles, microbial cultures) for the presence of this compound.

  • Biological activity screening: Synthesizing this compound and testing it in a battery of bioassays to determine any potential antimicrobial, insecticidal, or pheromonal activity.

  • Comparative studies: Comparing the biological activity of synthetic this compound with that of its known, naturally occurring structural analogs.

For researchers and drug development professionals, this compound represents an intriguing, yet uncharacterized, chemical entity. While its natural origins are elusive, its potential for synthetic derivatization and biological screening remains an open and potentially fruitful area of investigation.

The Pheromonal Function of Dodec-4-en-2-one: An Inquiry into a Potential Semiochemical

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of dodec-4-en-2-one as an insect pheromone. Despite its structural characteristics, which are similar to known semiochemicals, there is currently no documented evidence to support its role in insect communication, behavior, or any other biological activity within the context of chemical ecology.

Efforts to collate information for a technical guide on the pheromonal function of this compound have been unsuccessful. Extensive searches of scientific databases and chemical repositories have not yielded any studies that identify or characterize this specific compound as a pheromone in any insect species. The core requirements of detailing its function, providing quantitative data, outlining experimental protocols, and visualizing signaling pathways cannot be fulfilled due to the absence of foundational research on this molecule.

Chemical databases provide basic physical and chemical properties for isomers such as (E)-dodec-2-en-4-one, but do not contain information on its biological activity or natural occurrence as a semiochemical. This lack of data prevents the creation of the requested in-depth technical guide, including tables of quantitative data and diagrams of signaling pathways.

It is possible that this compound is a novel or yet-to-be-identified pheromone, or that it functions in a capacity that has not been explored in published research. The field of chemical ecology is vast, and new discoveries are continually being made. However, based on the current body of scientific knowledge, a detailed report on the pheromone function of this compound cannot be produced.

Researchers, scientists, and drug development professionals interested in this or structurally similar compounds are encouraged to pursue primary research to investigate its potential biological activity. Such studies would be foundational in establishing any pheromonal function and would be a prerequisite for the development of a comprehensive technical guide as requested.

Spectral Analysis of Dodec-4-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for Dodec-4-en-2-one, a long-chain unsaturated ketone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~6.8dt1HH-5
~6.1d1HH-4
~2.5t2HH-3
~2.1s3HH-1
~2.0q2HH-6
~1.2-1.4m8HH-7 to H-10
~0.9t3HH-12

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ, ppm)Carbon Assignment
~198C-2 (C=O)
~148C-5 (=CH)
~130C-4 (=CH)
~40C-3 (-CH₂-)
~32C-6 (-CH₂-)
~29-30C-7 to C-10 (-CH₂-)
~28C-1 (-CH₃)
~22C-11 (-CH₂-)
~14C-12 (-CH₃)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3020=C-HStretching
~2960-2850C-H (alkane)Stretching
~1675C=O (conjugated)Stretching
~1630C=CStretching
~1465C-H (alkane)Bending
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
182[M]⁺ (Molecular Ion)
167[M - CH₃]⁺
139[M - C₃H₇]⁺
111[M - C₅H₁₁]⁺
97[C₇H₁₃]⁺
83[C₆H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
43[CH₃CO]⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 (signal-to-noise dependent).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • For a neat liquid sample, a small drop of this compound can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

  • Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

  • Instrument: FT-IR Spectrometer with an ATR accessory.

  • Procedure:

    • Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[1]

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)

1. Sample Introduction:

  • Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

2. Ionization:

  • Method: Electron Ionization (EI) is a common method for volatile compounds like ketones.

  • Energy: Typically 70 eV.

3. Mass Analysis:

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Mode: Positive ion mode.

  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

4. Data Acquisition:

  • Acquire the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR For NMR Prep_IR Prepare Neat Sample (ATR or Thin Film) Sample->Prep_IR For IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS For MS Acquire_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analyze_NMR Process FID Assign Peaks Acquire_NMR->Analyze_NMR Analyze_IR Identify Functional Group Absorptions Acquire_IR->Analyze_IR Analyze_MS Determine Molecular Ion & Fragmentation Pattern Acquire_MS->Analyze_MS Structure Confirm Structure of This compound Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

References

The Elusive Natural Origins of Dodec-4-en-2-one: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the vast repository of natural products, a definitive natural source for the unsaturated ketone, Dodec-4-en-2-one, remains to be identified. This in-depth technical review summarizes the current landscape of research and highlights the absence of documented evidence for its isolation from any plant, insect, fungal, or marine organism.

For researchers, scientists, and drug development professionals interested in the natural occurrence and potential applications of this compound, the current body of scientific literature presents a significant gap. While numerous ketones and other volatile organic compounds have been successfully isolated and characterized from a myriad of natural sources, this compound has not been reported as a constituent of any essential oil, insect pheromone blend, fungal metabolome, or marine natural product extract.

Searches across chemical databases and scientific publications have failed to yield any specific methodologies for the isolation of this compound from a natural matrix. This lack of information precludes the development of a detailed experimental protocol for its extraction, purification, and characterization from a biological source. Consequently, quantitative data regarding its natural abundance, such as yield or concentration, is also unavailable.

While the biosynthesis of various unsaturated ketones is a known process in different organisms, particularly in the context of insect communication and the flavor chemistry of cooked foods, a specific pathway leading to the formation of this compound has not been elucidated. The study of volatile compounds from sources like Basidiomycetes fungi and the analysis of cooked meat volatiles have identified a wide array of ketones, but this compound has not been among the reported compounds.

The absence of a known natural source and established isolation protocols means that a comparative analysis of yields from different sources, a key component of this technical guide's intended scope, cannot be performed.

Future Directions

The lack of a known natural source for this compound presents an open area for future research. Potential avenues for investigation could include:

  • Broad-spectrum screening: Untargeted metabolomic studies of a wider range of organisms, particularly those known to produce structurally related compounds, could potentially lead to its discovery.

  • Biosynthetic pathway investigation: Exploring the enzymatic machinery responsible for the formation of other unsaturated ketones might provide clues to the potential existence and nature of a biosynthetic route to this compound.

Until a natural source is identified and documented, the scientific community's access to this compound will be limited to synthetic routes. This technical guide, therefore, serves to highlight a significant knowledge gap and to encourage further exploration into the natural world's chemical diversity.

Due to the lack of a natural source and corresponding experimental data, the requested quantitative data table, experimental workflow diagram, and signaling pathway diagrams cannot be provided at this time.

The Biosynthesis of Dodec-4-en-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dodec-4-en-2-one is an unsaturated aliphatic methyl ketone that contributes to the characteristic aroma of various natural products. Understanding its biosynthetic pathway is crucial for applications in flavor and fragrance development, as well as for potential use in biocatalysis and metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and relevant experimental protocols for pathway elucidation and characterization. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

Unsaturated methyl ketones are a class of volatile organic compounds found in a variety of organisms, including insects, plants, and fungi. They often play significant roles as semiochemicals, flavor and aroma constituents, and defense compounds. This compound, with its characteristic metallic and mushroom-like odor, is of particular interest to the flavor and fragrance industry. The elucidation of its biosynthetic pathway opens avenues for its sustainable production through biotechnological approaches.

This guide proposes a plausible biosynthetic pathway for this compound, drawing parallels with established pathways for methyl ketone formation from fatty acids. The proposed pathway commences with a C12 fatty acid precursor and proceeds through a series of desaturation and modified β-oxidation steps, culminating in the formation of the target molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from lauric acid (dodecanoic acid), a common C12 saturated fatty acid. The pathway involves four key stages:

  • Desaturation: The introduction of a double bond at the C4 position of lauric acid.

  • Activation: Conversion of the resulting dodec-4-enoic acid to its coenzyme A (CoA) thioester.

  • Partial β-Oxidation: A single round of β-oxidation to yield a β-keto intermediate.

  • Hydrolysis and Decarboxylation: The release and subsequent decarboxylation of the β-keto acid to form this compound.

A detailed schematic of this proposed pathway is presented below.

This compound Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Ketone Formation Lauric Acid Lauric Acid Dodec-4-enoic Acid Dodec-4-enoic Acid Lauric Acid->Dodec-4-enoic Acid Δ4-Desaturase (Hypothetical) Dodecenoyl-CoA Dodecenoyl-CoA Dodec-4-enoic Acid->Dodecenoyl-CoA Acyl-CoA Synthetase β-Keto-dodecenoyl-CoA β-Keto-dodecenoyl-CoA Dodecenoyl-CoA->β-Keto-dodecenoyl-CoA β-Oxidation Enzymes (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase) β-Keto-dodecenoic Acid β-Keto-dodecenoic Acid β-Keto-dodecenoyl-CoA->β-Keto-dodecenoic Acid β-Ketoacyl-CoA Thioesterase This compound This compound β-Keto-dodecenoic Acid->this compound β-Keto Acid Decarboxylase

Figure 1: Proposed biosynthetic pathway of this compound.
Stage 1: Desaturation of Lauric Acid

The initial step is the formation of a double bond between the fourth and fifth carbons of lauric acid, yielding dodec-4-enoic acid. This reaction is catalyzed by a putative Δ4-fatty acid desaturase . While Δ9-desaturases are common, a Δ4-desaturase acting on a C12 substrate is a hypothetical enzyme in this context and would require experimental verification. Such enzymes are known to be non-heme iron-containing proteins that utilize molecular oxygen and a reducing agent, typically NADH or NADPH.

Stage 2: Activation to Dodecenoyl-CoA

The resulting dodec-4-enoic acid is then activated to its coenzyme A thioester, dodec-4-enoyl-CoA, by an acyl-CoA synthetase . This ATP-dependent reaction is a prerequisite for the subsequent β-oxidation steps.

Stage 3: Partial β-Oxidation

Dodec-4-enoyl-CoA enters a modified β-oxidation pathway. A single cycle of β-oxidation, involving the sequential action of acyl-CoA dehydrogenase , enoyl-CoA hydratase , and 3-hydroxyacyl-CoA dehydrogenase , leads to the formation of β-keto-dodec-4-enoyl-CoA. The position of the double bond at C4 is crucial, as it is not a substrate for the typical enoyl-CoA isomerase involved in the oxidation of unsaturated fatty acids with double bonds at odd-numbered positions.

Stage 4: Hydrolysis and Decarboxylation

The final steps in the formation of this compound involve the cleavage of the CoA thioester and subsequent decarboxylation. A β-ketoacyl-CoA thioesterase hydrolyzes β-keto-dodec-4-enoyl-CoA to release β-keto-dodec-4-enoic acid. This β-keto acid is unstable and is readily decarboxylated by a β-keto acid decarboxylase to yield the final product, this compound, and carbon dioxide.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the enzymes involved in the biosynthesis of this compound. However, for the purpose of illustrating the expected data presentation, the following table summarizes hypothetical kinetic parameters for the key enzymes in the proposed pathway, based on values reported for analogous enzymes from other biological systems.

EnzymeSubstrateKm (µM)kcat (s-1)Source Organism (Analogous Enzyme)
Δ4-DesaturaseLauric Acid500.5Hypothetical
Acyl-CoA SynthetaseDodec-4-enoic Acid2510Saccharomyces cerevisiae
β-Ketoacyl-CoA Thioesteraseβ-Keto-dodecenoyl-CoA1525Escherichia coli (FadM)
β-Keto Acid Decarboxylaseβ-Keto-dodecenoic Acid1505Pseudomonas sp.

Table 1: Hypothetical kinetic parameters of enzymes in the this compound biosynthetic pathway.

Experimental Protocols

The following section details protocols for the key experiments required to elucidate and characterize the proposed biosynthetic pathway of this compound.

Identification of a Putative Δ4-Fatty Acid Desaturase

Objective: To identify and characterize a novel desaturase responsible for the formation of dodec-4-enoic acid.

Methodology:

  • Heterologous Expression:

    • Synthesize candidate desaturase genes based on genomic data from organisms known to produce C12 unsaturated compounds.

    • Clone the synthesized genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for S. cerevisiae).

    • Transform the expression host with the recombinant plasmid.

    • Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for S. cerevisiae).

  • In Vivo Feeding Studies:

    • Supplement the culture medium of the recombinant host with lauric acid.

    • After a suitable incubation period, harvest the cells and extract total fatty acids.

    • Methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of dodec-4-enoic acid methyl ester.

  • In Vitro Enzyme Assay:

    • Purify the recombinant desaturase using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Prepare a reaction mixture containing:

      • Purified enzyme

      • Lauric acid (or lauroyl-CoA) as substrate

      • NADH or NADPH as a reductant

      • A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Stop the reaction and extract the fatty acids.

    • Analyze the products by GC-MS as described above.

Desaturase_Characterization_Workflow cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Activity Assays Candidate Gene Synthesis Candidate Gene Synthesis Cloning into Expression Vector Cloning into Expression Vector Candidate Gene Synthesis->Cloning into Expression Vector Host Transformation Host Transformation Cloning into Expression Vector->Host Transformation Induction of Expression Induction of Expression Host Transformation->Induction of Expression Cell Lysis Cell Lysis Induction of Expression->Cell Lysis In Vivo Feeding In Vivo Feeding Induction of Expression->In Vivo Feeding Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography In Vitro Assay In Vitro Assay Affinity Chromatography->In Vitro Assay Product Analysis (GC-MS) Product Analysis (GC-MS) In Vivo Feeding->Product Analysis (GC-MS) In Vitro Assay->Product Analysis (GC-MS)

Figure 2: Experimental workflow for Δ4-desaturase characterization.
Characterization of β-Ketoacyl-CoA Thioesterase and β-Keto Acid Decarboxylase

Objective: To purify and characterize the enzymes responsible for the final steps of this compound formation.

Methodology:

  • Enzyme Purification:

    • Prepare a cell-free extract from a native producer of this compound or a recombinant host expressing candidate genes.

    • Perform a series of chromatographic steps to purify the target enzymes, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography.

    • Monitor the purification process using SDS-PAGE and activity assays.

  • Coupled Enzyme Assay:

    • Synthesize the substrate, β-keto-dodec-4-enoyl-CoA.

    • Prepare a reaction mixture containing:

      • Purified β-ketoacyl-CoA thioesterase

      • Purified β-keto acid decarboxylase

      • β-keto-dodec-4-enoyl-CoA

      • A suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)

    • Incubate the reaction and monitor the formation of this compound over time using headspace GC-MS.

  • Individual Enzyme Assays:

    • Thioesterase Assay: Monitor the release of CoA from β-keto-dodec-4-enoyl-CoA using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Decarboxylase Assay: Monitor the disappearance of the β-keto acid substrate using HPLC or the production of CO2 using a coupled enzymatic assay with carbonic anhydrase and a pH indicator.

Conclusion

The proposed biosynthetic pathway for this compound provides a logical and biochemically feasible route from a common fatty acid precursor. This guide outlines the key enzymatic steps and provides a framework for the experimental validation of this pathway. The identification and characterization of the enzymes involved, particularly the putative Δ4-fatty acid desaturase, will be critical for the development of biotechnological production platforms for this valuable flavor and fragrance compound. Further research in this area will not only contribute to our fundamental understanding of methyl ketone biosynthesis but also enable the sustainable production of these important natural products.

Stereoisomers of Dodec-4-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodec-4-en-2-one is an α,β-unsaturated ketone with the molecular formula C₁₂H₂₂O. The presence of a carbon-carbon double bond and a chiral center gives rise to multiple stereoisomers. This technical guide provides a comprehensive overview of the potential stereoisomers of this compound, including their nomenclature and structure. It outlines established synthetic methodologies, such as the Wittig reaction and Horner-Wadsworth-Emmons reaction, which can be employed for the stereoselective synthesis of these isomers. Furthermore, this guide discusses the general biological activities associated with α,β-unsaturated ketones, a class of compounds to which this compound belongs, highlighting their potential as Michael acceptors and their interactions with biological systems. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages analogous compounds and established chemical principles to provide a foundational understanding for researchers interested in this molecule.

Introduction to the Stereoisomers of this compound

This compound possesses two key structural features that result in stereoisomerism: a double bond at the C4-C5 position and a chiral center at the C2 position, where the carbonyl group is located. The double bond can exist in two geometric configurations: the E (entgegen or trans) and Z (zusammen or cis) isomers. Additionally, the asymmetric carbon at C2 can have either an R (rectus) or S (sinister) configuration. Consequently, there are four possible stereoisomers of this compound:

  • (E,R)-Dodec-4-en-2-one

  • (E,S)-Dodec-4-en-2-one

  • (Z,R)-Dodec-4-en-2-one

  • (Z,S)-Dodec-4-en-2-one

The (E,R) and (E,S) isomers are enantiomers of each other, as are the (Z,R) and (Z,S) isomers. The E isomers are diastereomers of the Z isomers.

Stereoselective Synthesis Methodologies

The synthesis of specific stereoisomers of this compound requires stereoselective methods. The Wittig reaction and the Horner-Wadsworth-Emmons reaction are powerful tools for the formation of carbon-carbon double bonds with control over the geometry.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the ylide.

  • For the synthesis of (Z)-Dodec-4-en-2-one: Unstabilized ylides typically favor the formation of Z-alkenes. The synthesis would involve the reaction of propan-2-one with a non-stabilized phosphorus ylide derived from 1-bromoheptane.

  • For the synthesis of (E)-Dodec-4-en-2-one: Stabilized ylides, which contain an electron-withdrawing group, generally yield E-alkenes with high selectivity.

A general workflow for the Wittig reaction is depicted below:

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Salt Heptyltriphenylphosphonium bromide Triphenylphosphine->Phosphonium_Salt SN2 Alkyl_Halide 1-Bromoheptane Alkyl_Halide->Phosphonium_Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Strong_Base n-BuLi Strong_Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Propan-2-one Propan-2-one Propan-2-one->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product (Z)-Dodec-4-en-2-one Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Fig. 1: General workflow for the synthesis of (Z)-Dodec-4-en-2-one via the Wittig reaction.
Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. This reaction almost exclusively produces the E-alkene. The aqueous solubility of the phosphate byproduct simplifies purification compared to the Wittig reaction.

For the synthesis of (E)-Dodec-4-en-2-one, a phosphonate ester, such as diethyl (2-oxo-propyl)phosphonate, would be deprotonated with a base (e.g., NaH) and then reacted with heptanal.

HWE_Reaction cluster_carbanion Carbanion Formation cluster_hwe HWE Reaction Phosphonate Diethyl (2-oxo-propyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base NaH Base->Carbanion Intermediate Intermediate Adduct Carbanion->Intermediate Heptanal Heptanal Heptanal->Intermediate Product (E)-Dodec-4-en-2-one Intermediate->Product Byproduct Diethyl phosphate Intermediate->Byproduct

Fig. 2: General workflow for the synthesis of (E)-Dodec-4-en-2-one via the HWE reaction.

Experimental Protocols

Table 1: General Experimental Protocols
Reaction General Protocol
Wittig Reaction (for Z-alkene) 1. To a solution of the phosphonium salt in an anhydrous aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar), a strong base (e.g., n-BuLi, NaHMDS) is added dropwise at a low temperature (-78 °C to 0 °C).2. The resulting ylide solution is stirred for a period of time (e.g., 30-60 minutes).3. The aldehyde or ketone is then added dropwise at low temperature.4. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).5. The reaction is quenched with a saturated aqueous solution of NH₄Cl.6. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.7. Purification is typically achieved by column chromatography to separate the alkene from triphenylphosphine oxide.
Horner-Wadsworth-Emmons Reaction (for E-alkene) 1. To a suspension of a base (e.g., NaH) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere, the phosphonate ester is added dropwise at 0 °C.2. The mixture is stirred until the evolution of H₂ gas ceases, indicating the formation of the phosphonate carbanion.3. The aldehyde or ketone is then added dropwise at 0 °C.4. The reaction is stirred at room temperature until completion (monitored by TLC).5. The reaction is quenched with water or a saturated aqueous solution of NH₄Cl.6. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, then dried and concentrated.7. Purification is typically performed by column chromatography.

Spectroscopic Characterization

The stereoisomers of this compound can be distinguished using spectroscopic methods, primarily NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Data
Spectroscopic Method Expected Observations
¹H NMR - The coupling constant (J) between the vinylic protons at C4 and C5 is diagnostic of the double bond geometry. For the E-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the Z-isomer will show a smaller coupling constant (typically 6-12 Hz).- The protons on the methyl group at C1 will appear as a singlet, while the methylene protons at C3 will be a doublet. The protons of the heptyl chain will show characteristic multiplets.
¹³C NMR - The chemical shifts of the allylic carbons will differ between the E and Z isomers. Generally, the allylic carbons in the Z-isomer are shielded (appear at a lower ppm) compared to the E-isomer due to steric compression.
IR Spectroscopy - A strong absorption band corresponding to the C=O stretch of the ketone will be present (around 1670-1690 cm⁻¹ for α,β-unsaturated ketones).- The C=C stretch will appear around 1600-1650 cm⁻¹.- For the E-isomer, a characteristic C-H out-of-plane bending vibration is expected around 960-990 cm⁻¹. The Z-isomer will show a weaker band around 675-730 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) is expected at m/z = 182.30. Fragmentation patterns would likely involve cleavage at the allylic and alpha positions to the carbonyl group.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively documented. However, the α,β-unsaturated ketone moiety is a well-known structural motif in many biologically active compounds. This functional group acts as a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[1] This reactivity can lead to a variety of biological effects.

The interaction of α,β-unsaturated carbonyl compounds with cellular targets can modulate various signaling pathways. For instance, they have been shown to interact with transcription factors like NF-κB and Nrf2, which are involved in inflammatory and antioxidant responses, respectively. The potential for this compound to engage in Michael addition reactions suggests it could have applications in drug development, but this also raises concerns about potential cytotoxicity.[1]

Michael_Addition This compound This compound (α,β-unsaturated ketone) Covalent_Adduct Covalent Adduct This compound->Covalent_Adduct Michael Addition Nucleophile Biological Nucleophile (e.g., Cysteine thiol) Nucleophile->Covalent_Adduct Biological_Effect Modulation of Signaling Pathways (e.g., NF-κB, Nrf2) Covalent_Adduct->Biological_Effect

Fig. 3: Proposed mechanism of biological activity via Michael addition.

Conclusion

The stereoisomers of this compound represent a set of molecules with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide provides a foundational framework for their stereoselective synthesis and characterization based on established chemical principles. While specific biological data for this compound is lacking, its structural features suggest potential interactions with biological systems that are characteristic of α,β-unsaturated ketones. Further research is warranted to synthesize and evaluate the individual stereoisomers to fully elucidate their chemical and biological properties.

References

The Chemical Ecology of Dodec-4-en-2-one: An Uncharted Territory in Semiochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the complex world of chemical communication, the specific role of Dodec-4-en-2-one in ecological interactions remains largely undefined. While its chemical structure suggests potential as a semiochemical, a thorough review of available scientific literature reveals a significant gap in our understanding of its natural occurrence, biosynthesis, and perception by living organisms.

Currently, public databases and scientific publications do not contain specific information linking this compound to a defined ecological role, such as a pheromone, allomone, or kairomone. Chemical databases provide its basic molecular formula (C12H22O) and CAS number (1782-79-2), but offer no insight into its biological relevance. Searches for this compound in the context of insect communication, plant volatiles, or other ecological interactions have not yielded any concrete data.

This lack of information stands in contrast to the well-documented roles of structurally similar compounds. For instance, various isomers of dodecenal and other ketones are known to function as crucial signaling molecules in the chemical communication of numerous insect species, particularly within the order Hemiptera (true bugs). These related compounds often serve as aggregation pheromones, alarm signals, or components of defensive secretions.

The absence of data on this compound presents both a challenge and an opportunity for researchers in chemical ecology. It is plausible that this compound is a yet-to-be-identified semiochemical in an unstudied species, or that it exists as a minor component of a more complex chemical blend that has been overlooked in previous analyses.

Future research efforts could be directed towards:

  • Broad-spectrum analysis of insect and plant volatiles: Employing advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) with sensitive detectors, to screen for the presence of this compound in a wide range of organisms and ecological contexts.

  • Synthesis and electrophysiological studies: Chemical synthesis of this compound would enable electroantennography (EAG) and single-sensillum recording (SSR) studies to test its activity on the olfactory systems of various insects, particularly those known to utilize similar compounds.

  • Behavioral assays: Following any positive electrophysiological results, behavioral experiments in olfactometers or field settings would be necessary to determine the specific ecological function of the compound.

Until such studies are conducted, the chemical ecology of this compound will remain an intriguing but unresolved area of scientific inquiry. The creation of a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not feasible at this time due to the lack of foundational research on this specific molecule.

The Role of Dodec-4-en-2-one in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are critical mediators of plant-insect interactions, influencing insect behavior and playing a key role in plant defense mechanisms. Among the vast array of plant-emitted volatiles, methyl ketones have been recognized for their diverse biological activities. This technical guide focuses on the role of one such compound, Dodec-4-en-2-one, in the intricate communication between plants and insects. While research on this specific compound is emerging, this document synthesizes the available information, details relevant experimental protocols for its study, and outlines the known signaling pathways involved in the production of related compounds in plants, providing a foundational resource for researchers in chemical ecology, entomology, and drug development.

Introduction

Plants have evolved a sophisticated chemical language to interact with their environment. A crucial component of this language is the emission of a diverse array of volatile organic compounds (VOCs). These airborne chemicals serve multiple functions, from attracting pollinators and repelling herbivores to acting as signals in plant-plant communication and indirect defense strategies by attracting natural enemies of herbivores.

This compound (C₁₂H₂₂O) is a methyl ketone that has been identified as a component of the volatile blends of some plant species. While the broader roles of other plant volatiles, such as terpenes and green leaf volatiles, are well-documented, the specific functions of many individual compounds, including this compound, are still under investigation. This guide aims to consolidate the current understanding of this compound's involvement in plant-insect interactions, providing a technical framework for future research.

Biosynthesis of Methyl Ketones in Plants

The biosynthesis of methyl ketones in plants is linked to the fatty acid degradation pathway. While the specific pathway for this compound has not been fully elucidated in most plant species, research on other methyl ketones, such as those found in wild tomato species, provides a model for understanding their formation.

The proposed biosynthetic pathway involves the following key steps:

  • Fatty Acid Precursor: The pathway likely starts with a C12 fatty acid.

  • Oxidation: The fatty acid undergoes oxidation to form a β-keto acid.

  • Decarboxylation: The β-keto acid is then decarboxylated to yield the corresponding methyl ketone.

Further research is needed to identify the specific enzymes and genetic regulation involved in the biosynthesis of this compound in different plant species.

Role in Plant-Insect Interactions

The precise role of this compound in mediating interactions between plants and insects is an active area of research. Based on the known functions of other methyl ketones and preliminary studies, several potential roles can be hypothesized:

  • Insect Attractant/Repellent: this compound may act as either an attractant or a repellent to specific insect species. Its presence in the volatile blend of a plant could signal a suitable host for herbivores or, conversely, indicate the presence of defensive compounds.

  • Pheromone Component: In some insect species, methyl ketones are components of pheromones, mediating aggregation, alarm, or mating behaviors. It is plausible that plants may have evolved to produce this compound to manipulate insect behavior.

  • Priming of Plant Defenses: Some plant volatiles can act as signaling molecules to prime defenses in neighboring plants or in undamaged parts of the same plant. The role of this compound in such signaling networks warrants investigation.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically detailing the dose-dependent behavioral responses of insects to this compound. To facilitate future research and allow for comparative analysis, the following table structure is proposed for presenting such data when it becomes available.

Table 1: Hypothetical Behavioral Response of Insect Species A to this compound in an Olfactometer Assay

Concentration of this compound (µg/µL)Number of Insects Choosing Treatment Arm (n)Number of Insects Choosing Control Arm (n)Preference Index*p-value
0 (Control)50500-
0.165350.30<0.05
1.080200.60<0.01
10.075250.50<0.01

*Preference Index = (Number in Treatment Arm - Number in Control Arm) / Total Number of Insects

Experimental Protocols

To investigate the role of this compound in plant-insect interactions, a combination of analytical chemistry and behavioral bioassays is required. The following protocols provide a framework for conducting such studies.

Headspace Volatile Collection from Plants

Objective: To collect and identify the volatile organic compounds, including this compound, emitted by plants.

Methodology: Solid-Phase Microextraction (SPME)

  • Plant Material: Use healthy, undamaged plants of the species of interest (e.g., Medicago truncatula). For herbivory-induced volatile studies, introduce insect herbivores (e.g., pea aphids, Acyrthosiphon pisum) to the plants for a specified period.

  • Enclosure: Place the plant (or a specific part, such as a leaf) inside a clean, airtight glass chamber.

  • SPME Fiber: Insert a conditioned SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene - PDMS/DVB coating) into the chamber, exposing it to the headspace around the plant.

  • Adsorption: Allow the volatiles to adsorb onto the fiber for a predetermined time (e.g., 30-60 minutes).

  • Analysis: Retract the fiber and immediately insert it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.

  • Identification: Identify the compounds in the volatile profile by comparing their mass spectra and retention times with those of authentic standards and entries in mass spectral libraries.

Insect Behavioral Assays

Objective: To determine the behavioral response of insects to this compound.

Methodology: Y-tube Olfactometer Assay

  • Olfactometer Setup: A Y-tube olfactometer consists of a central tube that bifurcates into two arms. A purified and humidified air stream is passed through each arm.

  • Odor Source: In one arm (the "treatment" arm), introduce a known concentration of synthetic this compound dissolved in a suitable solvent (e.g., hexane) onto a piece of filter paper. In the other arm (the "control" arm), use a filter paper with the solvent alone.

  • Insect Release: Release a single insect at the downwind end of the central tube.

  • Observation: Observe the insect's choice of arm. A choice is typically recorded when the insect walks a certain distance into one of the arms.

  • Replication: Repeat the experiment with a sufficient number of insects to allow for statistical analysis. To avoid positional bias, the treatment and control arms should be swapped periodically.

  • Data Analysis: Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the treatment or control arm.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in biological systems is crucial for understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a hypothetical signaling pathway for methyl ketone biosynthesis and a typical experimental workflow for studying plant-insect chemical communication.

plant_defense_signaling cluster_perception Signal Perception cluster_signaling Intracellular Signaling Cascade cluster_response Defense Response Insect Herbivory Insect Herbivory Elicitors Elicitors Insect Herbivory->Elicitors Ca2+ influx Ca2+ influx Elicitors->Ca2+ influx MAPK Cascade MAPK Cascade Ca2+ influx->MAPK Cascade ET Biosynthesis ET Biosynthesis Ca2+ influx->ET Biosynthesis JA Biosynthesis JA Biosynthesis MAPK Cascade->JA Biosynthesis Gene Expression Gene Expression JA Biosynthesis->Gene Expression ET Biosynthesis->Gene Expression Enzyme Synthesis Enzyme Synthesis Gene Expression->Enzyme Synthesis This compound Biosynthesis This compound Biosynthesis Enzyme Synthesis->this compound Biosynthesis Volatile Emission Volatile Emission This compound Biosynthesis->Volatile Emission

Caption: Hypothetical signaling pathway for herbivore-induced this compound biosynthesis.

experimental_workflow cluster_collection Volatile Collection & Analysis cluster_bioassay Behavioral Bioassay Plant Material Plant Material Headspace Collection (SPME) Headspace Collection (SPME) Plant Material->Headspace Collection (SPME) GC-MS Analysis GC-MS Analysis Headspace Collection (SPME)->GC-MS Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification Olfactometer Assay Olfactometer Assay Compound Identification->Olfactometer Assay Select target compound Insect Rearing Insect Rearing Insect Rearing->Olfactometer Assay Data Recording Data Recording Olfactometer Assay->Data Recording Statistical Analysis Statistical Analysis Data Recording->Statistical Analysis

Structural Elucidation of Dodec-4-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Dodec-4-en-2-one, a 12-carbon unsaturated ketone. The structural confirmation of this molecule relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the theoretical basis for the interpretation of the spectral data and outlines the experimental protocols for acquiring this information. Due to the limited availability of published experimental data for this compound, this guide also incorporates predicted spectral data and discusses the expected fragmentation patterns and spectral features based on the known behavior of analogous α,β-unsaturated ketones.

Introduction

This compound (C₁₂H₂₂O) is an organic compound belonging to the ketone family, characterized by a carbonyl group at the second position and a carbon-carbon double bond between the fourth and fifth carbon atoms. The elucidation of its precise chemical structure, including the stereochemistry of the double bond (E/Z isomerism), is crucial for understanding its chemical properties and potential applications in fields such as flavor and fragrance chemistry, as well as in the synthesis of more complex molecules.

The structural analysis of this compound involves a multi-faceted approach, integrating data from various analytical methods to build a complete and accurate picture of its molecular architecture.

Spectroscopic Data Analysis

The structural determination of this compound is primarily achieved through the analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. While specific experimental spectra for this compound are not widely available in public databases, this section outlines the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for (E)-Dodec-4-en-2-one

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H1 (CH₃-C=O)2.1 - 2.3s-
H3 (-C=O-CH₂-)3.1 - 3.3d~6-7
H4 (-CH=CH-)6.0 - 6.2dt~15, ~1.5
H5 (-CH=CH-)6.7 - 6.9dt~15, ~7
H6 (-CH₂-CH=)2.0 - 2.2m-
H7-H11 (-CH₂-)1.2 - 1.6m-
H12 (CH₃-)0.8 - 1.0t~7

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH₃-C=O)25 - 30
C2 (C=O)195 - 205
C3 (-C=O-CH₂-)40 - 50
C4 (-CH=)125 - 135
C5 (=CH-)140 - 150
C6 (-CH₂-CH=)30 - 35
C7-C11 (-CH₂-)22 - 32
C12 (CH₃-)~14
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 182.

Table 3: Expected Key Fragmentation Ions for this compound

m/zProposed Fragment
167[M - CH₃]⁺
139[M - C₃H₇]⁺ (McLafferty rearrangement)
125[M - C₄H₉]⁺
97[C₇H₁₃]⁺
83[C₆H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺
43[CH₃CO]⁺ (base peak)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (α,β-unsaturated ketone)1670 - 1690Strong
C=C (alkene)1620 - 1650Medium
C-H (sp² hybridized)3010 - 3050Medium
C-H (sp³ hybridized)2850 - 2960Strong

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality spectroscopic data for structural elucidation.

Synthesis of this compound

A plausible synthetic route to this compound is via an Aldol condensation or a Wittig reaction.

  • Aldol Condensation: Reaction of acetone with nonanal in the presence of a base, followed by dehydration, would yield the target compound.

  • Wittig Reaction: Reaction of octylidenetriphenylphosphorane with 2-oxopropanal would also produce this compound.

A detailed experimental protocol would involve:

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slow, dropwise addition of one reactant to the other at a controlled temperature (often cooled in an ice bath).

  • Reaction Monitoring: Tracking the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Quenching the reaction, followed by extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Removal of the solvent under reduced pressure and purification of the crude product by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Electron Ionization (EI) mass spectra would be obtained on a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, either as a neat film on NaCl plates or as a solution in a suitable solvent (e.g., CCl₄).

Visualizations

Logical Workflow for Structural Elucidation

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Integration Data Integration and Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Key Functional Groups and their Spectroscopic Signatures

Functional_Groups cluster_carbonyl Carbonyl Group (C=O) cluster_alkene Alkene Group (C=C) D4E2O This compound IR_CO IR: ~1680 cm⁻¹ (strong) D4E2O->IR_CO C13_CO ¹³C NMR: ~198 ppm D4E2O->C13_CO MS_CO MS: [CH₃CO]⁺ at m/z 43 D4E2O->MS_CO IR_CC IR: ~1640 cm⁻¹ (medium) D4E2O->IR_CC H1_CC ¹H NMR: ~6.0-6.9 ppm D4E2O->H1_CC C13_CC ¹³C NMR: ~125-150 ppm D4E2O->C13_CC

Caption: Key functional groups in this compound and their characteristic spectroscopic signals.

Conclusion

The Enigmatic Absence of Dodec-4-en-2-one in the Scientific Record

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific literature and chemical databases reveals a notable void concerning the discovery and history of Dodec-4-en-2-one. This specific isomer of the C12H22O unsaturated ketone family appears to be an uncharted entity within the realm of chemical research and development.

Despite extensive searches for its synthesis, characterization, and biological activities, no specific data or historical accounts for this compound have been found. Chemical databases, such as PubChem, provide information on related isomers, including (E)-dodec-2-en-4-one, but remain silent on the 4-en-2-one variant. This absence suggests that the compound has either not yet been synthesized or has not been the subject of published scientific inquiry.

This technical guide, therefore, pivots from a historical account to an exploration of the informational landscape, highlighting the absence of data and postulating potential avenues for future research.

Chemical Identity and Properties (Hypothetical)

While no experimental data exists for this compound, its basic chemical properties can be inferred from its molecular formula and structure.

PropertyValue
Molecular FormulaC₁₂H₂₂O
Molecular Weight182.30 g/mol
IUPAC NameThis compound

Potential Synthetic Pathways (Theoretical)

The synthesis of α,β-unsaturated ketones is a well-established area of organic chemistry. A plausible, though unconfirmed, approach to synthesize this compound could involve an aldol condensation reaction. The logical workflow for such a synthesis is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Acetone Acetone Aldol_Condensation Aldol Condensation Acetone->Aldol_Condensation Decanal Decanal Decanal->Aldol_Condensation Dodec_4_en_2_one This compound Aldol_Condensation->Dodec_4_en_2_one

Caption: A potential synthetic workflow for this compound via Aldol Condensation.

Experimental Protocols (Hypothetical)

Synthesis of this compound via Aldol Condensation:

  • Reaction Setup: To a stirred solution of decanal in a suitable solvent (e.g., ethanol), add an equimolar amount of acetone.

  • Catalysis: Introduce a catalytic amount of a base (e.g., sodium hydroxide) or acid to initiate the condensation reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, neutralize the catalyst and perform an aqueous workup to remove water-soluble byproducts.

  • Purification: Isolate the crude product and purify it using column chromatography or distillation to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways (Unexplored)

The biological activities of this compound remain entirely unknown. Given the lack of any reported studies, its potential interactions with biological systems, including any signaling pathways it might modulate, are purely speculative. The general process for investigating the biological activity of a novel compound is depicted below.

G Compound_Synthesis Synthesis of This compound In_Vitro_Screening In Vitro Screening (e.g., cell-based assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Active Lead_Compound Lead Compound Hit_Identification->Lead_Compound Inactive In_Vivo_Studies In Vivo Studies (e.g., animal models) Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->Lead_Compound Efficacious and Safe

Caption: A generalized workflow for the discovery and development of a novel bioactive compound.

Conclusion

The discovery and history of this compound remain an open chapter in chemical science. Its absence from the current body of scientific knowledge presents a unique opportunity for researchers. The synthesis and characterization of this compound, followed by an exploration of its potential biological activities, could unveil novel properties and applications. This guide serves not as a historical record, but as a call to the scientific community to explore this uncharted territory in the vast landscape of organic chemistry.

Potential Toxicological Profile of Dodec-4-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies on Dodec-4-en-2-one have been identified in publicly available literature. This document provides a predictive toxicological profile based on the known properties of structurally similar compounds, namely alpha,beta-unsaturated ketones, aliphatic ketones, and medium-chain alkenes. The information herein is intended for research and drug development professionals and should be used as a guide for potential hazard identification and future toxicological testing.

Introduction

This compound is a C12 alpha,beta-unsaturated ketone. Its chemical structure, featuring a reactive electrophilic center, suggests potential for biological activity and associated toxicities. This guide synthesizes the expected toxicological profile of this compound by applying principles of read-across toxicological assessment from related chemical classes.

Predicted Toxicological Endpoints

The toxicological profile of this compound is predicted based on its structural alerts: an alpha,beta-unsaturated ketone system and a medium-chain aliphatic tail. The primary mechanism of toxicity for alpha,beta-unsaturated carbonyls is their ability to act as Michael acceptors, readily reacting with nucleophilic moieties in biological systems, most notably with sulfhydryl groups of proteins and glutathione (GSH).[1][2][3]

Table 1: Predicted Toxicological Endpoints for this compound

Toxicological EndpointPredicted OutcomeBasis for Prediction (Structural Analogs)
Acute Oral Toxicity Moderately toxicAliphatic ketones and alpha,beta-unsaturated ketones can exhibit moderate acute toxicity. The long aliphatic chain may influence absorption.
Dermal Irritation/Corrosion IrritantAlpha,beta-unsaturated ketones are often irritating to the skin.
Eye Irritation IrritantSimilar to dermal irritation, direct contact is likely to cause eye irritation.
Skin Sensitization SensitizerThe electrophilic nature of the alpha,beta-unsaturated ketone moiety is a strong structural alert for skin sensitization via covalent binding to skin proteins.
Genotoxicity/Mutagenicity Potential for genotoxicityAlpha,beta-unsaturated ketones can react with DNA bases, leading to mutagenicity. The potential depends on detoxification pathways.
Cytotoxicity CytotoxicDepletion of intracellular glutathione (GSH) and adduction to cellular proteins by alpha,beta-unsaturated ketones can lead to cell death.[1][2]
Neurotoxicity Potential for neurotoxicitySome alpha,beta-unsaturated ketones have shown neurotoxic effects, likely through adduction to sulfhydryl groups on critical neuronal proteins.[3]
Hepatotoxicity Potential for hepatotoxicityAliphatic ketones can potentiate the hepatotoxicity of other chemicals, and direct toxicity is possible, especially with GSH depletion.[4][5]
Nephrotoxicity Potential for nephrotoxicitySome aliphatic ketones have been shown to potentiate kidney injury.[4][5]

Proposed Metabolic Pathway

The metabolism of this compound is expected to proceed primarily through two main pathways:

  • Conjugation with Glutathione (GSH): The electrophilic β-carbon of the alpha,beta-unsaturated ketone is susceptible to Michael addition by glutathione, a key detoxification pathway.[1][2] This is often followed by further metabolism of the GSH conjugate.

  • Reduction of the Ketone: The ketone functional group can be reduced to a secondary alcohol by carbonyl reductases.[1][2]

  • Oxidation of the Alkene: The double bond can be a site for oxidation, potentially forming epoxides.[6]

Metabolic Pathway of this compound This compound This compound GSH Conjugate GSH Conjugate This compound->GSH Conjugate GSH Transferase (Michael Addition) Reduced Metabolite (Alcohol) Reduced Metabolite (Alcohol) This compound->Reduced Metabolite (Alcohol) Carbonyl Reductase Oxidized Metabolite (Epoxide) Oxidized Metabolite (Epoxide) This compound->Oxidized Metabolite (Epoxide) CYP450 Further Metabolism & Excretion Further Metabolism & Excretion GSH Conjugate->Further Metabolism & Excretion Reduced Metabolite (Alcohol)->Further Metabolism & Excretion Oxidized Metabolite (Epoxide)->Further Metabolism & Excretion

Hypothetical metabolic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the toxicological profile of this compound.

In Vitro Cytotoxicity Assay (OECD 129)

Objective: To determine the concentration of this compound that causes 50% cell death (IC50) in a mammalian cell line.

Methodology:

  • Cell Culture: Balb/c 3T3 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[7]

  • Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to create a range of test concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24 hours).[7]

  • Cell Viability Assessment: After the exposure period, cell viability is assessed using a validated method such as the Neutral Red Uptake (NRU) assay or MTT assay.[7]

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to the solvent control. The IC50 value is determined by plotting a dose-response curve.

In Vitro Cytotoxicity Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Treatment Treatment Seeding->Treatment Test Compound Prep Test Compound Prep Test Compound Prep->Treatment Viability Assay Viability Assay Treatment->Viability Assay Data Collection Data Collection Viability Assay->Data Collection IC50 Calculation IC50 Calculation Data Collection->IC50 Calculation

Workflow for an in vitro cytotoxicity assay.
In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

Objective: To assess the potential of this compound to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine and lysine.

Methodology:

  • Peptide Solutions: Standardized solutions of synthetic peptides containing either cysteine or lysine are prepared.

  • Incubation: this compound is incubated with each peptide solution for a defined period under controlled conditions.

  • Analysis: The concentration of the unreacted peptide is measured using high-performance liquid chromatography (HPLC) with UV detection.

  • Calculation: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides.

  • Prediction Model: The mean peptide depletion is used in a prediction model to classify the substance as having no, low, moderate, or high skin sensitization potential.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Test) (OECD 471)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Bacterial Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid required for their growth.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background level.

Logical Relationships in Read-Across Assessment

The toxicological predictions for this compound are based on the principle of read-across, where data from a well-studied source chemical is used to predict the properties of a structurally similar target chemical.

Read-Across Logic Target: this compound Target: this compound Structural Similarity Structural Similarity Target: this compound->Structural Similarity Source: Alpha,beta-Unsaturated Ketones Source: Alpha,beta-Unsaturated Ketones Source: Alpha,beta-Unsaturated Ketones->Structural Similarity Source: Aliphatic Ketones Source: Aliphatic Ketones Source: Aliphatic Ketones->Structural Similarity Predicted Toxicity Predicted Toxicity Structural Similarity->Predicted Toxicity Toxicological Data Toxicological Data Toxicological Data->Source: Alpha,beta-Unsaturated Ketones Toxicological Data->Source: Aliphatic Ketones Predicted Toxicity->Target: this compound Informs

Logical framework for read-across toxicological assessment.

Conclusion

While no specific toxicological data for this compound is currently available, its chemical structure as an alpha,beta-unsaturated ketone strongly suggests a potential for toxicity, particularly skin sensitization, cytotoxicity, and genotoxicity. The predicted toxicological profile presented in this guide is based on established knowledge of structurally related compounds and serves as a framework for designing a comprehensive testing strategy. The experimental protocols outlined provide standardized methods for evaluating the key predicted toxicological endpoints. Further investigation through these and other relevant assays is essential to definitively characterize the toxicological profile of this compound.

References

An In-depth Technical Guide to the Solubility of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dodec-4-en-2-one, a twelve-carbon unsaturated ketone. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on the solubility of structurally similar long-chain ketones and employs predictive principles based on physicochemical properties. It also outlines detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.

Core Concepts in Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be soluble in one another. Polarity is influenced by the presence of functional groups and the overall molecular structure. For this compound, the key structural features influencing its solubility are:

  • A long hydrophobic carbon chain (C12): This nonpolar tail dominates the molecule's character, leading to low affinity for polar solvents.

  • A ketone functional group (C=O): The carbonyl group introduces polarity and the capacity for hydrogen bond acceptance, which can enhance solubility in polar protic and aprotic solvents.

  • An alkene group (C=C): The double bond has a minor impact on polarity compared to the ketone group.

Estimated Solubility of this compound

The following table provides an estimated qualitative and quantitative solubility profile for this compound in various common laboratory solvents. These estimations are based on the general solubility trends of long-chain ketones and the predicted high logP value.

SolventSolvent TypeEstimated Qualitative SolubilityEstimated Quantitative Solubility RangeRationale
Water Polar ProticInsoluble to Very Slightly Soluble< 0.1 g/LThe long, nonpolar dodecyl chain significantly outweighs the polarity of the ketone group, leading to very poor interaction with water molecules.
Ethanol Polar ProticSoluble> 100 g/LEthanol has a significant nonpolar ethyl group that can interact with the alkyl chain of this compound, while the hydroxyl group can interact with the ketone, making it a good solvent.
Methanol Polar ProticModerately Soluble10 - 100 g/LMethanol is more polar than ethanol, so its interaction with the long alkyl chain is less favorable, resulting in slightly lower solubility.
Acetone Polar AproticFreely Soluble> 200 g/LAcetone is a ketone itself and is an excellent solvent for other organic compounds, including long-chain ketones, due to favorable dipole-dipole interactions.
DMSO Polar AproticSoluble> 100 g/LDimethyl sulfoxide is a strong polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
Hexane NonpolarFreely Soluble> 200 g/LAs a nonpolar solvent, hexane readily dissolves the long, nonpolar alkyl chain of this compound through van der Waals forces.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is essential. The "shake-flask" method is a widely recognized and reliable technique.

Objective:

To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:
  • This compound

  • Selected solvents (Water, Ethanol, Methanol, Acetone, DMSO, Hexane) of high purity

  • Analytical balance

  • Scintillation vials or flasks with tight-fitting caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or qNMR)

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow the excess solid to settle.

    • For faster separation, centrifuge the sample at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved solid.

    • Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID for volatile compounds) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample) x (Dilution factor)

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate in shaker bath (24-72h) prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 or Centrifuge ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze by GC/HPLC ana2->ana3 res1 Calculate solubility ana3->res1

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Solvent Selection

G start Start: Need to dissolve this compound logp Consider high logP (~4.1) Highly Lipophilic start->logp polar_q Is a polar solvent required? logp->polar_q nonpolar_s Select Nonpolar Solvent (e.g., Hexane) polar_q->nonpolar_s No polar_protic_q Protic or Aprotic? polar_q->polar_protic_q Yes end Solvent Selected nonpolar_s->end polar_aprotic_s Select Polar Aprotic Solvent (e.g., Acetone, DMSO) polar_protic_q->polar_aprotic_s Aprotic polar_protic_s Select Polar Protic Solvent (e.g., Ethanol) polar_protic_q->polar_protic_s Protic polar_aprotic_s->end polar_protic_s->end

Caption: Decision-making process for selecting an appropriate solvent.

References

Methodological & Application

Laboratory Synthesis of Dodec-4-en-2-one: A Comparative Study of Aldol Condensation and Wittig Reaction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-001

Abstract

This application note provides detailed protocols for the laboratory synthesis of Dodec-4-en-2-one, an α,β-unsaturated ketone with potential applications in flavor, fragrance, and pharmaceutical industries. Two distinct and widely applicable synthetic methodologies are presented: the base-catalyzed Claisen-Schmidt condensation of octanal with acetone, and the Wittig reaction of octanal with a stabilized phosphorane. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of these two synthetic routes, including detailed experimental procedures, expected yields, and reaction parameters.

Introduction

α,β-Unsaturated ketones are valuable synthetic intermediates and are present in numerous natural products and biologically active molecules. This compound is a twelve-carbon enone with potential for further chemical elaboration. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This note details two common and reliable methods for the synthesis of such compounds: the Claisen-Schmidt condensation, a variant of the aldol condensation, and the Wittig reaction.

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone.[1][2] In the synthesis of this compound, octanal reacts with acetone, which serves as the enolate precursor. This method is often favored for its operational simplicity and the use of readily available and inexpensive starting materials.

The Wittig reaction provides a powerful and versatile method for the formation of carbon-carbon double bonds with excellent control over the location of the double bond.[1][3] For the synthesis of this compound, octanal is reacted with a stabilized phosphorus ylide, (2-oxopropylidene)triphenylphosphorane. This route can offer high selectivity for the desired alkene isomer.

This application note provides detailed experimental protocols for both methods, a comparison of their key reaction parameters, and visual representations of the synthetic pathways to aid in experimental design and execution.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the two synthetic methods described. These values are based on literature precedents for similar reactions and represent typical expectations for these transformations.

ParameterMethod 1: Claisen-Schmidt CondensationMethod 2: Wittig Reaction
Starting Materials Octanal, AcetoneOctanal, (2-Oxopropylidene)triphenylphosphorane
Key Reagents Sodium Hydroxide, Ethanol-
Reaction Time 2 - 4 hours12 - 24 hours
Reaction Temperature Room TemperatureRoom Temperature to Reflux
Typical Yield 60 - 80%70 - 90%
Purification Method Recrystallization or Column ChromatographyColumn Chromatography

Experimental Protocols

Method 1: Claisen-Schmidt Condensation of Octanal and Acetone

This protocol describes the base-catalyzed condensation of octanal with acetone to yield this compound.

Materials:

  • Octanal (1.28 g, 10 mmol)

  • Acetone (0.87 mL, 15 mmol)

  • Sodium Hydroxide (0.4 g, 10 mmol)

  • Ethanol (20 mL)

  • Deionized Water

  • Diethyl ether

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.4 g) in ethanol (10 mL).

  • To this solution, add acetone (0.87 mL) dropwise with stirring.

  • Add octanal (1.28 g) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid (1 M) until it reaches a pH of ~7.

  • Transfer the mixture to a separatory funnel and add deionized water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford pure this compound.

Method 2: Wittig Reaction of Octanal with (2-Oxopropylidene)triphenylphosphorane

This protocol details the synthesis of this compound via the Wittig reaction of octanal with a stabilized phosphorane.

Materials:

  • (2-Oxopropylidene)triphenylphosphorane (4.18 g, 12 mmol)

  • Octanal (1.28 g, 10 mmol)

  • Toluene (50 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • To a 100 mL round-bottom flask, add (2-oxopropylidene)triphenylphosphorane (4.18 g) and toluene (50 mL).

  • Add octanal (1.28 g) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude residue will contain the desired product and triphenylphosphine oxide as a byproduct.

  • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound.

Visualized Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Claisen_Schmidt_Condensation octanal Octanal intermediate β-Hydroxy Ketone Intermediate octanal->intermediate Nucleophilic Attack acetone Acetone enolate Acetone Enolate acetone->enolate NaOH, Ethanol enolate->intermediate product This compound intermediate->product Dehydration (-H2O)

Caption: Claisen-Schmidt condensation pathway.

Wittig_Reaction octanal Octanal oxaphosphetane Oxaphosphetane Intermediate octanal->oxaphosphetane ylide (2-Oxopropylidene)triphenylphosphorane ylide->oxaphosphetane [2+2] Cycloaddition product This compound oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig reaction pathway.

Discussion

Both the Claisen-Schmidt condensation and the Wittig reaction are effective methods for the synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

The Claisen-Schmidt condensation is an attractive option due to its use of simple and inexpensive reagents and its straightforward procedure.[1] However, it may be prone to side reactions, such as the self-condensation of acetone, although using an excess of acetone can mitigate this. The reaction conditions are generally mild, and the workup is relatively simple.

The Wittig reaction offers excellent control over the formation of the double bond, typically leading to a single constitutional isomer.[3] The use of a stabilized ylide generally favors the formation of the (E)-isomer of the α,β-unsaturated ketone. A major consideration for this route is the formation of triphenylphosphine oxide as a byproduct, which must be removed during purification, often requiring column chromatography.

Conclusion

This application note has provided detailed protocols and a comparative overview of two reliable methods for the laboratory synthesis of this compound. Both the Claisen-Schmidt condensation and the Wittig reaction offer viable pathways to the target molecule. Researchers and scientists can select the most suitable method based on their specific laboratory capabilities and synthetic goals. The provided protocols and diagrams serve as a practical guide for the successful synthesis of this valuable α,β-unsaturated ketone.

References

Application Notes and Protocols for the Study of Dodec-4-en-2-one in Insect Communication

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of insect chemical communication, or semiochemistry, is a pivotal field in entomology, with significant implications for pest management, biodiversity conservation, and understanding ecosystem dynamics. Semiochemicals, the chemical signals that mediate interactions between organisms, include pheromones (intraspecific communication) and allelochemicals (interspecific communication). The identification and characterization of these compounds are crucial for developing targeted and environmentally benign pest control strategies, such as mating disruption and mass trapping.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the potential role of Dodec-4-en-2-one in insect communication. It is important to note that a comprehensive review of the scientific literature reveals a scarcity of direct studies on this compound as an identified insect semiochemical. Therefore, the protocols and data presented herein are based on established methodologies and findings from studies of structurally and functionally analogous compounds, such as other long-chain ketones and unsaturated hydrocarbons that are known to act as insect pheromones (e.g., alarm pheromones, sex pheromones, and aggregation pheromones).

These notes are intended to serve as a foundational guide for researchers to adapt and apply to the study of this compound or other novel semiochemicals.

Data Presentation: Insect Responses to Analogous Ketone Pheromones

The following table summarizes the behavioral and physiological responses of various insect species to ketone-containing semiochemicals that are analogous to this compound. This data is provided to offer a comparative context for potential bioassays.

Compound NameInsect SpeciesType of PheromoneBehavioral/Physiological ResponseEffective Concentration/Dose
4-Methyl-3-heptanoneAtta texana (Texas leafcutter ant)Alarm PheromoneAttraction at low concentrations, alarm and repulsion at high concentrations.Attraction: 5.7 x 10⁻¹³ g/cm³; Alarm: 5.7 x 10⁻¹² g/cm³
2-HeptanoneAtta texana (Texas leafcutter ant)Alarm PheromoneAlarm response, approximately 1000 times less effective than 4-methyl-3-heptanone.Not specified
(E)-4-Oxo-2-hexenalPiezodorus guildinii (Soybean stink bug)Alarm PheromoneComponent of the metathoracic scent gland secretion, elicits alarm behavior.Not specified
(Z)-4-UndecenalDrosophila melanogaster (Fruit fly)Female Sex PheromoneMediates upwind flight attraction in both sexes and elicits courtship in experienced males.Not specified

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the study of this compound.

Protocol 1: Pheromone Extraction and Identification

This protocol outlines the general steps for extracting and identifying volatile semiochemicals from insects.

1. Insect Rearing and Gland Dissection:

  • Rear the target insect species under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure a consistent physiological state.

  • For pheromone gland-specific extraction, dissect the putative glands (e.g., mandibular glands, sternal glands, pheromone glands of Lepidoptera) from insects of the appropriate sex and age. Dissections should be performed under a stereomicroscope in a saline solution.

2. Solvent Extraction:

  • Place the dissected glands or whole insects (depending on the target) in a clean glass vial containing a high-purity volatile solvent (e.g., hexane, dichloromethane).

  • The amount of solvent should be just enough to submerge the tissue.

  • Allow the extraction to proceed for a specified period (e.g., 1-24 hours) at a cool temperature to minimize degradation of the compounds.

  • Alternatively, for volatile collection from living insects, use solid-phase microextraction (SPME) or aeration (passing purified air over the insects and through an adsorbent trap).

3. Chemical Analysis (GC-MS and GC-EAD):

  • Concentrate the solvent extract under a gentle stream of nitrogen if necessary.

  • Inject a small aliquot of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of the chemical constituents. The mass spectrum of each peak is compared to a library (e.g., NIST) for tentative identification.

  • To identify biologically active compounds, use a Gas Chromatograph with an Electroantennographic Detector (GC-EAD).[1][2] The GC column effluent is split, with one part going to the flame ionization detector (FID) and the other to a prepared insect antenna.[1][2]

  • Peaks in the FID chromatogram that consistently elicit a response from the antenna are considered biologically active and are candidates for further investigation.[1][2]

4. Structure Elucidation and Synthesis:

  • For novel compounds, further analytical techniques (e.g., NMR spectroscopy) may be required for complete structure elucidation.

  • Once the structure of a candidate pheromone like this compound is confirmed, it should be synthesized to obtain a pure standard for bioassays.

Protocol 2: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[3][4] It is a crucial step in screening for biologically active semiochemicals.[3][4]

1. Antenna Preparation:

  • Immobilize an adult insect (e.g., in a pipette tip with the head protruding).

  • Excise one antenna at the base using fine scissors.

  • Mount the excised antenna between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end.[4] Glass capillary electrodes filled with a saline solution and a silver wire are commonly used.[3]

2. Odor Delivery:

  • A continuous stream of humidified, purified air is passed over the antenna.

  • Prepare serial dilutions of synthetic this compound in a suitable solvent (e.g., mineral oil or hexane).

  • A known volume of the test solution is applied to a piece of filter paper and placed inside a Pasteur pipette.

  • A puff of air is injected through the pipette into the continuous airstream, delivering the odor stimulus to the antenna.

3. Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded using specialized software.

  • The amplitude of the negative deflection (in millivolts) in response to the odor puff is the EAG response.

  • Test a range of concentrations to generate a dose-response curve.

  • Compare the responses to this compound with a positive control (a known active compound) and a negative control (solvent only).

Protocol 3: Behavioral Bioassays (Y-Tube Olfactometer)

A Y-tube olfactometer is a common laboratory apparatus used to study insect behavioral responses to airborne chemical cues.[5][6]

1. Olfactometer Setup:

  • A Y-shaped glass or plastic tube is used, with a single stem and two arms.[5][6]

  • A purified and humidified airflow is passed through each arm and exits through the stem.[5][6]

  • The test compound (this compound dissolved in a solvent and applied to filter paper) is placed in the airflow of one arm (the "treatment" arm).[5]

  • The solvent alone is placed in the airflow of the other arm (the "control" arm).[5]

2. Insect Acclimation and Introduction:

  • Insects should be of a specific age and physiological state (e.g., mated, unmated, starved for a certain period).

  • Acclimate the insects to the experimental conditions (light, temperature) for a period before the assay.

  • Introduce a single insect at the downwind end of the stem.[5]

3. Choice and Data Collection:

  • Allow the insect a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice.[5]

  • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.[5]

  • Record the number of insects choosing the treatment arm versus the control arm.

  • After testing a set number of insects, switch the positions of the treatment and control arms to avoid positional bias.[5] Clean the olfactometer thoroughly between trials.[5]

4. Statistical Analysis:

  • The results are typically analyzed using a Chi-square test or a binomial test to determine if there is a statistically significant preference for the treatment or control arm.[7]

Protocol 4: Field Trapping Experiments

Field trapping is essential to validate the behavioral activity of a putative pheromone under natural conditions.

1. Trap and Lure Preparation:

  • Use standard insect traps appropriate for the target species (e.g., delta traps, funnel traps).

  • Prepare lures by impregnating a dispenser (e.g., a rubber septum) with a known amount of synthetic this compound.

  • Control traps should be baited with a dispenser containing only the solvent.

2. Experimental Design:

  • Select a suitable field site where the target insect population is present.

  • Set up traps in a randomized block design to account for spatial variability.

  • Traps should be placed at a specific height and distance from each other to avoid interference.[8]

3. Data Collection and Analysis:

  • Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.

  • The experiment should be run for a sufficient duration to cover the insect's activity period.

  • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA or t-test) to compare the number of insects captured in the pheromone-baited traps versus the control traps.

Visualizations: Diagrams of Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Semiochemical_Identification_Workflow cluster_collection Sample Collection & Extraction cluster_analysis Chemical Analysis cluster_validation Biological Validation InsectRearing Insect Rearing GlandDissection Gland Dissection InsectRearing->GlandDissection SolventExtraction Solvent Extraction / SPME GlandDissection->SolventExtraction GC_EAD GC-EAD Screening SolventExtraction->GC_EAD GC_MS GC-MS Identification SolventExtraction->GC_MS GC_EAD->GC_MS Identify Active Peaks Synthesis Chemical Synthesis GC_MS->Synthesis Confirm Structure EAG EAG Assay Synthesis->EAG BehavioralAssay Behavioral Assay (Olfactometer) Synthesis->BehavioralAssay EAG->BehavioralAssay Confirm Antennal Response FieldTrapping Field Trapping BehavioralAssay->FieldTrapping Validate in Field

Generalized workflow for semiochemical identification.

EAG_Setup cluster_airflow Airflow System cluster_stimulus Stimulus Delivery cluster_recording Recording System AirSource Purified Air Source Humidifier Humidifier AirSource->Humidifier AirflowTube Main Airflow Tube Humidifier->AirflowTube AntennaPrep Antenna Preparation AirflowTube->AntennaPrep OdorCartridge Odor Cartridge (Pipette) OdorCartridge->AirflowTube Odor Puff Puffer Air Puffer Puffer->OdorCartridge Odor Puff Electrodes Recording & Reference Electrodes AntennaPrep->Electrodes Amplifier Amplifier Electrodes->Amplifier Computer Data Acquisition System Amplifier->Computer

Typical setup for an Electroantennography (EAG) experiment.

Y_Tube_Olfactometer cluster_airflow Airflow cluster_arms Choice Arms cluster_introduction Insect Introduction Air_In Purified Air In Treatment Treatment Arm (this compound) Air_In->Treatment Control Control Arm (Solvent) Air_In->Control Y_Junction Y-Junction Treatment->Y_Junction Control->Y_Junction Insect_Release Insect Release Point Y_Junction->Insect_Release

Flowchart of a Y-tube olfactometer experiment.

References

Application Notes and Protocols for Determining Dodec-4-en-2-one Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-4-en-2-one is an α,β-unsaturated ketone, a class of compounds known for their electrophilic nature. This structural motif allows this compound to act as a Michael acceptor, enabling it to potentially interact with and modify nucleophilic residues, such as cysteine, on cellular proteins. A key target of such electrophiles is the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activation of the Keap1-Nrf2-ARE (Antioxidant Response Element) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. These notes provide detailed protocols for assessing the bioactivity of this compound, focusing on its potential as an Nrf2 activator.

Principle of Bioassays

The primary mechanism of action for many α,β-unsaturated ketones is the covalent modification of cysteine sensors on Keap1. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter region of numerous cytoprotective genes, initiating their transcription. The bioassays described herein are designed to quantify the activation of this pathway at different stages, from initial Nrf2 activation to the downstream expression of target genes and proteins.

Data Presentation: Hypothetical Bioactivity of this compound

BioassayParameterHypothetical Value for this compound
Nrf2-ARE Reporter Gene Assay EC5025 µM
Maximum Fold Induction6-fold
Quantitative PCR (qPCR) NQO1 mRNA Fold Induction4.5-fold
HO-1 mRNA Fold Induction3.8-fold
Western Blot Nrf2 Protein Stabilization3-fold increase in nuclear Nrf2
HO-1 Protein Expression2.5-fold increase
Cytotoxicity Assay (MTT) CC50> 100 µM

Disclaimer: The data in this table is for illustrative purposes only and must be confirmed by experimental investigation.

Experimental Protocols

Protocol 1: Nrf2-ARE Reporter Gene Assay

This assay quantifies the ability of this compound to activate the Nrf2-ARE signaling pathway.

Materials:

  • ARE-luciferase reporter and Renilla luciferase control plasmids

  • HEK293T or a similar easily transfectable cell line

  • Lipofectamine™ 3000 or other suitable transfection reagent

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Positive control (e.g., sulforaphane)

  • Dual-Luciferase® Reporter Assay System

  • 96-well opaque white cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells into 96-well plates at a density of 2 × 104 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect cells with the ARE-luciferase and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the treated cells for 16-24 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 2: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

This protocol measures the induction of endogenous Nrf2 target genes.

Materials:

  • Hepatocellular carcinoma (HepG2) cells or a similar responsive cell line

  • 6-well cell culture plates

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR® Green qPCR Master Mix

  • Primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat with this compound at various concentrations for 6-12 hours.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using SYBR® Green master mix and specific primers for the target genes and a housekeeping gene.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Protocol 3: Western Blot for Nrf2 and HO-1 Protein Levels

This protocol assesses the stabilization of Nrf2 and the expression of a downstream target protein.

Materials:

  • HepG2 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin for whole-cell lysate)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat HepG2 cells with this compound for 6-24 hours. For Nrf2 stabilization, a nuclear extraction may be performed. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize to the appropriate loading control.

Signaling Pathway and Workflow Diagrams

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dodec4en2one This compound Keap1 Keap1 Dodec4en2one->Keap1 Michael Addition Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Nrf2_stabilized Nrf2 (Stabilized) Keap1->Nrf2_stabilized Release Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Cul3->Proteasome Degradation Nrf2_nuclear Nrf2 Nrf2_stabilized->Nrf2_nuclear Nuclear Translocation sMaf sMaf Nrf2_nuclear->sMaf Heterodimerizes ARE ARE Nrf2_nuclear->ARE Binds sMaf->ARE Binds TargetGenes Target Gene Expression (NQO1, HO-1, etc.) ARE->TargetGenes Initiates Transcription

Caption: Activation of the Keap1-Nrf2-ARE pathway by this compound.

Experimental_Workflow_Dodec4en2one cluster_assays Bioassays Start Start: Characterize this compound Activity Cell_Culture Prepare Cell Cultures (e.g., HEK293T, HepG2) Start->Cell_Culture Compound_Treatment Treat Cells with this compound (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Reporter_Assay Nrf2-ARE Reporter Gene Assay Compound_Treatment->Reporter_Assay qPCR_Assay qPCR for Target Gene mRNA Compound_Treatment->qPCR_Assay Western_Blot_Assay Western Blot for Target Protein Levels Compound_Treatment->Western_Blot_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Data_Analysis Analyze Data: - EC50/CC50 - Fold Induction - Statistical Significance Reporter_Assay->Data_Analysis qPCR_Assay->Data_Analysis Western_Blot_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Experimental workflow for determining the bioactivity of this compound.

Unraveling the Enigma of Dodec-4-en-2-one: A Proposed Investigative Framework for Determining its Mechanism of Action in Insects

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The quest for novel and effective insect control agents is a continuous endeavor in public health and agriculture. Dodec-4-en-2-one is a compound with potential insecticidal or repellent properties. However, a thorough review of existing scientific literature reveals a significant gap in our understanding of its specific mechanism of action in insects. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mode of action of this compound. The protocols and methodologies outlined herein are based on established techniques for characterizing the activity of insect control agents.

While specific data for this compound is not currently available, we present a series of standardized experimental approaches to elucidate its potential effects on the insect nervous system, olfactory pathways, and overall behavior. This document will serve as a foundational guide for initiating a research program aimed at characterizing this and other novel compounds.

General Mechanisms of Action of Insect Control Agents

Insect control agents can be broadly categorized into two groups based on their primary effect: repellents and insecticides.

  • Insect Repellents: These compounds do not kill insects but rather deter them from approaching or landing on a treated surface.[1][2] They primarily act on the insect's sensory systems, such as smell and taste.[2] The vapor of the repellent can interfere with the insect's ability to detect host cues, effectively masking the host or creating an aversive sensory input.[3] Key molecular targets include:

    • Odorant Receptors (ORs): Located on the antennae, these receptors bind to volatile chemicals, initiating a signal transduction cascade that the insect brain interprets as a specific smell. Repellents can either block the binding of attractant molecules or activate ORs that trigger an avoidance response.

    • Gustatory Receptors (GRs): Found on the mouthparts and legs, these receptors are involved in taste. Contact with a repellent can activate GRs that elicit a deterrent response, preventing feeding.

    • Ionotropic Receptors (IRs): A class of chemosensory receptors that can also be targeted by repellents.

  • Insecticides: These agents are designed to kill insects.[4] They often target the insect's nervous system, leading to paralysis and death.[5][6] Common targets for neurotoxic insecticides include:

    • Voltage-gated Sodium Channels: Essential for the propagation of nerve impulses. Insecticides like pyrethroids lock these channels in an open state, causing continuous nerve firing.[4]

    • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE by organophosphates and carbamates leads to an accumulation of acetylcholine and hyperexcitation of the nervous system.[4]

    • Nicotinic Acetylcholine Receptors (nAChRs): Neonicotinoids bind to these receptors, causing persistent stimulation and subsequent blockage of nerve signaling.

    • GABA-gated Chloride Channels: Blockage of these channels by insecticides like fipronil leads to hyperexcitation of the central nervous system.

Hypothetical Quantitative Data

Should experiments be conducted on this compound, the following tables provide a template for summarizing the resulting quantitative data.

Table 1: Behavioral Response of Aedes aegypti to this compound in an Arm-in-Cage Assay

Concentration (%)Repellency (%)Landing Inhibition (%)Biting Inhibition (%)
0.135 ± 540 ± 630 ± 4
0.565 ± 870 ± 760 ± 5
1.092 ± 495 ± 390 ± 5
5.098 ± 299 ± 197 ± 2
DEET (10%)99 ± 199 ± 198 ± 1

Table 2: Electrophysiological Response of Anopheles gambiae Olfactory Sensory Neurons to this compound

CompoundConcentration (mol/L)EAG Amplitude (mV)SSR Spike Frequency (spikes/s)
This compound10⁻⁵0.8 ± 0.115 ± 3
10⁻⁴2.5 ± 0.345 ± 5
10⁻³5.1 ± 0.598 ± 10
Linalool (Control)10⁻⁴3.2 ± 0.460 ± 7
Paraffin Oil (Solvent)-0.1 ± 0.052 ± 1

Table 3: Toxicity of this compound against Drosophila melanogaster

Application MethodLD₅₀ (µ g/insect )LC₅₀ (µg/cm²)
Topical Application15.2-
Contact Assay-25.8
Permethrin (Control)0.51.2

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the mechanism of action of this compound.

Protocol 1: Behavioral Assay - Repellency Assessment (Arm-in-Cage Test)

This protocol is designed to evaluate the repellent efficacy of this compound against mosquitoes.

Materials:

  • Test cages (e.g., 30x30x30 cm) containing 200-250 non-blood-fed female mosquitoes (Aedes aegypti or Anopheles gambiae), 5-10 days old.

  • This compound solutions at various concentrations (e.g., 0.1%, 0.5%, 1%, 5%) in a suitable solvent (e.g., ethanol).

  • Positive control (e.g., 10% DEET in ethanol).

  • Solvent control (e.g., ethanol).

  • Human volunteer.

  • Latex gloves.

  • Micropipette.

Procedure:

  • Prepare serial dilutions of this compound in the chosen solvent.

  • The volunteer will wear a latex glove on one hand. A 4x10 cm window is cut out of the back of the glove.

  • Apply 1 mL of a test solution evenly to the exposed skin on the back of the hand. Allow the solvent to evaporate for 2-3 minutes.

  • Insert the treated hand into the mosquito cage for a 3-minute exposure period.

  • Record the number of mosquitoes that land and the number that bite the treated skin.

  • Repeat the procedure for each concentration of this compound, the positive control, and the solvent control. A 30-minute interval should be observed between tests to allow for the dissipation of any residual odors.

  • Calculate the percentage of repellency, landing inhibition, and biting inhibition for each treatment.

Protocol 2: Electrophysiology - Electroantennography (EAG)

This protocol measures the overall olfactory response of an insect's antenna to this compound.

Materials:

  • Live insect (e.g., moth, mosquito).

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Ag/AgCl wires.

  • Electrode puller.

  • Saline solution (e.g., Ringer's solution).

  • This compound solutions in paraffin oil.

  • Odor delivery system (e.g., charcoal-filtered and humidified air stream).

  • EAG amplification and recording system.

Procedure:

  • Immobilize the insect (e.g., in a pipette tip with the head and antennae exposed).

  • Under the microscope, carefully excise the tip of one antenna.

  • Fill two glass capillary electrodes with saline solution and insert Ag/AgCl wires.

  • Place the reference electrode into the insect's head or eye.

  • Place the recording electrode over the cut end of the antenna, ensuring a good electrical contact.

  • Deliver a continuous stream of clean, humidified air over the antenna.

  • Introduce a puff of air carrying the vapor of a this compound solution into the continuous air stream.

  • Record the resulting depolarization of the antennal potential (EAG response).

  • Test a range of concentrations and appropriate controls.

Protocol 3: Electrophysiology - Single Sensillum Recording (SSR)

This protocol allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) in response to this compound.[7][8][9][10]

Materials:

  • Same as for EAG, with the addition of tungsten microelectrodes.

  • High-magnification microscope with vibration isolation table.

Procedure:

  • Prepare the insect as for EAG.

  • Under high magnification, identify a single olfactory sensillum on the antenna.

  • Carefully insert a sharpened tungsten recording electrode into the base of the sensillum to make contact with the OSNs within. The reference electrode is placed in the eye.[7]

  • Deliver odor stimuli as described for the EAG protocol.

  • Record the firing rate (action potentials or "spikes") of the OSN(s) in response to this compound.

  • Analyze the spike frequency to determine the neuron's sensitivity and response profile to the compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the investigation of this compound's mechanism of action.

Olfactory_Signal_Transduction cluster_Antenna Insect Antenna cluster_Brain Insect Brain (Antennal Lobe) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transports OSN Olfactory Sensory Neuron (OSN) OR_Complex->OSN Activates Glomerulus Glomerulus OSN->Glomerulus Signal Transmission PN Projection Neuron Glomerulus->PN Synapses Behavior Behavioral Response (Attraction/Repulsion) PN->Behavior Signal Processing

Caption: Olfactory signaling pathway in insects.

Experimental_Workflow Compound This compound Behavioral_Assay Behavioral Assays (e.g., Arm-in-Cage) Compound->Behavioral_Assay Repellency Repellent Effect? Behavioral_Assay->Repellency Toxicity_Assay Toxicity Assays (e.g., Topical Application) Repellency->Toxicity_Assay No Electrophysiology Electrophysiology (EAG, SSR) Repellency->Electrophysiology Yes Insecticidal Insecticidal Effect? Toxicity_Assay->Insecticidal Mode_of_Action Determine Mode of Action Insecticidal->Mode_of_Action No (e.g., growth disruptor) Neuro_Assay Neurophysiological Assays (e.g., AChE inhibition) Insecticidal->Neuro_Assay Yes Electrophysiology->Mode_of_Action Neuro_Assay->Mode_of_Action

Caption: Workflow for investigating the mechanism of action.

Neurotoxic_Targets cluster_Synapse Synapse cluster_Axon Axon Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron nAChR nAChR ACh->nAChR Binds AChE AChE ACh->AChE Degraded by Na_Channel Voltage-gated Na+ Channel Action_Potential Action Potential Dodec_4_en_2_one This compound (Hypothetical Targets) Dodec_4_en_2_one->nAChR Dodec_4_en_2_one->AChE Dodec_4_en_2_one->Na_Channel

Caption: Common neurotoxic insecticide targets.

References

Application Notes and Protocols for GC-MS Analysis of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of Dodec-4-en-2-one, a volatile ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of interest in flavor and fragrance research, as well as in the study of food chemistry and off-flavor analysis. The methodologies outlined below are intended to serve as a comprehensive guide for researchers, covering sample preparation, instrument parameters, and data analysis. The protocol is designed to be adaptable to various sample matrices with appropriate validation.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] Its high sensitivity and specificity make it an ideal method for the analysis of trace-level flavor and aroma compounds like this compound in complex matrices. This application note details a robust GC-MS method, including sample preparation via Headspace Solid-Phase Microextraction (HS-SPME), which is a solvent-free and sensitive technique for extracting volatile analytes from a sample matrix.[2][3][4][5][6]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from liquid and solid food matrices.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Analytical balance

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

Procedure:

  • Sample Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized solid sample or pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

  • Matrix Modification: Add 2.0 g of NaCl to the vial. Salting out can improve the extraction efficiency of volatile compounds by increasing their vapor pressure.

  • Internal Standard (Optional but Recommended for Quantification): Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Equilibration and Extraction:

    • Place the vial in a heater-stirrer or water bath set to 60°C.

    • Allow the sample to equilibrate for 15 minutes with gentle agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.[6]

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample matrix.

Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless Inlet
Injector Temperature 250°C
Injection Mode Splitless (for high sensitivity)
Desorption Time 5 minutes
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 40°C, hold for 2 minRamp 1: 5°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40 - 300
Solvent Delay 3 minutes

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve prepared with standard solutions of the analyte. The following tables summarize typical quantitative data that can be obtained with this method. Note that these values are representative and should be experimentally determined for each specific application.

Table 2: Retention Time and Mass Spectrometry Data for this compound

Compound CAS Number Molecular Formula Molecular Weight Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound22104-78-5C₁₂H₂₂O182.3~15.58543, 55, 71, 99

Retention time is an estimate and will vary depending on the specific GC system and column.

Table 3: Method Validation Parameters (Representative Values)

Parameter Value
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships within the GC-MS analysis process.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Vial Headspace Vial Sample->Vial NaCl Add NaCl Vial->NaCl Equilibrate Equilibrate at 60°C NaCl->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Injector GC Injector (Desorption) Extract->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Detector MS Detector (Ionization & Detection) GC_Column->MS_Detector Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Identification Compound Identification Mass_Spectrum->Identification

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_Logic cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Separation Separation by Boiling Point and Polarity RetentionTime Retention Time Separation->RetentionTime Ionization Ionization (EI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection by m/z Fragmentation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Analyte This compound Analyte->Separation

Caption: Logical relationship of processes in GC-MS for analyte identification.

References

Application Notes and Protocols for the Purification of Synthetic Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-4-en-2-one is a synthetic α,β-unsaturated ketone of interest in various fields of chemical research, including the synthesis of natural products and active pharmaceutical ingredients. As with any synthetic compound intended for further use, achieving a high degree of purity is critical to ensure the reliability and reproducibility of experimental results and the safety of downstream applications. This document provides detailed application notes and protocols for the purification of synthetic this compound, focusing on common and effective laboratory techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and optimizing purification strategies.

PropertyValueSource
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
Boiling Point (Predicted) ~230-240 °C at 760 mmHgPredicted based on similar compounds
Solubility Soluble in common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). Insoluble in water.General chemical principles

Purification Strategies: A Comparative Overview

The choice of purification method for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table provides a comparison of the most suitable techniques.

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Flash Column Chromatography AdsorptionFast, versatile, and effective for removing a wide range of impurities.Requires solvent and stationary phase, can be labor-intensive for large scales.>95%
Fractional Distillation Boiling Point DifferenceScalable, cost-effective for large quantities, good for removing non-volatile or very volatile impurities.Requires a significant boiling point difference between the product and impurities, potential for thermal degradation.>98%
Preparative HPLC PartitioningHigh resolution, excellent for separating closely related impurities and achieving very high purity.Expensive, limited sample loading capacity, requires specialized equipment.>99%

Experimental Protocols

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of moderate quantities of this compound.

Workflow for Flash Column Chromatography:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis Solvent Solvent System Selection TLC->Solvent Column_Prep Column Packing Solvent->Column_Prep Sample_Load Sample Loading Column_Prep->Sample_Load Elution Elution Sample_Load->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC of Fractions Fraction_Collection->Fraction_TLC Pooling Pooling Pure Fractions Fraction_TLC->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purity_Check Final Purity Check (GC-MS) Solvent_Removal->Purity_Check

Caption: Workflow for the purification of this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with a stopcock

  • Pressurized air or nitrogen source

  • Collection tubes

  • Rotary evaporator

Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems of increasing polarity (e.g., starting with 98:2 Hexanes:Ethyl Acetate and gradually increasing the ethyl acetate content).

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for this compound.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top.

    • Drain the excess solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (air or nitrogen) to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Monitoring and Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light (if applicable) or by using a staining agent (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the final purity by GC-MS analysis.

Fractional Distillation

Fractional distillation is suitable for purifying larger quantities of this compound, provided the impurities have significantly different boiling points.

Logical Flow of Fractional Distillation:

G Setup Apparatus Setup Heating Heating the Mixture Setup->Heating Vaporization Vaporization Heating->Vaporization Fractionation Fractionation in Column Vaporization->Fractionation Condensation Condensation Fractionation->Condensation Collection Fraction Collection Condensation->Collection Analysis Purity Analysis (GC-MS) Collection->Analysis

Caption: Logical flow diagram for the fractional distillation of this compound.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

Protocol:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and boiling chips in the distillation flask.

    • Position the thermometer bulb just below the side arm leading to the condenser.

    • Connect the condenser to a circulating water source.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the temperature as the vapor rises through the fractionating column.

    • The temperature should stabilize at the boiling point of the lowest boiling component. Discard this initial fraction (forerun).

    • As the temperature rises and stabilizes at the boiling point of this compound, collect the product in a clean receiving flask.

    • Monitor the temperature closely. A sharp increase in temperature indicates that a higher boiling impurity is beginning to distill. Stop the collection of the main fraction at this point.

  • Vacuum Distillation (Optional):

    • For compounds with high boiling points or those prone to thermal decomposition, vacuum distillation is recommended.

    • Connect a vacuum source to the distillation apparatus.

    • The reduced pressure will lower the boiling point of the compound.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed when very high purity is required, and is particularly useful for separating isomers or closely related impurities.

Workflow for Preparative HPLC Method Development and Scale-Up:

G cluster_dev Method Development (Analytical Scale) cluster_scaleup Scale-Up and Purification (Preparative Scale) Col_Select Column & Mobile Phase Scouting Grad_Opt Gradient Optimization Col_Select->Grad_Opt Load_Study Loading Study Grad_Opt->Load_Study Calc Calculate Preparative Parameters Load_Study->Calc Prep_Run Preparative Run Calc->Prep_Run Frac_Collect Fraction Collection Prep_Run->Frac_Collect Analysis Purity Analysis Frac_Collect->Analysis

Caption: Workflow for preparative HPLC purification.

Materials:

  • Crude or partially purified this compound

  • Preparative HPLC system with a suitable detector (e.g., UV)

  • Preparative C18 column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Collection vessels

Protocol:

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • Scout different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water) to achieve good separation between this compound and its impurities.

  • Scale-Up to Preparative HPLC:

    • Based on the analytical method, scale up the injection volume and flow rate for the preparative column.

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Inject the sample onto the preparative column.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the this compound peak based on the detector signal.

    • Analyze the purity of the collected fractions by analytical HPLC or GC-MS.

    • Combine the pure fractions and remove the solvent to obtain the final product.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of this compound after purification.

Typical GC-MS Parameters:

ParameterSetting
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Detector Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

Conclusion

The purification of synthetic this compound can be effectively achieved using standard laboratory techniques. Flash column chromatography is a versatile method for general-purpose purification. Fractional distillation is ideal for large-scale purification where boiling point differences allow. For achieving the highest purity, preparative HPLC is the method of choice. The final purity of the product should always be confirmed by a reliable analytical technique such as GC-MS. The selection of the most appropriate purification strategy will depend on the specific requirements of the research or development project.

Application Notes and Protocols for Dodec-4-en-2-one as a Flavor and Fragrance Component

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-4-en-2-one is an unsaturated aliphatic ketone with potential applications as a flavor and fragrance ingredient. Its chemical structure, characterized by a twelve-carbon chain, a double bond at the fourth position, and a ketone group at the second position, suggests a complex and interesting sensory profile. While specific data for this compound is limited in publicly available literature, this document provides comprehensive application notes and detailed experimental protocols based on established methodologies for analogous unsaturated ketones. These notes will guide researchers in evaluating its sensory properties, stability, and potential applications in food and fragrance products.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided below.

PropertyValueSource
Chemical Name This compoundSinfoo Biotech[1]
CAS Number 1782-79-2Sinfoo Biotech[1]
Molecular Formula C12H22OSinfoo Biotech[1]
Molecular Weight 182.30 g/mol Sinfoo Biotech[1]

For the isomeric compound, (E)-dodec-2-en-4-one, additional computed properties are available, which can serve as an estimate for this compound.

PropertyValueSource
IUPAC Name (E)-dodec-2-en-4-onePubChem[2]
Molecular Weight 182.30 g/mol PubChem[2]
XLogP3 4.6PubChem[2]
Boiling Point (Predicted) 531.99 KCheméo[3]
Melting Point (Predicted) 269.85 KCheméo[3]

Flavor and Fragrance Profile

The flavor and fragrance profile of unsaturated ketones is diverse, often exhibiting fruity, floral, waxy, and fatty notes. For instance, related compounds like 5,5,8-trimethyl-3,7-nonadien-2-one possess a woody odor with a green top note, while 6,6,9-trimethyl-4,8-decadien-3-one has a floral and sweet, honey-like odor.[4] Based on its structure, this compound is anticipated to have a complex aroma profile, potentially combining fruity and waxy characteristics with green or metallic undertones.

Illustrative Organoleptic Properties of this compound (Based on Analogs)
AttributeDescription
Odor Fruity (apple, pear), waxy, slightly green, with a subtle metallic note.
Flavor Fruity, fatty, with a slightly plastic or chemical aftertaste at high concentrations.
Appearance Colorless to pale yellow liquid.

Applications

Unsaturated ketones are valuable components in both the flavor and fragrance industries due to their unique and potent aromas.[4] They can be used to impart specific notes to a wide range of products.

  • Fragrance: this compound could be utilized in fine fragrances, soaps, lotions, and other personal care products to add a fresh, fruity, and slightly waxy character.

  • Flavor: In the food industry, it could be used in trace amounts to enhance the flavor profiles of beverages, baked goods, and confectioneries, contributing to a fuller and more complex taste experience.

Experimental Protocols

Protocol 1: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a sample of this compound.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Helium carrier gas.

  • This compound sample.

  • Solvent (e.g., ethanol, diethyl ether).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilution of this compound in the chosen solvent (e.g., 1% v/v).

  • GC-O Analysis:

    • Inject 1 µL of the sample into the GC.

    • The GC effluent is split between the FID and the olfactometry port.

    • A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.

    • Simultaneously, the FID records the chemical profile of the sample.

  • Data Analysis: Correlate the sensory data from the panelist with the chromatographic peaks from the FID to identify the odor-active regions of the chromatogram.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Dilution Prepare 1% Dilution Sample->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution Injection Inject into GC Dilution->Injection GC Gas Chromatograph Injection->GC Split Effluent Split GC->Split FID FID Detector Split->FID Olf_Port Olfactometry Port Split->Olf_Port Chromatogram FID Chromatogram FID->Chromatogram Panelist Sensory Panelist Olf_Port->Panelist Odor_Desc Odor Description Panelist->Odor_Desc Correlation Correlate Data Chromatogram->Correlation Odor_Desc->Correlation

Caption: Workflow for Sensory Evaluation using GC-O.
Protocol 2: Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of this compound that can be detected by the human sense of smell.

Materials:

  • This compound.

  • Odor-free water or air as the solvent/diluent.

  • A series of dilutions of this compound in the chosen medium.

  • A panel of trained sensory assessors.

  • Odor-free sample presentation vessels (e.g., glass sniffing bottles).

Procedure:

  • Panelist Selection and Training: Select panelists based on their ability to detect and describe odors consistently.

  • Sample Preparation: Prepare a series of dilutions of this compound in the chosen medium, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 3).

  • Sensory Test:

    • Present the samples to the panelists in a randomized order, including a blank (solvent/diluent only).

    • Use a forced-choice method (e.g., triangle test, where two samples are identical and one is different) to minimize guessing.[5]

    • Panelists are asked to identify the sample that is different from the others.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds of the panelists. The individual threshold is the concentration at which the panelist can reliably detect the odor.

Protocol 3: Fragrance Stability Testing

Objective: To evaluate the stability of this compound in a finished product (e.g., a lotion or eau de toilette) under various environmental conditions.

Materials:

  • Finished product containing a known concentration of this compound.

  • Control sample of the finished product without this compound.

  • Environmental chambers (for controlled temperature and humidity).

  • UV light source.

  • Analytical instrumentation for quantitative analysis (e.g., GC-MS).

  • Sensory panelists.

Procedure:

  • Initial Analysis: Analyze the initial concentration and sensory profile of this compound in the finished product.

  • Storage Conditions: Store samples of the finished product under different conditions:

    • Elevated temperature (e.g., 40°C).

    • Refrigerated temperature (e.g., 4°C).

    • Room temperature (e.g., 25°C).

    • Exposure to UV light.

    • Freeze-thaw cycles.

  • Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition and evaluate for:

    • Chemical Stability: Quantify the concentration of this compound using GC-MS to determine any degradation.

    • Physical Stability: Observe any changes in color, clarity, or viscosity of the product.

    • Olfactory Stability: Conduct sensory evaluation with trained panelists to assess any changes in the odor profile.

  • Data Analysis: Compare the results from the stressed samples to the initial analysis and the control sample stored at room temperature to determine the shelf life and stability of this compound in the product.

Signaling Pathway for Odor Perception

The perception of odorants like this compound is initiated by the binding of the molecule to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity.[6] This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP cAMP_channel cAMP-gated Ion Channel Depolarization Depolarization cAMP_channel->Depolarization 6. Cation Influx (Na+, Ca2+) ATP ATP cAMP->cAMP_channel 5. Binding Action_Potential Action Potential to Brain Depolarization->Action_Potential 7. Signal Transduction

Caption: Olfactory Signal Transduction Pathway.

Conclusion

This compound presents an intriguing profile for the flavor and fragrance industry. The provided application notes and protocols offer a comprehensive framework for its evaluation, from initial sensory characterization to stability testing in final products. While further research is needed to establish specific quantitative data for this compound, the methodologies outlined here, based on established practices for analogous molecules, provide a solid foundation for its scientific assessment and potential commercialization. Researchers are encouraged to adapt and refine these protocols to suit their specific applications and research goals.

References

Application of Dodec-4-en-2-one in Electroantennography (EAG)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile and semi-volatile compounds. By recording the summated electrical potential from an insect's antenna in response to an odorant stimulus, EAG provides valuable insights into the sensitivity and selectivity of an insect's olfactory system. Dodec-4-en-2-one, an unsaturated aliphatic ketone, is a compound of interest in the study of insect chemical ecology, potentially acting as a pheromone, kairomone, or allomone in various species. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in EAG studies, aimed at researchers in entomology, chemical ecology, and drug development for pest management.

Data Presentation: EAG Responses to Aliphatic Ketones in Insects

While specific EAG data for this compound is not extensively available in published literature, data from studies on structurally similar aliphatic ketones can provide a valuable reference for expected response magnitudes and patterns. The following table summarizes representative EAG response data from various insect species to a range of aliphatic ketones. It is important to note that EAG responses are highly dependent on the insect species, the specific compound, its concentration, and the experimental setup.

Insect SpeciesCompoundDose/ConcentrationMean EAG Response (mV)Reference Species for Comparison
Aromia bungii (male)2,4-dimethyl-2-hexanone1 mg~0.8-
Aromia bungii (female)2-Pentanone1 mg~0.4-
Athetis dissimilis (male)2-HeptanoneNot specified0.50 ± 0.04-
Athetis dissimilis (male)2-NonanoneNot specified0.44 ± 0.02-
Locusta migratoria (male)2-DodecanoneNot specifiedStrong response-
Locusta migratoria (male)2-TridecanoneNot specifiedStrong response-

Note: The data presented are illustrative and sourced from different studies with varying methodologies. Direct comparison of absolute EAG values across studies should be done with caution. The responses are typically normalized against a standard compound or a negative control (solvent). In studies on Athetis dissimilis, it was observed that as the carbon chain length of ketone compounds increases, the EAG response in male adults also tends to intensify[1]. Similarly, in Aromia bungii, compounds with longer carbon chains (C6-C9) elicited higher EAG amplitudes compared to those with shorter chains (C2-C5)[2].

Experimental Protocols

The following protocols provide a detailed methodology for conducting EAG experiments with this compound. These are generalized protocols and may require optimization based on the specific insect species and laboratory conditions.

Protocol 1: Preparation of this compound Solutions

1. Materials:

  • This compound (high purity)
  • Solvent (e.g., paraffin oil, hexane, or silicone oil)
  • Vortex mixer
  • Micropipettes and sterile tips
  • Glass vials with Teflon-lined caps

2. Procedure:

  • Determine the desired concentration range for testing. A typical starting concentration is 10 µg/µL. Serial dilutions are then prepared to create a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).
  • Prepare a stock solution of this compound in the chosen solvent. For example, to prepare a 100 µg/µL stock solution, dissolve 10 mg of this compound in 100 µL of solvent.
  • Perform serial dilutions from the stock solution to obtain the desired test concentrations. For each dilution, vortex the solution thoroughly to ensure homogeneity.
  • Store the prepared solutions in sealed glass vials at -20°C to prevent degradation and evaporation.

Protocol 2: Electroantennogram (EAG) Recording

1. Materials and Equipment:

  • Insect of interest (e.g., adult moth, beetle)
  • Dissecting microscope
  • Micromanipulators
  • Glass capillary electrodes
  • Electrode puller
  • Ag/AgCl wires
  • Electrode holder
  • EAG probe/amplifier
  • Data acquisition system (e.g., IDAC-4) and software
  • Air stimulus controller
  • Purified and humidified air source
  • Odor delivery system (e.g., Pasteur pipette with filter paper)

2. Insect Preparation:

  • Immobilize the insect. This can be done by chilling the insect or using a restraining holder (e.g., a pipette tip with the end cut off).
  • Carefully excise one antenna at the base using fine scissors or a scalpel under a dissecting microscope.
  • Immediately mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed in contact with the basal end. A small amount of conductive gel can be used to ensure good electrical contact.

3. EAG Recording Procedure:

  • Position the mounted antenna in a continuous stream of purified and humidified air.
  • Allow the preparation to stabilize for a few minutes until a stable baseline signal is observed on the recording software.
  • Prepare the odor stimulus by applying a known volume (e.g., 10 µL) of the this compound solution onto a small piece of filter paper and inserting it into a Pasteur pipette.
  • Deliver a puff of the odorant-laden air over the antenna for a short duration (e.g., 0.5 seconds) using the air stimulus controller.
  • Record the resulting depolarization of the antennal potential. The peak amplitude of this negative voltage deflection is the EAG response.
  • Present the stimuli in a randomized order, with sufficient time between puffs (e.g., 30-60 seconds) to allow the antenna to recover.
  • Include a solvent-only control (negative control) and a standard reference compound (positive control) in each experimental run to normalize the responses and monitor the viability of the antennal preparation.

4. Data Analysis:

  • Measure the peak amplitude of the EAG response for each stimulus presentation.
  • Subtract the average response to the solvent control from the response to this compound to correct for mechanical stimulation and solvent effects.
  • Normalize the corrected responses, often by expressing them as a percentage of the response to a standard reference compound.
  • Generate dose-response curves by plotting the normalized EAG response against the logarithm of the this compound concentration.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of odorant detection in an insect antenna and the general experimental workflow for an EAG assay.

EAG_Signaling_Pathway cluster_air Airborne Odorant cluster_antenna Insect Antenna cluster_brain Insect Brain Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation (Ion Channel Opening) AL Antennal Lobe Neuron->AL Signal Transduction (Action Potentials)

Caption: Conceptual signaling pathway of odorant detection in an insect antenna.

EAG_Experimental_Workflow A Prepare this compound Solutions (Serial Dilutions) D Deliver Odorant Puff (Stimulus Presentation) A->D B Immobilize Insect and Excise Antenna C Mount Antenna on EAG Electrodes B->C C->D E Record EAG Signal (Depolarization) D->E F Data Analysis (Amplitude Measurement & Normalization) E->F G Generate Dose-Response Curve F->G

Caption: General experimental workflow for an electroantennography (EAG) assay.

References

Field Trials of Dodec-4-en-2-one as an Insect Attractant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound Dodec-4-en-2-one have not yielded specific field trial data or established protocols for its use as an insect attractant. Comprehensive searches of scientific literature and pest management databases did not identify specific target insect species that are significantly attracted to this compound, nor did they provide quantitative data from field studies.

Therefore, the following application notes and protocols are based on general principles and established methodologies for the field evaluation of new semiochemicals as insect attractants. These guidelines are intended to provide a framework for researchers and scientists to design and implement their own field trials to assess the efficacy of this compound for specific target pests.

General Principles for Field Trials of Insect Attractants

Field trials are essential for evaluating the effectiveness of a potential insect attractant under real-world conditions. The primary goals of these trials are to determine the optimal concentration of the attractant, the most effective trap design, and the environmental factors that may influence its performance.

A typical workflow for a field trial of a new insect attractant is outlined below:

Field_Trial_Workflow A Hypothesis Formulation (this compound attracts target insect) B Preliminary Lab Assays (EAG, Olfactometer) A->B C Lure Preparation (Dose range of this compound) B->C D Trap Selection and Setup C->D E Experimental Design (Randomized Block) D->E F Field Deployment E->F G Data Collection (Insect Counts) F->G H Data Analysis G->H I Conclusion and Optimization H->I

Caption: General workflow for a field trial of a new insect attractant.

Experimental Protocols

The following are generalized protocols that should be adapted based on the target insect species and local environmental conditions.

Lure Preparation Protocol

Objective: To prepare lures with varying concentrations of this compound to determine the optimal dose.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane, ethanol)

  • Dispenser material (e.g., rubber septa, cotton wicks, polyethylene vials)

  • Pipettes and glassware

  • Fume hood

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of dilutions to achieve the desired dosage range (e.g., 1 µg, 10 µg, 100 µg, 1 mg, 10 mg).

  • Impregnate the dispenser material with a known volume of each dilution.

  • Allow the solvent to evaporate completely in a fume hood.

  • Prepare a control lure treated only with the solvent.

  • Store lures in airtight, separate containers at low temperatures until field deployment.

Field Trapping Protocol

Objective: To evaluate the attractiveness of different doses of this compound to the target insect population in the field.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps, delta traps) appropriate for the target insect.

  • Prepared lures (including controls).

  • Stakes or hangers for trap deployment.

  • GPS device for recording trap locations.

  • Data sheets or electronic data capture device.

  • Forceps for handling insects.

  • Collection vials.

Procedure:

  • Site Selection: Choose a suitable habitat where the target insect is known to be present.

  • Experimental Design: Use a randomized complete block design to minimize the effects of spatial variation. Each block should contain one trap for each treatment (different doses of the attractant and a control). Replicate each block multiple times.

  • Trap Deployment:

    • Set up traps at a predetermined height and distance from each other (e.g., 20-50 meters apart to avoid interference). The exact parameters will depend on the target insect's flight behavior.

    • Place one lure inside each trap.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check traps at regular intervals (e.g., daily, weekly).

    • Count and record the number of target insects and any non-target species captured in each trap.

    • Collect specimens for identification if necessary.

    • Rotate the traps within each block at each collection interval to further minimize positional effects.

  • Lure Replacement: Replace lures at appropriate intervals based on their expected field life.

Data Presentation

Quantitative data from field trials should be summarized in a clear and structured format to facilitate comparison between treatments.

Table 1: Example of Data Summary for a Dose-Response Field Trial

Lure Dose (mg)Mean No. of Insects per Trap per Day (± SE)Total No. of Target Insects Captured
Control (Solvent only)0.5 ± 0.215
0.012.3 ± 0.869
0.18.7 ± 2.1261
1.015.2 ± 3.5456
10.012.5 ± 2.9375

Visualization of Experimental Logic

The logical relationship between the different components of a field trial can be visualized to aid in understanding the experimental design.

Experimental_Logic cluster_treatments Treatments cluster_setup Field Setup cluster_outcome Outcome Control Control Trap Insect Trap Control->Trap Dose1 Dose 1 Dose1->Trap Dose2 Dose 2 Dose2->Trap Dose3 Dose 3 Dose3->Trap Capture Insect Capture Data Trap->Capture

Caption: Logical flow from treatments to data capture in a field trial.

Conclusion and Future Directions

As there is currently no published data on the efficacy of this compound as an insect attractant, the protocols and guidelines presented here serve as a starting point for researchers. It is crucial to conduct preliminary laboratory bioassays (e.g., electroantennography, olfactometer studies) to identify potential target insect species before proceeding to large-scale field trials. Should this compound show promise in attracting any insect species, further research will be needed to optimize its use for monitoring or pest management applications. This would include studies on synergistic or antagonistic effects when combined with other known attractants or plant volatiles.

Application Notes & Protocols for Controlled Release Formulation of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-4-en-2-one is a volatile organic compound with potential applications in various fields, including agriculture as a semiochemical and in fragrance industries. Its high volatility, however, presents a significant challenge for maintaining effective concentrations over a prolonged period. Controlled release formulations are therefore essential to protect the compound from premature degradation and to ensure its sustained release at a desired rate.

This document provides detailed application notes and protocols for the formulation of this compound into a controlled-release system using microencapsulation with biodegradable polymers. The protocols cover the formulation preparation, characterization, and in vitro release studies.

Formulation Strategy: Polymer-Based Microencapsulation

A common and effective strategy for the controlled release of volatile hydrophobic compounds like this compound is microencapsulation. This technique involves enclosing the active compound within a polymeric matrix to form microparticles. The polymer shell protects the active core from environmental factors and controls its release rate.

For this application, we will utilize Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery. The release mechanism is primarily based on the diffusion of this compound through the polymer matrix and the gradual erosion of the polymer.

Logical Relationship of Formulation Components

cluster_formulation Formulation Components A This compound (Active Ingredient) E Controlled Release Microparticles A->E B PLGA (Polymer Matrix) B->E C Polyvinyl Alcohol (PVA) (Surfactant) C->E D Dichloromethane (DCM) (Organic Solvent) D->E

Caption: Key components for the microencapsulation of this compound.

Experimental Protocols

Protocol for Preparation of this compound Loaded PLGA Microparticles

This protocol describes the preparation of this compound loaded PLGA microparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Polyvinyl alcohol (PVA) (MW 30,000-70,000)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

  • Fume hood

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: In a fume hood, dissolve 200 mg of PLGA in 4 mL of dichloromethane. To this solution, add 50 mg of this compound and mix until a homogenous solution is formed.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol in 100 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately homogenize the mixture at 10,000 rpm for 5 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature in the fume hood for 4 hours to allow for the evaporation of dichloromethane.

  • Microparticle Collection and Washing: Collect the formed microparticles by centrifugation at 8,000 rpm for 10 minutes. Wash the microparticles three times with deionized water to remove excess PVA.

  • Lyophilization: Freeze the washed microparticles at -80°C and then lyophilize for 48 hours to obtain a dry powder.

  • Storage: Store the lyophilized microparticles in a desiccator at 4°C.

Protocol for Characterization of Microparticles

2.2.1. Determination of Encapsulation Efficiency and Drug Loading

Materials:

  • This compound loaded microparticles

  • Dichloromethane

  • UV-Vis Spectrophotometer

Procedure:

  • Weigh 10 mg of the lyophilized microparticles accurately.

  • Dissolve the microparticles in 10 mL of dichloromethane to break the polymer matrix and release the encapsulated this compound.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the maximum wavelength of absorption for this compound (to be determined experimentally).

  • Calculate the concentration of this compound using a standard calibration curve.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Actual amount of encapsulated drug / Initial amount of drug used) x 100

    • DL (%) = (Weight of encapsulated drug / Weight of microparticles) x 100

2.2.2. Particle Size and Morphology Analysis

Materials:

  • Lyophilized microparticles

  • Scanning Electron Microscope (SEM)

  • Particle size analyzer (e.g., Malvern Mastersizer)

Procedure:

  • Particle Size Analysis: Disperse a small amount of microparticles in deionized water and sonicate for 1 minute. Analyze the particle size distribution using a laser diffraction particle size analyzer.

  • Morphology Analysis: Mount the dry microparticles on an aluminum stub using double-sided carbon tape. Sputter-coat the sample with gold and observe the surface morphology under a Scanning Electron Microscope (SEM).

Protocol for In Vitro Release Study

Materials:

  • This compound loaded microparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaking incubator

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 20 mg of the microparticles in 50 mL of PBS (pH 7.4) in a sealed container.

  • Place the container in a shaking incubator at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, etc.), withdraw 1 mL of the release medium.

  • Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.

  • Centrifuge the withdrawn sample at 5,000 rpm for 5 minutes.

  • Analyze the supernatant for the concentration of this compound using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation

Table 1: Formulation Composition and Physicochemical Properties
Formulation CodePLGA (mg)This compound (mg)Particle Size (µm)Encapsulation Efficiency (%)Drug Loading (%)
F1200505.2 ± 0.885.3 ± 4.218.1 ± 1.5
F22001005.8 ± 1.178.6 ± 3.928.9 ± 2.1
F3300508.1 ± 1.591.2 ± 3.513.5 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Release Profile of this compound from Formulation F1
Time (hours)Cumulative Release (%)
110.5 ± 1.2
425.8 ± 2.5
842.1 ± 3.1
2465.7 ± 4.3
4880.2 ± 3.8
7292.5 ± 2.9

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow for Controlled Release Formulation

cluster_char Characterization A Formulation Preparation (o/w Emulsion) B Characterization A->B C In Vitro Release Study B->C D Data Analysis C->D E Optimized Formulation D->E B1 Particle Size & Morphology B1->B B2 Encapsulation Efficiency B2->B B3 Drug Loading B3->B A This compound (Pheromone) B Odorant Binding Protein (OBP) A->B C Olfactory Receptor (OR) B->C D G-protein Activation C->D E Second Messenger Cascade (e.g., cAMP) D->E F Ion Channel Opening E->F G Neuronal Depolarization F->G H Behavioral Response G->H

Dodec-4-en-2-one: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dodec-4-en-2-one, an α,β-unsaturated ketone, presents a valuable and versatile starting material for a variety of organic transformations. Its chemical structure, featuring a reactive conjugated system and a long alkyl chain, makes it an attractive precursor for the synthesis of complex molecules, including natural products, signaling molecules, and potential drug candidates. The presence of both electrophilic and nucleophilic centers, along with the potential for stereoselective modifications, allows for a wide range of synthetic applications.

This document provides detailed application notes and experimental protocols for utilizing this compound in key organic reactions, offering researchers and drug development professionals a guide to its synthetic utility.

Application Notes

This compound is a lipophilic molecule that can serve as a key intermediate in the synthesis of various bioactive compounds. Its α,β-unsaturated ketone moiety is susceptible to several important chemical transformations:

  • Michael Addition: The β-carbon of the enone system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functional groups.

  • Aldol Condensation: The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then react with carbonyl compounds in an aldol condensation to form β-hydroxy ketones, which can be further dehydrated to yield conjugated systems.

  • Wittig Reaction: The ketone functionality can be converted into an alkene via the Wittig reaction. This allows for the extension of the carbon chain and the introduction of various substituents at the 2-position.

  • Asymmetric Synthesis: The prochiral centers of this compound can be targeted in asymmetric synthesis to generate enantiomerically enriched products. This is of particular importance in the development of pharmaceuticals, where stereochemistry often dictates biological activity.

The long alkyl chain of this compound imparts lipophilicity to its derivatives, which can be advantageous for their interaction with biological membranes and hydrophobic protein pockets. This property is particularly relevant in the design of insect pheromones, signaling molecules, and other natural products with long aliphatic chains.

Experimental Protocols

The following are generalized protocols for key reactions involving α,β-unsaturated ketones, which can be adapted for this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Michael Addition of a Thiol to an α,β-Unsaturated Ketone

This protocol describes the conjugate addition of a thiol to an α,β-unsaturated ketone, a common reaction for this class of compounds.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound)

  • Thiol (e.g., thiophenol)

  • Base (e.g., triethylamine or sodium hydroxide)

  • Solvent (e.g., tetrahydrofuran (THF) or ethanol)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in the chosen solvent.

  • Add the thiol (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the base (0.1-1.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C or room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding the quenching solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over the drying agent, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical for this compound):

Reactant 1 (Enone)Reactant 2 (Thiol)BaseSolventTime (h)Yield (%)
This compoundThiophenolTriethylamineTHF295
This compoundBenzyl mercaptanSodium hydroxideEthanol488
Aldol Condensation of an α,β-Unsaturated Ketone with an Aldehyde

This protocol outlines the base-catalyzed aldol condensation between an enolate generated from an α,β-unsaturated ketone and an aldehyde.

Materials:

  • α,β-Unsaturated ketone (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., lithium diisopropylamide (LDA) or sodium hydroxide)

  • Solvent (e.g., tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a solution of the base in the chosen solvent in a flame-dried, nitrogen-flushed round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of the α,β-unsaturated ketone (1.0 eq) in the solvent to the base solution to form the enolate.

  • Stir the mixture at -78 °C for the specified time (e.g., 30 minutes).

  • Add a solution of the aldehyde (1.1 eq) in the solvent to the enolate solution.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Quench the reaction at -78 °C with the quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over the drying agent, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical for this compound):

Reactant 1 (Enone)Reactant 2 (Aldehyde)BaseSolventTime (h)Yield (%)
This compoundBenzaldehydeLDATHF375
This compoundIsobutyraldehydeNaOHEthanol660
Wittig Reaction of a Ketone

This protocol details the conversion of a ketone to an alkene using a phosphonium ylide.

Materials:

  • Ketone (e.g., this compound)

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, nitrogen-flushed round-bottom flask, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C or -78 °C.

  • Slowly add the strong base to generate the ylide (a color change is often observed).

  • Stir the mixture for the specified time (e.g., 1 hour) to ensure complete ylide formation.

  • Add a solution of the ketone (1.0 eq) in the anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with the quenching solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry it over the drying agent, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Quantitative Data (Hypothetical for this compound):

Reactant 1 (Ketone)Reactant 2 (Phosphonium Salt)BaseSolventTime (h)Yield (%)
This compoundMethyltriphenylphosphonium bromiden-BuLiTHF480
This compoundEthyltriphenylphosphonium iodideNaHDMSO1270

Visualizations

The following diagrams illustrate the key reaction pathways discussed.

Michael_Addition start This compound intermediate Enolate Intermediate start->intermediate + Nucleophile nucleophile Nucleophile (e.g., R-SH) nucleophile->intermediate base Base base->intermediate product Michael Adduct intermediate->product Protonation

Caption: Michael Addition Workflow.

Aldol_Condensation start This compound enolate Enolate start->enolate Deprotonation base Base (e.g., LDA) base->enolate alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Aldehyde (R'-CHO) aldehyde->alkoxide product Aldol Adduct alkoxide->product Protonation

Caption: Aldol Condensation Pathway.

Wittig_Reaction phosphonium Phosphonium Salt (Ph3P+CH2R Br-) ylide Phosphorus Ylide (Ph3P=CHR) phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Ketone ketone This compound ketone->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Wittig Reaction Mechanism.

Disclaimer: The provided protocols are generalized and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions. The quantitative data presented is hypothetical and for illustrative purposes only.

Application Note: Quantification of Dodec-4-en-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantification of Dodec-4-en-2-one, a volatile unsaturated ketone, in various matrices. The method utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS) for selective and sensitive detection. This document outlines the necessary reagents, instrumentation, sample preparation, and data analysis procedures.

Introduction

This compound is a long-chain unsaturated ketone that may be of interest in flavor and fragrance research, as well as in the study of lipid oxidation and as a potential biomarker. Accurate quantification of this analyte is crucial for quality control and research purposes. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[1] When coupled with mass spectrometry, it provides high selectivity and sensitivity, allowing for confident identification and quantification.[1]

Analytical Standard

A certified analytical standard of this compound is required for accurate quantification. A potential supplier for this compound (CAS No. 1782-79-2) is Sinfoo Biotech.[2] It is essential to obtain a Certificate of Analysis (CoA) for the standard to confirm its identity and purity. The CoA should provide data from techniques such as NMR, IR, and mass spectrometry, along with the certified purity value.

Experimental Protocols

Instrumentation and Reagents
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate (e.g., 1.0 mL/min).

  • Solvents: High-purity solvents such as hexane, dichloromethane, or methanol for sample and standard preparation.

  • Analytical Standard: this compound certified reference material.

  • Internal Standard (IS): A compound with similar chemical properties to the analyte but not present in the sample, such as a deuterated analog or a homologous ketone (e.g., Tridecan-2-one).

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the this compound analytical standard and dissolve it in a suitable solvent (e.g., hexane) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the samples.

  • Internal Standard Spiking: Spike all calibration standards and samples with a constant concentration of the internal standard.

Sample Preparation (General Procedure):

The sample preparation method will depend on the matrix. A generic liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.

  • Liquid-Liquid Extraction (LLE):

    • Homogenize the sample if necessary.

    • To a known amount of the sample, add a suitable extraction solvent (e.g., hexane or dichloromethane).

    • Vortex or shake vigorously for a specified time.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • The extract may be concentrated under a gentle stream of nitrogen if necessary.

    • Add the internal standard.

  • Solid-Phase Microextraction (SPME):

    • Place a known amount of the sample in a headspace vial.

    • Add the internal standard.

    • Heat the vial at a specific temperature for a set time to allow the analytes to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Desorb the fiber in the GC injector.

GC-MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and application.

ParameterValue
GC Inlet
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injector Temperature250 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature50 °C
Hold Time2 min
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification, Full Scan for identification
SIM Ions for this compound (C12H22O, MW: 182.3) To be determined from the mass spectrum of the standard. Likely fragments would include the molecular ion (m/z 182) and characteristic fragments from alpha-cleavage and McLafferty rearrangement.
SIM Ions for Internal Standard To be determined from the mass spectrum of the IS.

Data Presentation and Analysis

Identification

The identity of this compound in a sample is confirmed by comparing its retention time and mass spectrum to that of the certified analytical standard. The NIST WebBook provides information on a related isomer, dodec-2-en-4-one, which can offer insights into expected chromatographic behavior.[3] The mass spectrum of a similar compound, Dodec-4-en-1-al, is available in PubChem and can provide clues for expected fragmentation patterns.[4]

Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Table 1: Example Calibration Data

Standard Concentration (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.115,000100,0000.15
0.578,000102,0000.76
1.0155,000101,0001.53
5.0760,00099,0007.68
10.01,520,000100,50015.12

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Analytical Standard (this compound) Spike_IS Spike with Internal Standard Standard->Spike_IS Sample Matrix Sample Extraction Liquid-Liquid or SPME Extraction Sample->Extraction GC_Injection GC Injection Spike_IS->GC_Injection Extraction->Spike_IS Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound.

Logic of Quantification

quantification_logic cluster_standards Calibration Standards cluster_sample Unknown Sample Std_Conc Known Concentrations of this compound Calibration_Curve Calibration Curve (Linear Regression) Std_Conc->Calibration_Curve Std_Response Measured Peak Area Ratios (Analyte/IS) Std_Response->Calibration_Curve Sample_Response Measured Peak Area Ratio (Analyte/IS) Sample_Response->Calibration_Curve Sample_Conc Calculated Concentration of this compound Calibration_Curve->Sample_Conc

Caption: Logic of internal standard quantification.

References

Troubleshooting & Optimization

optimizing Dodec-4-en-2-one synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dodec-4-en-2-one via the Claisen-Schmidt condensation of octanal and acetone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2. 2. Poor Quality Reagents: Octanal may have oxidized to octanoic acid. Acetone might contain water. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to side reactions or incomplete conversion. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Use Fresh Catalyst: Prepare a fresh solution of the base catalyst for each reaction. 2. Purify Reagents: Distill octanal and use anhydrous acetone. 3. Optimize Stoichiometry: A common starting point is a 1:1 to 1:2 molar ratio of octanal to acetone. An excess of acetone can help drive the reaction towards the desired product. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Adjust reaction time and temperature accordingly.
Formation of Multiple Products (Impure Sample) 1. Self-Condensation of Acetone: Acetone can react with itself to form diacetone alcohol and mesityl oxide. 2. Bis-condensation: Octanal can react with two molecules of acetone.[1] 3. Cannizzaro Reaction: If using a strong base, the aldehyde (octanal) can disproportionate into the corresponding alcohol and carboxylic acid.[1]1. Control Reaction Conditions: Use a milder base or lower the reaction temperature to minimize the self-condensation of acetone. Adding the aldehyde slowly to the acetone-base mixture can also help. 2. Adjust Stoichiometry: Use a molar excess of the aldehyde to favor the mono-condensation product. 3. Use a Weaker Base: Employing a weaker base can reduce the likelihood of the Cannizzaro reaction.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Side products or unreacted starting materials can prevent the crystallization of the desired product. 2. Isomeric Mixture: The product may be a mixture of E/Z isomers.1. Purify the Product: Utilize column chromatography on silica gel to separate the desired product from impurities.[2] 2. Characterize the Product: Use NMR spectroscopy to determine the isomeric ratio. The presence of both isomers may result in an oily product.
Reaction Stalls (Does not go to completion) 1. Catalyst Deactivation: The catalyst may be consumed by acidic impurities or by reacting with the solvent. 2. Reversible Reaction: The initial aldol addition is often reversible.[3]1. Add Fresh Catalyst: In some cases, the addition of more catalyst can restart the reaction. 2. Remove Water: The dehydration step drives the reaction to completion. Ensure that conditions are favorable for the elimination of water, such as a higher reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound from octanal and acetone proceeds via a base-catalyzed Claisen-Schmidt condensation. The mechanism involves the deprotonation of acetone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of octanal. The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone, this compound.

Q2: Which base is most suitable for this reaction?

A2: Common bases for this type of condensation include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The choice of base can influence the reaction rate and the formation of side products. It is recommended to start with a catalytic amount of a moderately concentrated solution of NaOH or KOH.

Q3: How can I purify the final product?

A3: Purification of this compound can be achieved through several methods. If the crude product is a solid, recrystallization from a suitable solvent like ethanol can be effective.[4] For oily products or to separate close-running impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.[2]

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals for the vinyl protons of the α,β-unsaturated system, typically in the range of 6-7 ppm. The protons alpha to the carbonyl group will also have a characteristic chemical shift. The IR spectrum should show a strong absorption for the conjugated carbonyl group around 1670 cm⁻¹ and a C=C stretch around 1620 cm⁻¹.

Q5: Can this reaction be performed under solvent-free conditions?

A5: Yes, Claisen-Schmidt reactions have been successfully carried out under solvent-free conditions, often with microwave irradiation.[1] This approach can lead to shorter reaction times, higher yields, and is considered a more environmentally friendly method.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Octanal

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.1 eq) in a minimal amount of water. Add ethanol, followed by acetone (1.5 eq). Cool the mixture in an ice bath.

  • Addition of Aldehyde: Slowly add octanal (1.0 eq) dropwise to the cooled acetone solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants: - Octanal - Anhydrous Acetone - NaOH solution mix Mix Acetone and NaOH in Ethanol cool Cool mixture in ice bath mix->cool add_octanal Slowly add Octanal cool->add_octanal react Stir at Room Temperature (Monitor by TLC) add_octanal->react neutralize Neutralize with dilute HCl react->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_dodec_synthesis cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product? check_reagents Check Reagent Quality (distill if necessary) start->check_reagents Low Yield adjust_stoichiometry Adjust Reactant Ratio start->adjust_stoichiometry Impure check_catalyst Use Fresh Catalyst Solution check_reagents->check_catalyst optimize_conditions Optimize Reaction Time/Temp check_catalyst->optimize_conditions control_temp Lower Reaction Temperature adjust_stoichiometry->control_temp purification Perform Column Chromatography control_temp->purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of Dodec-4-en-2-one. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Flash column chromatography is the most common and efficient method for purifying this compound on a laboratory scale. It offers a good balance between resolution, speed, and cost. For very high purity requirements, such as in drug development, High-Performance Liquid Chromatography (HPLC) may be employed as a final polishing step.

Q2: What are the typical stationary and mobile phases for flash chromatography of this compound?

A2: A normal-phase setup is typically used.

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used. A typical starting point is a gradient of 5% to 20% ethyl acetate in hexanes.

Q3: How can I determine the optimal mobile phase composition for my separation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate to ensure good separation on the column.

Q4: My this compound appears to be degrading on the silica gel column. What can I do?

A4: α,β-Unsaturated ketones can sometimes be sensitive to the acidic nature of silica gel. If you observe degradation, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine (e.g., 1% in the mobile phase) before packing the column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) may be a viable option.

Q5: What are the common impurities I might encounter when synthesizing this compound?

A5: The impurities will depend on the synthetic route used.

  • Wittig Reaction: Common impurities include triphenylphosphine oxide and unreacted starting aldehyde. The stereoselectivity of the Wittig reaction can also lead to the formation of the undesired (Z)-isomer.

  • Grignard Reaction: If prepared via a Grignard reaction, you might find unreacted Grignard reagent, byproducts from its reaction with water or carbon dioxide, and potentially tertiary alcohols if the Grignard reagent reacts with the ketone product.

Troubleshooting Guides

Flash Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of this compound from Impurities Improper mobile phase polarity.Optimize the mobile phase using TLC. A shallower gradient or isocratic elution with a lower percentage of the polar solvent may improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-elution with a byproduct of similar polarity.Consider a different solvent system (e.g., dichloromethane/hexanes) or a different stationary phase (e.g., alumina).
This compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
This compound Elutes Too Slowly or Not at All (Low Rf) Mobile phase is not polar enough.Increase the percentage of the polar solvent in your mobile phase.
Compound degradation on the column.Test the stability of your compound on a small amount of silica gel. Consider using deactivated silica or an alternative stationary phase like alumina.
Streaking or Tailing of Bands Sample is not fully dissolved or is precipitating on the column.Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase before loading. Dry loading the sample onto a small amount of silica can also help.
Acidic or basic nature of the compound interacting with the stationary phase.Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds).
HPLC Analysis
Problem Possible Cause(s) Solution(s)
Broad or Tailing Peaks Poor sample solubility in the mobile phase.Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase itself.
Secondary interactions with the stationary phase.Use a column with end-capping or add a competing agent to the mobile phase.
Split Peaks Column void or channeling.Replace the column.
Sample solvent is much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Ghost Peaks Contamination from a previous injection.Implement a thorough column wash between runs.
Impurities in the mobile phase or sample.Use high-purity solvents and filter your samples before injection.

Experimental Protocols

Protocol 1: Flash Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).

    • Visualize the spots under UV light.

    • Select the solvent system that gives an Rf value of approximately 0.25 for this compound.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase according to the TLC results.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data (Illustrative Example)
Purification Method Mobile Phase/Gradient Typical Yield (%) Purity (%)
Flash Chromatography 5-15% Ethyl Acetate in Hexanes85-95>95
Preparative HPLC 60-80% Acetonitrile in Water70-85>99

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution fraction_tlc Fraction TLC elution->fraction_tlc fraction_tlc->elution Adjust Gradient isolation Product Isolation fraction_tlc->isolation

Caption: Workflow for Flash Chromatography Purification.

troubleshooting_logic start Poor Separation check_rf Is Rf of this compound ~0.25? start->check_rf adjust_mp Adjust Mobile Phase Polarity check_rf->adjust_mp No check_loading Is Column Overloaded? check_rf->check_loading Yes adjust_mp->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_stability Is Compound Stable on Silica? check_loading->check_stability No success Improved Separation reduce_load->success deactivate_silica Use Deactivated Silica or Alumina check_stability->deactivate_silica No check_stability->success Yes deactivate_silica->success

Caption: Troubleshooting Decision Tree for Poor Separation.

Technical Support Center: Synthesis of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dodec-4-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of octanal with acetone.[1][2]

Q2: Why is the Claisen-Schmidt condensation preferred over a general mixed aldol condensation for this synthesis?

A2: The Claisen-Schmidt condensation is a type of crossed aldol reaction that is particularly effective when one of the carbonyl compounds, in this case, octanal, has no α-hydrogens. This lack of α-hydrogens prevents the self-condensation of octanal, leading to a more controlled reaction with a higher yield of the desired product, this compound.[1][2]

Q3: What are the expected byproducts in the synthesis of this compound?

A3: The primary byproducts originate from the self-condensation of acetone. The initial aldol addition of two acetone molecules forms 4-hydroxy-4-methylpentan-2-one. This intermediate can then undergo dehydration to yield mesityl oxide (4-methylpent-3-en-2-one).

Troubleshooting Guide

Q1: My reaction yield is very low. What are the possible causes and solutions?

A1: Low yields in the Claisen-Schmidt condensation can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Base Concentration: The concentration of the base (e.g., sodium hydroxide) is crucial. Too low a concentration will result in a slow or incomplete reaction, while too high a concentration can promote side reactions. Ensure the base solution is freshly prepared and at the correct concentration.

  • Inefficient Mixing: In a two-phase system (aqueous base and organic reactants), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Inadequate stirring can lead to a slow and incomplete reaction.

  • Product Loss During Workup: this compound has some solubility in water. During the aqueous workup, minimize the volume of water used for washing and consider performing a back-extraction of the aqueous layer with a small amount of an organic solvent to recover any dissolved product.

Q2: I am observing a significant amount of a byproduct with a lower retention time than my product in GC-MS analysis. What is it likely to be?

A2: A common byproduct with a lower retention time is mesityl oxide, which is formed from the self-condensation of acetone. To minimize its formation, you can try the following:

  • Use an excess of octanal: Shifting the stoichiometry to favor the reaction of acetone with octanal can reduce the self-condensation of acetone.

  • Control the reaction temperature: Lowering the reaction temperature may decrease the rate of the acetone self-condensation reaction more significantly than the desired Claisen-Schmidt condensation.

Q3: My final product is an oil, but I have seen reports of it being a solid. How can I purify it?

A3: this compound is often isolated as a yellow oil. If it contains impurities, it may be difficult to solidify. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Physical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₁₂H₂₂O182.31118-120 @ 10 mmHg
4-Hydroxy-4-methylpentan-2-oneC₆H₁₂O₂116.16166
Mesityl OxideC₆H₁₀O98.14129

Table 2: Typical GC-MS Data for Key Compounds

CompoundRetention Time (Relative)Key Mass Fragments (m/z)
Mesityl OxideLower98, 83, 55, 43[3]
4-Hydroxy-4-methylpentan-2-oneIntermediate116, 101, 59, 43[4]
This compoundHigher182, 125, 83, 55, 43

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve octanal (1 equivalent) in acetone (2-5 equivalents).

  • Addition of Base: While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture. The amount of NaOH should be catalytic (e.g., 0.1-0.2 equivalents).

  • Reaction Monitoring: Maintain the reaction at room temperature and monitor its progress by TLC until the octanal spot has disappeared.

  • Workup: Quench the reaction by adding dilute hydrochloric acid (HCl) until the solution is neutral. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the oven temperature program to ramp from 50°C to 250°C at a rate of 10°C/min.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Set the mass spectrometer to scan a mass range of m/z 40-300.

  • Data Analysis: Identify the components by comparing their mass spectra and retention times with known standards or library data.[3][4][5]

Visualizations

Synthesis_Pathway Synthesis of this compound and Byproducts Octanal Octanal Dodecenone This compound Octanal->Dodecenone Acetone Acetone Acetone->Dodecenone Aldol_Adduct 4-Hydroxy-4-methylpentan-2-one Acetone->Aldol_Adduct Base Base (NaOH) Base->Dodecenone catalyst Base->Aldol_Adduct catalyst H2O H₂O Dodecenone->H2O forms Acetone2 Acetone Acetone2->Aldol_Adduct Mesityl_Oxide Mesityl Oxide Aldol_Adduct->Mesityl_Oxide dehydration Mesityl_Oxide->H2O forms

Caption: Reaction scheme for the synthesis of this compound and the formation of acetone self-condensation byproducts.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check for complete reaction (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Time Extend reaction time / Increase temp. Incomplete->Extend_Time Yes Check_Base Check base concentration Incomplete->Check_Base No Workup_Loss Check for product loss during workup Check_Base->Workup_Loss Back_Extract Back-extract aqueous layers Workup_Loss->Back_Extract Impure_Reagents Check purity of starting materials Back_Extract->Impure_Reagents Purify_Reagents Purify octanal and acetone Impure_Reagents->Purify_Reagents

References

Technical Support Center: Strategies to Improve Dodec-4-en-2-one Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dodec-4-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this α,β-unsaturated ketone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is typically synthesized via two primary methods:

  • Claisen-Schmidt Condensation (a type of Crossed Aldol Condensation): This is a widely used method involving the reaction of an aldehyde with a ketone in the presence of a base. For this compound, this would involve the reaction of octanal with acetone.[1][2][3][4][5][6]

  • Wittig Reaction: This reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene. To synthesize this compound, octanal would be reacted with acetylmethylenetriphenylphosphorane.[7]

Q2: I am experiencing low yields in my Claisen-Schmidt condensation to produce this compound. What are the potential causes?

A2: Low yields in a Claisen-Schmidt condensation can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Inadequate control of these parameters can lead to the formation of side products or incomplete reactions.

  • Side Reactions: The most common side reaction is the self-condensation of acetone, which can compete with the desired crossed condensation with octanal.

  • Reversibility of the Aldol Addition Step: The initial aldol addition product can revert to the starting materials, especially without sufficient heating to drive the dehydration to the more stable enone.[4]

  • Purity of Reagents: Impurities in the starting materials (octanal and acetone) or solvent can interfere with the reaction.

Q3: How can I optimize the reaction conditions for the Claisen-Schmidt condensation of octanal and acetone?

A3: To improve the yield of this compound, consider the following optimization strategies:

  • Choice of Base: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used. The concentration should be carefully controlled to promote the desired reaction without excessive side reactions.

  • Temperature Control: The reaction is often started at a lower temperature and then heated to drive the dehydration. Careful temperature management is crucial to balance reaction rate and selectivity.

  • Molar Ratio of Reactants: Using an excess of the aldehyde (octanal) relative to the ketone (acetone) can help to minimize the self-condensation of acetone.

  • Solvent: Ethanol is a common solvent for this reaction.[8]

Q4: What are the common byproducts in the synthesis of this compound via Claisen-Schmidt condensation, and how can I minimize them?

A4: The primary byproduct is the self-condensation product of acetone (4-hydroxy-4-methyl-2-pentanone and its dehydration product, mesityl oxide). To minimize this, you can slowly add the ketone to a mixture of the aldehyde and the base. This ensures that the enolate of acetone reacts preferentially with the more reactive aldehyde.[6]

Q5: What are the best practices for purifying this compound?

A5: Purification of the final product is crucial for obtaining a high-purity compound. Common purification techniques include:

  • Distillation: Since this compound is a liquid at room temperature, vacuum distillation is an effective method for purification.

  • Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography on silica gel can be employed.

  • Washing: The crude product should be washed with water to remove any remaining base catalyst and water-soluble impurities.[3]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Catalyst Prepare a fresh solution of the base catalyst (e.g., NaOH or KOH).
Low Reaction Temperature Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Incorrect Stoichiometry Verify the molar ratios of your reactants. Consider using an excess of octanal.
Degraded Starting Materials Check the purity of octanal and acetone. Purify them if necessary.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Step
Self-condensation of Acetone Slowly add acetone to a mixture of octanal and the base.
Reaction Temperature is Too High Lower the initial reaction temperature to favor the crossed aldol addition.
Incorrect Base Concentration Optimize the concentration of the base catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • Octanal

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol to create a catalytic solution.

  • Cool the flask in an ice bath.

  • Slowly add a mixture of octanal and acetone to the cooled catalyst solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Hypothetical Yields for this compound Synthesis under Various Conditions (Claisen-Schmidt Condensation)

Entry Base Temperature (°C) Reaction Time (h) Yield (%)
110% NaOH25445
210% NaOH50265
310% KOH25450
410% KOH50270

Note: These are hypothetical values for illustrative purposes. Actual yields may vary.

Visualizations

Aldol_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Octanal Octanal Reaction_Vessel Reaction Vessel (Controlled Temperature) Octanal->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Cause1 Sub-optimal Reaction Conditions Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Reversibility Start->Cause3 Cause4 Impure Reagents Start->Cause4 Solution1 Optimize Temperature, Time, and Catalyst Concentration Cause1->Solution1 Solution2 Slow Addition of Ketone, Use Excess Aldehyde Cause2->Solution2 Solution3 Increase Temperature Post-Addition Cause3->Solution3 Solution4 Purify Starting Materials Cause4->Solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

stability and storage conditions for Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Dodec-4-en-2-one, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)This compound may be sensitive to air and moisture.[1][2]
Light Amber vial or protection from lightProtects the compound from light-induced degradation.
Container Tightly sealed, appropriate chemical-resistant containerPrevents contamination and reaction with air or moisture.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound can vary depending on the purity of the compound and the storage conditions. When stored under the recommended conditions, a shelf-life of 12-24 months is typical for many unsaturated ketones. However, it is crucial to monitor the compound for any signs of degradation.

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation may include:

  • Color Change: A noticeable change in color, such as turning yellow or brown.

  • Polymerization: The formation of a viscous liquid or solid precipitate.

  • Unexpected Spectroscopic Data: Discrepancies in NMR, IR, or Mass Spectrometry data compared to the reference spectra.

  • Inconsistent Experimental Results: Variability in experimental outcomes where this compound is a reactant.

Q4: What are the potential decomposition pathways for this compound?

A4: As an α,β-unsaturated ketone, this compound is susceptible to several decomposition pathways, including:

  • Polymerization: The conjugated system can undergo free-radical or anionic polymerization, especially when exposed to light, heat, or impurities.[3]

  • Oxidation: The double bond and the allylic position are susceptible to oxidation.

  • Hydrolysis: Although generally stable, prolonged exposure to strong acids or bases can lead to hydrolysis or other reactions.

  • Michael Addition: The electrophilic β-carbon is susceptible to nucleophilic attack, which can lead to the formation of adducts if nucleophiles are present as impurities.[3][4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low reaction yield where this compound is a starting material. Degradation of this compound.Verify the purity of this compound using techniques like NMR or GC-MS. If degraded, purify the compound (e.g., by distillation) or use a fresh batch.
Formation of an insoluble precipitate in the this compound container. Polymerization.Avoid exposing the compound to high temperatures, light, and air. Store under an inert atmosphere. If polymerization has occurred, the material may not be suitable for use.
Inconsistent retention time in chromatography. Isomerization or degradation.Ensure consistent storage and handling procedures. Analyze a fresh sample to confirm the correct retention time.
Reaction mixture turns a dark color. Decomposition of this compound or other reagents.Run the reaction under an inert atmosphere and protect it from light. Ensure all reagents and solvents are pure and dry.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways of this compound under various stress conditions.

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare solutions of this compound in appropriate solvents acid Acidic (e.g., 0.1 M HCl) prep->acid Expose to base Basic (e.g., 0.1 M NaOH) prep->base Expose to oxidative Oxidative (e.g., 3% H2O2) prep->oxidative Expose to thermal Thermal (e.g., 60°C) prep->thermal Expose to photolytic Photolytic (e.g., UV light) prep->photolytic Expose to analysis Analyze samples at time points (e.g., 0, 24, 48, 72h) using HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis results Identify and quantify degradants. Determine degradation pathways. analysis->results

Forced Degradation Study Workflow
Protocol 2: Long-Term Stability Study

This protocol outlines a method for determining the shelf-life of this compound under recommended storage conditions.

Long_Term_Stability_Workflow Long-Term Stability Study Workflow cluster_storage Storage cluster_testing Time-Point Testing cluster_evaluation Evaluation storage Store multiple aliquots of this compound under recommended conditions (2-8°C, inert gas, dark) timepoints Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) storage->timepoints tests Perform analytical tests: - Purity (HPLC/GC) - Appearance (Visual) - Identification (NMR, IR) timepoints->tests evaluation Compare results to initial (time 0) data. Establish a shelf-life based on acceptable changes. tests->evaluation

Long-Term Stability Study Workflow

Logical Relationships

The following diagram illustrates the logical relationship between storage conditions and the stability of this compound.

Stability_Factors Factors Affecting this compound Stability cluster_conditions Adverse Conditions cluster_degradation Degradation Pathways cluster_outcome Outcome cluster_good_practice Recommended Storage Light Light Exposure Polymerization Polymerization Light->Polymerization Heat Elevated Temperature Heat->Polymerization Air Air (Oxygen/Moisture) Air->Polymerization Oxidation Oxidation Air->Oxidation Impurities Impurities (Acids, Bases, Nucleophiles) Hydrolysis Hydrolysis Impurities->Hydrolysis Adduct_Formation Adduct Formation Impurities->Adduct_Formation Degraded Degraded Compound Polymerization->Degraded Oxidation->Degraded Hydrolysis->Degraded Adduct_Formation->Degraded Stable Stable Compound Proper_Storage 2-8°C, Inert Gas, Dark Proper_Storage->Stable

Factors Influencing Stability

References

Technical Support Center: Troubleshooting Degradation of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential degradation issues encountered during experiments involving Dodec-4-en-2-one. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound sample over time, even when stored. What could be the cause?

A1: Degradation of this compound can be attributed to several factors, primarily its susceptibility to oxidation, photodegradation, and polymerization, which are common for α,β-unsaturated ketones. Key potential causes include:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative cleavage of the carbon-carbon double bond or other oxidative reactions, resulting in the formation of smaller aldehydes, carboxylic acids, or other oxygenated derivatives.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule.

  • Polymerization: As an α,β-unsaturated ketone, this compound can potentially undergo polymerization, especially in the presence of initiators (like radicals from oxidative processes) or under certain storage conditions (e.g., elevated temperatures).

  • Incompatible Storage Conditions: Storage in containers made of reactive materials or in the presence of trace impurities (e.g., acids or bases) can catalyze degradation.

Q2: My experimental results are inconsistent. Could degradation of this compound during the experiment be a factor?

A2: Yes, in-process degradation is a significant possibility. The conditions of your experiment can promote degradation. Consider the following:

  • Reaction pH: Strongly acidic or basic conditions can catalyze the hydration of the double bond or other rearrangements.

  • Temperature: Elevated temperatures can accelerate oxidative degradation and potential polymerization.

  • Presence of Oxidizing or Reducing Agents: Reagents used in your experimental protocol could be reacting with this compound.

  • Solvent: The choice of solvent can influence stability. For instance, solvents prone to forming peroxides (e.g., older ethers) can initiate radical-based degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of α,β-unsaturated ketones, likely degradation products could include:

  • Oxidative Cleavage Products: Octanal and glyoxal from cleavage at the C4-C5 double bond.

  • Epoxides: Formation of an epoxide across the double bond.

  • Hydration Products: Addition of water across the double bond to form 4-hydroxy-dodecan-2-one.

  • Polymers: High molecular weight oligomers or polymers.

  • Isomers: Cis-trans isomerization of the double bond if the starting material is a pure isomer.

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of this compound in Storage

If you suspect your stock of this compound is degrading, follow this guide.

Symptoms:

  • Decreased peak area of the parent compound in chromatographic analysis (GC-MS or HPLC) compared to a fresh sample.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Visible changes in the sample, such as color change (yellowing) or increased viscosity.

Troubleshooting Workflow:

G A Suspected Degradation in Storage B Analyze Sample by GC-MS A->B C Compare with Reference Standard/Previous Data B->C D Significant Degradation Observed? C->D E No Degradation Observed (Issue may be elsewhere) D->E No F Review Storage Conditions D->F Yes G Check for Light Exposure F->G H Check for Oxygen Exposure F->H I Check Storage Temperature F->I J Implement Corrective Actions G->J H->J I->J K Store in Amber Vials J->K L Purge with Inert Gas (N2 or Ar) J->L M Store at Recommended Temperature (e.g., -20°C) J->M N Re-analyze After Corrective Actions M->N

Caption: Troubleshooting workflow for stored this compound.

Corrective Actions:

ParameterRecommendationRationale
Light Exposure Store in amber glass vials or wrap containers in aluminum foil.Protects against photodegradation.
Oxygen Exposure Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing.Minimizes oxidation.
Temperature Store at low temperatures, typically -20°C or below, especially for long-term storage.Reduces the rate of all chemical degradation pathways.
Purity Ensure the compound is of high purity. Trace impurities can act as catalysts for degradation.Impurities can initiate or accelerate degradation.
Guide 2: Addressing In-Experiment Degradation

If you observe inconsistent results or the appearance of artifact peaks in your experimental runs, consider the following.

Potential Degradation Pathways in Experiments:

G cluster_conditions Experimental Conditions cluster_degradation Degradation Pathways A High Temperature E Oxidation A->E H Polymerization A->H B Extreme pH F Hydrolysis/Addition B->F C Presence of Oxidants C->E D UV/Visible Light G Photodegradation D->G

Caption: Common experimental triggers for degradation.

Recommended Actions:

  • Run a Control Experiment: Analyze a sample of this compound under your experimental conditions (solvent, temperature, duration) but without other reagents to isolate the effect of the environment.

  • Optimize pH: If possible, perform the reaction at a neutral pH.

  • Lower Temperature: If the reaction kinetics allow, conduct the experiment at a lower temperature.

  • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas.

  • Work in the Dark: If the compound is light-sensitive, conduct experiments in a dark room or with amber-colored glassware.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

This protocol outlines a forced degradation study to identify potential degradation products and assess stability.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide

  • GC-MS system with a suitable column (e.g., DB-5ms or equivalent)

2. Sample Preparation:

  • Control Sample: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the 1 mg/mL stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the 1 mg/mL stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol to 1 mg/mL for analysis.

  • Photodegradation: Expose the 1 mg/mL stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

3. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 40-400 m/z

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify the retention times and mass spectra of any new peaks.

  • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.

Expected Data Summary:

Stress Condition% Degradation of this compoundRetention Times of Major Degradation Products (min)
Acid HydrolysisQuantitative DataExperimental Result
Base HydrolysisQuantitative DataExperimental Result
Oxidation (H₂O₂)Quantitative DataExperimental Result
ThermalQuantitative DataExperimental Result
PhotodegradationQuantitative DataExperimental Result
Protocol 2: Quantitative Analysis by HPLC-UV

For quantitative monitoring of this compound concentration.

1. Derivatization (Optional but recommended for sensitivity):

  • React the sample with 2,4-dinitrophenylhydrazine (DNPH) solution to form the corresponding hydrazone, which has a strong UV chromophore.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (for the underivatized ketone) or ~360 nm (for the DNPH derivative).

  • Injection Volume: 10 µL

3. Quantification:

  • Create a calibration curve using standards of known this compound concentrations.

  • Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.

common impurities in commercially available Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available Dodec-4-en-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to impurities in this compound.

Observed Issue Potential Cause (Impurity Related) Recommended Action
Inconsistent reaction kinetics or unexpected side products. Presence of isomeric impurities, such as (E/Z)-Dodec-3-en-2-one, which may have different reactivity.1. Verify Purity: Analyze the starting material using GC-MS or HPLC to identify and quantify isomeric impurities.2. Purification: If significant levels of isomers are present, consider purification by fractional distillation or preparative chromatography.3. Adjust Reaction Conditions: Optimize reaction conditions (e.g., temperature, catalyst) to favor the desired reaction pathway and minimize side reactions.
Lower than expected yield. Unreacted starting materials from the synthesis of this compound, such as 2-butanone and octanal, may be present and interfere with the reaction.1. Check Certificate of Analysis (CoA): Review the supplier's CoA for information on residual starting materials.2. Pre-reaction Purification: If necessary, purify the this compound to remove volatile starting materials.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). Degradation of this compound due to improper storage or handling, leading to oxidation or polymerization products.1. Storage Conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.2. Fresh Sample: Use a fresh sample of this compound for the reaction.3. Characterize Unknowns: If possible, use mass spectrometry to identify the structure of the unknown peaks to understand the degradation pathway.
Difficulty in achieving desired product purity. Presence of the aldol addition intermediate, 4-hydroxy-dodecan-2-one, a potential byproduct from the synthesis.1. Analytical Confirmation: Use analytical techniques that can detect hydroxylated species, such as derivatization followed by GC-MS.2. Purification Strategy: Employ a purification method that can separate compounds based on polarity, such as column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can be categorized as follows:

  • Isomeric Impurities: The most common are geometric isomers related to the position of the double bond. The α,β-unsaturated isomer, (E/Z)-Dodec-3-en-2-one, is a likely impurity that can form during synthesis or through isomerization.

  • Synthesis-Related Impurities: These include unreacted starting materials and byproducts from the manufacturing process. Given that a common synthetic route is the aldol condensation, potential impurities include:

    • Starting Materials: 2-butanone and octanal.

    • Aldol Addition Product: 4-hydroxy-dodecan-2-one.

  • Degradation Products: this compound can degrade over time, especially when exposed to air, light, or high temperatures. This can lead to the formation of oxidation products (e.g., epoxides, aldehydes, carboxylic acids) and polymers.

Q2: How can I detect these impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for detecting and quantifying impurities in this compound.

  • GC-MS is well-suited for identifying volatile impurities such as residual starting materials and isomeric byproducts.

  • HPLC , particularly with a UV or mass spectrometric detector, is effective for separating and identifying both volatile and non-volatile impurities, including degradation products and the aldol addition intermediate.

Q3: What is the potential impact of these impurities on my experiments?

A3: Impurities can have several adverse effects on your research:

  • Altered Reactivity: Isomeric impurities may exhibit different reaction rates and regioselectivity, leading to inconsistent results and the formation of undesired side products.

  • Reduced Yields: Non-reactive impurities dilute the concentration of your starting material, leading to lower than expected product yields.

  • Interference with Analysis: Impurities can co-elute with your product or other components in your reaction mixture, complicating analysis and purification.

  • False Positives/Negatives: In biological assays, impurities could have their own biological activity, leading to misleading results.

Q4: How should I store this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: At the temperature recommended by the supplier, typically in a refrigerator or freezer.

  • Light: Protected from light by using an amber vial or by storing it in a dark place.

  • Container: In a tightly sealed container to prevent exposure to moisture and air.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling of this compound

Objective: To identify and quantify volatile impurities, including isomeric byproducts and residual starting materials.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject 1 µL of the sample into the GC.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify the relative abundance of impurities by integrating the peak areas.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_action Action cluster_resolve Resolution observe Experimental Anomaly (e.g., low yield, side products) analyze Analyze this compound (GC-MS, HPLC) observe->analyze Potential Impurity Issue impurity_id Identify Impurity (Isomer, Starting Material, Degradation) analyze->impurity_id purify Purify Starting Material impurity_id->purify If Impurity > Threshold adjust Adjust Reaction Conditions impurity_id->adjust If Impurity is Reactive Isomer store Improve Storage impurity_id->store If Degradation Product resolved Issue Resolved purify->resolved adjust->resolved store->resolved

Technical Support Center: Optimizing Dodec-4-en-2-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dodec-4-en-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction mechanism for producing this α,β-unsaturated ketone.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through Wittig reaction and Aldol condensation pathways.

1. Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route.

    • Wittig Reaction Troubleshooting:

      • Inefficient Ylide Formation: The formation of the phosphorus ylide is a critical step. Ensure your phosphonium salt is dry and the base used is sufficiently strong to deprotonate it. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi) in an anhydrous solvent (e.g., THF, diethyl ether) are typically required. For stabilized ylides, weaker bases like sodium hydride (NaH) or sodium methoxide (NaOMe) may suffice.[1]

      • Poor Quality Reagents: Ensure the aldehyde (octanal) is pure and free of carboxylic acid impurities, which can be formed by air oxidation. The Wittig reagent should be freshly prepared or properly stored to avoid degradation.

      • Steric Hindrance: While less of a concern with a linear aldehyde like octanal, significant steric hindrance around the ketone (acetone) or aldehyde can impede the reaction.[1]

      • Reaction Temperature: The initial ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature. Higher temperatures can sometimes increase the rate of reaction but may also lead to side products.

    • Aldol Condensation Troubleshooting:

      • Incorrect Base Concentration: The concentration of the base (e.g., NaOH, KOH) is crucial. Too little base will result in slow or incomplete reaction, while too much can promote side reactions like the Cannizzaro reaction with the aldehyde. A 10% aqueous solution of NaOH is often a good starting point.[2]

      • Reaction Time and Temperature: Aldol condensations can be slow at room temperature. Gentle heating may be necessary to drive the reaction to completion and facilitate the dehydration step to form the enone.[3] However, excessive heat can lead to polymerization or other side reactions.

      • Equilibrium Position: The initial aldol addition is an equilibrium process. To favor the product, it is often necessary to drive the reaction forward by removing water, which is formed during the subsequent dehydration to the enone.

2. Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

  • Answer: The formation of side products is a common challenge. Here are some likely culprits and mitigation strategies:

    • Wittig Reaction Side Products:

      • Triphenylphosphine Oxide (TPPO): This is a stoichiometric byproduct of the Wittig reaction and its removal can be challenging due to its polarity. It can often be removed by chromatography or by precipitation from a nonpolar solvent mixture.

      • (Z)-Isomer Formation: Unstabilized ylides, like the one needed for this compound synthesis, tend to favor the formation of the (Z)-alkene (cis). To increase the proportion of the desired (E)-isomer (trans), the Schlosser modification can be employed, which involves deprotonation-reprotonation of the betaine intermediate at low temperature.[1]

      • Michael Addition: If the product enone is present in the reaction mixture for an extended period with unreacted ylide, a Michael addition of the ylide to the enone can occur. This can be minimized by slow addition of the aldehyde to the ylide solution to keep the aldehyde concentration low.

    • Aldol Condensation Side Products:

      • Self-Condensation of Acetone: If acetone is allowed to react with the base before the addition of octanal, it can undergo self-condensation. To avoid this, the aldehyde should be present in the reaction mixture when the base is added, or the base should be added to a mixture of the aldehyde and ketone.

      • Multiple Condensation Products: If two different carbonyl compounds with α-hydrogens are used, a mixture of four different products can be formed.[2] In the case of this compound synthesis from octanal and acetone, this is less of an issue as octanal does not have α-hydrogens.

      • Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens (like octanal) can undergo a disproportionation reaction to form an alcohol and a carboxylic acid. Using a milder base or carefully controlling the base concentration can minimize this.

3. Product Purification Challenges

  • Question: I am having difficulty purifying my this compound product. What are the recommended methods?

  • Answer: Purification of α,β-unsaturated ketones often requires a combination of techniques:

    • Removal of Triphenylphosphine Oxide (TPPO) (from Wittig reaction):

      • Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture upon cooling or addition of a non-polar solvent.

      • Column Chromatography: This is the most common method for separating the enone from TPPO and other impurities. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

    • General Purification:

      • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

      • Extraction: An aqueous workup is typically performed to remove the base and any water-soluble byproducts. Washing the organic layer with brine can help to remove residual water.

      • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method.[3]

Quantitative Data

Optimizing reaction conditions is key to maximizing yield and purity. Below are tables summarizing typical reaction parameters for the synthesis of α,β-unsaturated ketones via Wittig and Aldol condensation reactions. Note: Specific data for this compound is limited in the literature; these tables provide a general starting point for optimization.

Table 1: Wittig Reaction Parameters for Enone Synthesis

ParameterConditionExpected Outcome/Considerations
Solvent Anhydrous THF, Diethyl EtherEssential for the stability of the strong base (e.g., n-BuLi).
Base n-Butyllithium (n-BuLi), NaH, NaOMen-BuLi is common for unstabilized ylides. Weaker bases for stabilized ylides.[1]
Temperature Ylide formation: -78 to 0 °C; Reaction: 0 °C to RTLow temperature for ylide formation minimizes side reactions.
Reactant Ratio Ylide : Aldehyde (1.1 : 1)A slight excess of the ylide ensures complete consumption of the aldehyde.
Reaction Time 1 - 12 hoursMonitored by TLC until disappearance of the limiting reagent.
Typical Yield 60 - 90%Highly dependent on substrate and reaction conditions.

Table 2: Aldol Condensation Parameters for Enone Synthesis

ParameterConditionExpected Outcome/Considerations
Solvent Ethanol, Methanol, WaterProtic solvents are common for base-catalyzed reactions.
Catalyst NaOH, KOH (10% aqueous solution)Catalyst concentration affects reaction rate and side reactions.[2]
Temperature Room Temperature to RefluxHeating often required for dehydration to the enone.[3]
Reactant Ratio Aldehyde : Ketone (1 : 1 to 1 : 2)An excess of the ketone can be used to favor the desired cross-condensation.
Reaction Time 2 - 24 hoursReaction progress can be monitored by TLC.
Typical Yield 50 - 80%Yields can be improved by optimizing temperature and catalyst loading.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is a general procedure and may require optimization.

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetonyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve octanal (1.0 equivalent) in anhydrous THF in a separate flask.

    • Slowly add the octanal solution to the ylide solution at 0 °C via a dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to separate the this compound from triphenylphosphine oxide.

Protocol 2: Synthesis of this compound via Aldol Condensation

This protocol is a general procedure and may require optimization.

  • Reaction Setup:

    • In a round-bottom flask, combine octanal (1.0 equivalent) and acetone (1.5 equivalents).

    • Add ethanol or methanol as a solvent.

    • Cool the mixture in an ice bath.

  • Base Addition:

    • Slowly add a 10% aqueous solution of sodium hydroxide (e.g., 0.2 equivalents) dropwise with vigorous stirring.

    • Monitor the reaction by TLC.

  • Reaction and Dehydration:

    • After the addition of base, allow the reaction to stir at room temperature.

    • If the reaction is slow, gently heat the mixture to reflux for 1-3 hours to promote both condensation and dehydration.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation under reduced pressure or by column chromatography.

Visualizations

Wittig Reaction Mechanism for this compound Synthesis

Wittig_Reaction ylide Acetonylide (Ph3P=CHCOCH3) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack octanal Octanal octanal->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure product This compound oxaphosphetane->product Elimination tppo Triphenylphosphine Oxide (TPPO) oxaphosphetane->tppo

Caption: General mechanism of the Wittig reaction for the synthesis of this compound.

Aldol Condensation and Dehydration Workflow

Aldol_Condensation start Octanal + Acetone enolate Enolate Formation (from Acetone) start->enolate Base (e.g., NaOH) aldol_add Aldol Addition start->aldol_add enolate->aldol_add beta_hydroxy β-Hydroxy Ketone aldol_add->beta_hydroxy dehydration Dehydration (E1cB) beta_hydroxy->dehydration Heat product This compound dehydration->product

Caption: Stepwise workflow for the base-catalyzed Aldol condensation and dehydration.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield start Low/No Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Base/Catalyst) start->check_conditions optimize Optimize Conditions: - Adjust Temperature - Vary Catalyst Loading - Modify Reaction Time check_reagents->optimize wittig_issues Wittig Specific: - Incomplete Ylide Formation? - Steric Hindrance? check_conditions->wittig_issues aldol_issues Aldol Specific: - Incorrect Base Concentration? - Equilibrium not Driven? check_conditions->aldol_issues wittig_issues->optimize aldol_issues->optimize

Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.

References

Technical Support Center: Scale-Up Synthesis of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Dodec-4-en-2-one. The information provided is based on established principles for the synthesis of α,β-unsaturated ketones, as specific scale-up literature for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scale-up?

A1: The two most industrially viable routes for the synthesis of this compound, an α,β-unsaturated ketone, are the Aldol Condensation and the Wittig Reaction.

  • Aldol Condensation (specifically a Claisen-Schmidt condensation): This route involves the reaction of octanal with acetone. It is often favored for its atom economy and the use of relatively inexpensive starting materials and catalysts (like sodium hydroxide).

  • Wittig Reaction: This method provides excellent control over the position of the double bond. It involves reacting octanal with a phosphorus ylide derived from acetone. While highly effective, the stoichiometry of the Wittig reagent and the generation of a phosphine oxide byproduct are key considerations at scale.

Q2: What are the primary challenges when scaling up the Aldol Condensation for this compound?

A2: Key challenges include:

  • Side Reactions: Self-condensation of acetone can occur, leading to diacetone alcohol and mesityl oxide impurities.

  • Reaction Control: The reaction is exothermic, and poor temperature control can lead to runaway reactions and the formation of polymeric byproducts.

  • Product Isolation: Separating the desired this compound from unreacted starting materials, byproducts, and the aqueous catalyst phase can be challenging.

  • Catalyst Removal: Ensuring complete removal of the base or acid catalyst is crucial to prevent product degradation during purification.

Q3: What are the main hurdles in the scale-up of a Wittig synthesis for this compound?

A3: The primary obstacles are:

  • Byproduct Removal: The triphenylphosphine oxide byproduct is often difficult to separate from the product due to its low solubility in many common solvents and similar polarity to the product.

  • Reagent Stoichiometry: The phosphorus ylide is typically used in stoichiometric amounts and can be expensive, impacting the overall cost-effectiveness at a large scale.

  • Stereoselectivity: Controlling the E/Z isomer ratio of the double bond can be challenging and may require careful selection of the Wittig reagent and reaction conditions.

  • Handling of Reagents: The strong bases, such as n-butyllithium, used to generate the ylide require specialized handling procedures at an industrial scale.

Troubleshooting Guides

Aldol Condensation Route: Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Competing self-condensation of acetone. - Product polymerization.- Increase reaction time or temperature cautiously. - Use an excess of acetone. - Add octanal slowly to the acetone/base mixture. - Ensure efficient cooling to prevent polymerization.
High Levels of Impurities - Formation of diacetone alcohol and mesityl oxide. - Formation of higher-order condensation products.- Optimize the molar ratio of acetone to octanal. - Maintain a lower reaction temperature to disfavor side reactions. - Purify the crude product via fractional distillation under reduced pressure.
Difficult Phase Separation - Emulsion formation during aqueous workup.- Add a brine wash to help break the emulsion. - Consider using a different solvent for extraction that has better phase separation characteristics.
Product Darkening/Degradation - Residual acid or base catalyst. - High temperatures during distillation.- Thoroughly wash the organic phase to remove all traces of the catalyst. - Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.
Wittig Reaction Route: Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Conversion to this compound - Incomplete formation of the ylide. - Low reactivity of the ylide.- Ensure the base used is strong enough and added at the correct temperature to fully deprotonate the phosphonium salt. - Consider using a more reactive ylide if possible, although this may affect stereoselectivity.
Difficult Removal of Triphenylphosphine Oxide - Co-precipitation or co-crystallization with the product. - Similar solubility profile.- After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter. - Utilize chromatography for purification, although this may be less practical at a very large scale. - Explore using a phase-tagged phosphine to simplify separation.
Incorrect E/Z Isomer Ratio - Use of a stabilized or unstabilized ylide.- For predominantly the (E)-isomer, a stabilized ylide is generally used. - For the (Z)-isomer, an unstabilized ylide is typically employed. Adjust the ylide structure accordingly.
Safety Concerns with Reagents - Handling of pyrophoric bases like n-butyllithium.- Implement strict inert atmosphere techniques. - Use engineered controls for the addition of pyrophoric reagents. - Ensure all personnel are properly trained in handling such materials.

Experimental Protocols

Protocol 1: Aldol Condensation Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reaction Setup:

    • A jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel is charged with acetone (e.g., 5-10 molar equivalents) and a suitable solvent such as ethanol.

    • The mixture is cooled to 0-5 °C.

    • An aqueous solution of sodium hydroxide (e.g., 1.1 equivalents) is added slowly, maintaining the temperature below 10 °C.

  • Aldol Reaction:

    • Octanal (1.0 equivalent) is added dropwise from the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15-20 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by GC or TLC.

  • Workup and Isolation:

    • The reaction mixture is cooled to 10 °C and neutralized with a dilute acid (e.g., 1M HCl) to a pH of ~7.

    • The organic solvent is removed under reduced pressure.

    • The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic phase is washed with water and then brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification:

    • The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Wittig Synthesis of this compound

This protocol involves the use of hazardous reagents and should be performed by trained personnel with appropriate safety precautions.

  • Ylide Formation:

    • A dry, inerted reactor is charged with (1-acetonyl)triphenylphosphonium chloride (1.1 equivalents) and a dry, aprotic solvent (e.g., THF).

    • The suspension is cooled to 0 °C.

    • A strong base, such as sodium hydride (1.1 equivalents), is added portion-wise, maintaining the temperature below 5 °C.

    • The mixture is stirred at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • The reactor is cooled to 0 °C.

    • Octanal (1.0 equivalent) is added dropwise over 1 hour.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by GC or TLC.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of water.

    • The bulk of the solvent is removed under reduced pressure.

    • The residue is partitioned between a non-polar solvent (e.g., hexane) and water.

    • The aqueous layer is extracted with hexane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is evaporated to give a crude mixture of this compound and triphenylphosphine oxide.

    • The triphenylphosphine oxide is partially removed by crystallization from a cold, non-polar solvent.

    • The filtrate is concentrated, and the remaining this compound is purified by vacuum distillation or column chromatography.

Visualizations

Aldol_Condensation_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_reagents Charge Acetone & Solvent cool_reactor Cool to 0-5 °C charge_reagents->cool_reactor add_base Add NaOH(aq) cool_reactor->add_base add_octanal Slowly Add Octanal add_base->add_octanal react Stir at RT for 12-24h add_octanal->react neutralize Neutralize with Acid react->neutralize remove_solvent Solvent Evaporation neutralize->remove_solvent extract Extract with Solvent remove_solvent->extract wash Wash with Water & Brine extract->wash dry Dry & Filter wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Aldol Condensation Experimental Workflow.

Wittig_Reaction_Troubleshooting start Low Yield or Purity Issue check_conversion Check Reaction Conversion by GC/TLC start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Purity check_conversion->high_conversion High ylide_issue Incomplete Ylide Formation? low_conversion->ylide_issue purification_issue Difficulty Removing Ph3PO? high_conversion->purification_issue ylide_yes Yes ylide_issue->ylide_yes ylide_no No ylide_issue->ylide_no base_issue Check Base Strength & Addition ylide_yes->base_issue reaction_time_issue Increase Reaction Time/Temp ylide_no->reaction_time_issue purification_yes Yes purification_issue->purification_yes purification_no No purification_issue->purification_no precipitation_step Optimize Precipitation with Non-polar Solvent purification_yes->precipitation_step other_impurities Analyze for Other Impurities purification_no->other_impurities chromatography Consider Column Chromatography precipitation_step->chromatography

Caption: Troubleshooting Logic for Wittig Reaction.

analytical method development issues for Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dodec-4-en-2-one Analysis

Welcome to the technical support center for analytical method development involving this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the analysis of this compound?

A1: Gas Chromatography (GC) is typically the preferred method for analyzing volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. GC coupled with a Flame Ionization Detector (FID) is common for quantification, while GC with Mass Spectrometry (GC-MS) is excellent for identification and structure confirmation. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile impurities or when derivatization is employed to enhance detection.

Q2: What are the critical parameters to consider when developing a GC method for this compound?

A2: The most critical parameters for a successful GC method include:

  • Column Selection: A mid-polar stationary phase is often a good starting point for unsaturated ketones.

  • Inlet Temperature: This should be high enough to ensure complete vaporization without causing thermal degradation.

  • Oven Temperature Program: A well-designed temperature gradient is crucial for separating this compound from solvent peaks and potential impurities.[1]

  • Carrier Gas Flow Rate: Optimizing the flow rate is essential for achieving good peak shape and resolution.[1]

  • Detector Temperature: The detector must be hot enough to prevent condensation of the analyte.

Q3: How can I improve the peak shape for this compound in my chromatogram?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors.

  • Peak Tailing: Often indicates active sites in the GC system (e.g., in the liner or column) that interact with the analyte.[2][3] Using a properly deactivated liner and column is crucial.[4] Column degradation or contamination can also be a cause.[2]

  • Peak Fronting: This is typically a sign of column overload.[4] To address this, you can dilute the sample, reduce the injection volume, or increase the split ratio.[1][4]

  • Split Peaks: This may suggest improper column installation, a dirty inlet liner, or issues with the injection technique.[3]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the analysis of this compound.

Guide 1: Low Analyte Response or Poor Sensitivity

If you are experiencing a lower-than-expected signal for this compound, follow these troubleshooting steps.

Low_Response_Troubleshooting start Start: Low Analyte Response check_sample 1. Verify Sample Integrity - Check concentration - Assess for degradation - Confirm preparation procedure start->check_sample check_injection 2. Inspect Injection System - Check syringe for leaks/blockages - Verify injection volume - Check septum for coring check_sample->check_injection Sample OK check_inlet 3. Evaluate GC Inlet - Check for leaks - Is inlet temperature optimized? - Is the liner clean and deactivated? check_injection->check_inlet Injection OK check_column 4. Assess Column Health - Is the column properly conditioned? - Any signs of bleed or degradation? - Correct installation? check_inlet->check_column Inlet OK check_detector 5. Check Detector Function - Is detector on with correct gas flows? - Is the detector temperature appropriate? - Is the detector dirty? check_column->check_detector Column OK resolved Issue Resolved check_detector->resolved Detector OK

Symptom Potential Cause Recommended Solution
No peaks or very small peaks Sample degradation or incorrect concentration.Prepare a fresh standard and sample. Verify the entire sample preparation procedure.[1]
Leaks in the GC system (septum, connections).Perform a leak check of the inlet and all column connections. Replace the septum if necessary.[1][2]
Syringe issue (leaking, plugged).Replace the syringe. Check autosampler operation if applicable.[1][2]
Dirty or contaminated inlet liner.Clean or replace the inlet liner. Ensure a properly deactivated liner is used to prevent analyte adsorption.[2][4]
Suboptimal injection or oven parameters.Optimize the injector temperature and oven temperature program.[2]
Detector is not functioning correctly.Ensure the detector is turned on, gas flows are correct, and that it is clean.[1]
Guide 2: Retention Time Variability

Inconsistent retention times can compromise the reliability of your analytical method. Use this guide to diagnose the cause.

Retention_Time_Troubleshooting start Start: Retention Time Drifting check_flow 1. Verify Carrier Gas Flow - Check for leaks in gas lines - Is head pressure stable? - Is flow rate consistent? start->check_flow check_oven 2. Inspect GC Oven - Is the temperature program accurate? - Is oven equilibration time sufficient? check_flow->check_oven Flow OK check_column 3. Assess Column Condition - Has the column been trimmed recently? - Any stationary phase degradation (bleed)? check_oven->check_column Oven OK check_sample_prep 4. Review Sample Matrix & Prep - High concentration of matrix components? - Consistent sample solvent? check_column->check_sample_prep Column OK resolved Issue Resolved check_sample_prep->resolved Sample OK

Symptom Potential Cause Recommended Solution
Gradual shift in retention time Column contamination or degradation.Condition the column. If the problem persists, trim a small section (e.g., 5-10 cm) from the column inlet or replace the column.[1]
Random, inconsistent retention times Leaks in the carrier gas flow path.Perform a thorough leak check on the entire system, from the gas source to the detector.[1]
Incorrect or variable carrier gas flow rate.Verify the carrier gas linear velocity or flow rate. Ensure the gas supply is sufficient and pressure is stable.[1]
Inadequate oven temperature control.Confirm that the GC oven program is running as expected and allow for a sufficient equilibration time before each injection.[1]
Inconsistent manual injection technique.Use an autosampler for better reproducibility. If manual injection is necessary, standardize the injection procedure.[1]

Experimental Protocols

Example GC-FID Method for this compound Quantification

This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrix.

1. Objective: To develop a quantitative method for this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

2. Materials and Reagents:

  • This compound reference standard

  • High-purity solvent (e.g., Hexane or Ethyl Acetate)

  • GC vials with septa

3. Instrumentation:

  • Gas Chromatograph equipped with an FID detector

  • Autosampler

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

4. Chromatographic Conditions:

Parameter Setting Rationale
Inlet Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Flow Rate 1.0 mL/min (constant flow)Optimized for good separation efficiency.
Oven Program Start at 80 °C (hold 1 min)Allows for solvent focusing.
Ramp to 220 °C at 15 °C/minSeparates the analyte from other components.
Hold at 220 °C for 5 minEnsures all components elute from the column.
Detector FIDUniversal detector for hydrocarbons.
Detector Temp 280 °CPrevents condensation in the detector.
Injection Volume 1 µLA standard volume for GC analysis.

5. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing this compound with the same solvent to fall within the calibration range.

  • Sequence Setup: Set up a sequence including solvent blanks, calibration standards, and samples.

  • Data Analysis: Integrate the peak corresponding to this compound. Construct a calibration curve and determine the concentration in the unknown samples.

6. System Suitability:

  • Precision: Multiple injections of a single standard should have a Relative Standard Deviation (RSD) of <2%.[5]

  • Peak Shape: The tailing factor for the this compound peak should be between 0.9 and 1.5.

References

resolving peak co-elution in GC analysis of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC Analysis of Dodec-4-en-2-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution issues during the Gas Chromatography (GC) analysis of this compound.

Troubleshooting Guide: Resolving Peak Co-elution

Co-elution, the overlapping of two or more chromatographic peaks, is a common challenge in GC analysis that can compromise the accuracy of identification and quantification. This guide provides a systematic approach to troubleshoot and resolve peak co-elution for this compound and its potential isomers or impurities.

Initial Assessment:

Before modifying your GC method, it is crucial to confirm that the observed peak distortion is indeed due to co-elution and not other issues like poor injection technique, column degradation, or sample overload.[1][2][3]

  • Symptom: A single peak appears asymmetrical, with a shoulder or a broader-than-expected width.

  • Action: Review the peak shape. A shoulder is a strong indicator of co-eluting compounds.[1] Also, consider the possibility of issues with the column installation or a contaminated liner.[1][3]

Systematic Troubleshooting Workflow:

The following diagram illustrates a logical workflow for addressing peak co-elution issues.

GC_Troubleshooting_Workflow Workflow for Resolving Peak Co-elution A Peak Co-elution Observed B Step 1: Optimize Temperature Program A->B C Decrease Initial Temperature B->C D Decrease Ramp Rate B->D E Step 2: Evaluate Column Selection C->E If no improvement D->E If no improvement F Increase Stationary Phase Polarity E->F G Increase Column Length E->G H Decrease Column Internal Diameter E->H I Step 3: Adjust Carrier Gas Flow Rate F->I If no improvement G->I If no improvement H->I If no improvement J Optimize for Resolution I->J K Resolution Achieved J->K Successful L Resolution Not Achieved J->L Unsuccessful M Consider Advanced Techniques (e.g., GCxGC) L->M

Caption: A stepwise guide to troubleshooting peak co-elution in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of this compound?

A1: Peak co-elution in the analysis of this compound can arise from several factors:

  • Presence of Isomers: this compound can exist as geometric isomers (cis/trans) around the double bond, which may have very similar boiling points and polarities, leading to co-elution on standard GC columns.[4][5][6]

  • Similar Impurities: The sample may contain impurities with similar physicochemical properties to the analyte of interest.

  • Inadequate Chromatographic Conditions: The selected GC method, including the column, temperature program, and carrier gas flow rate, may not provide sufficient selectivity for the separation.[7]

Q2: How can I modify the temperature program to resolve co-eluting peaks?

A2: Temperature programming is a powerful tool for improving resolution.[8][9][10] Consider the following adjustments:

  • Lower the Initial Temperature: Starting the temperature program at a lower initial temperature can enhance the separation of early-eluting compounds. A good starting point is an oven temperature 45°C lower than the elution temperature of the first peak of interest.[8]

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 5-10°C/min) allows for more interaction between the analytes and the stationary phase, which can improve separation. The optimal ramp rate can be estimated as 10°C per column hold-up time.[8][9]

  • Introduce an Isothermal Hold: If the co-eluting peaks are in the middle of the chromatogram, introducing an isothermal hold at a temperature just below their elution temperature can improve their separation.[8]

Q3: What type of GC column is best suited for the analysis of this compound?

A3: The choice of GC column is critical for achieving good separation. For an unsaturated ketone like this compound, consider the following:

  • Stationary Phase Polarity: A mid-polarity to polar stationary phase is generally recommended for ketones.[7] Common choices include columns with cyanopropylphenyl or polyethylene glycol (WAX) functionalities. A standard non-polar column, like a DB-5 or HP-5, might not provide sufficient selectivity to separate isomers.

  • Column Dimensions:

    • Length: A longer column (e.g., 30 m or 60 m) provides more theoretical plates and can improve resolution, though it will also increase analysis time.[11]

    • Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) generally offers higher efficiency and better resolution.[11]

    • Film Thickness: A thicker film can increase retention and may improve the resolution of volatile compounds.

Q4: Can changing the carrier gas flow rate help resolve co-elution?

A4: Yes, optimizing the carrier gas flow rate (or more accurately, the linear velocity) can improve resolution. Each column has an optimal linear velocity at which it performs most efficiently. Deviating significantly from this optimum can lead to band broadening and decreased resolution. It is advisable to determine the optimal flow rate for your column and carrier gas (e.g., Helium or Hydrogen) and operate at or slightly below that rate to maximize resolution.

Q5: What should I do if I've tried all the above and the peaks are still co-eluting?

A5: If you have exhausted standard method development options, you may need to consider more advanced techniques:

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different selectivities to provide significantly enhanced resolving power, making it ideal for separating complex mixtures and co-eluting isomers.

  • Derivatization: Chemically modifying the analyte(s) to increase their volatility or enhance the difference in their properties can sometimes facilitate separation.

Quantitative Data Summary

The following table presents hypothetical data illustrating the effect of different GC parameters on the resolution of two co-eluting isomers of this compound. Resolution (Rs) values below 1.5 are generally considered to indicate incomplete separation.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column Phase DB-5 (non-polar)DB-WAX (polar)DB-5DB-5
Temperature Program 50°C (1 min), 20°C/min to 250°C50°C (1 min), 20°C/min to 250°C40°C (2 min), 10°C/min to 250°C50°C (1 min), 20°C/min to 250°C
Carrier Gas Flow (He) 1.2 mL/min1.2 mL/min1.2 mL/min1.0 mL/min
Resolution (Rs) 0.81.61.41.1
Analysis Time (min) 11112213

Note: This data is for illustrative purposes only and actual results may vary.

Experimental Protocols

Below is a representative GC method that can be used as a starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.

Initial Screening Method

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Injector: Split/Splitless Inlet

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Column:

    • Phase: DB-WAX (Polyethylene Glycol)

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium

    • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 50°C, hold for 1 minute

    • Ramp: 20°C/min to 250°C

    • Final Hold: Hold at 250°C for 5 minutes

  • Detector: Flame Ionization Detector (FID)

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

Optimized Method for Improved Resolution

  • Gas Chromatograph: Same as above

  • Injector: Same as above

  • Column: Same as above

  • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Final Hold: Hold at 250°C for 5 minutes

  • Detector: Same as above

References

improving signal-to-noise in NMR spectra of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in NMR spectra of Dodec-4-en-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My S/N ratio is poor for this compound. What are the first things I should check?

A1: A low S/N ratio can stem from several factors related to your sample preparation and initial spectrometer setup. Start by assessing the most common issues.

Troubleshooting Workflow for Low S/N:

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

start [label="Low S/N Detected", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample [label="1. Check Sample\nConcentration & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_hardware [label="2. Verify Hardware\n(Tuning & Matching)", fillcolor="#FBBC05", fontcolor="#202124"]; check_params [label="3. Review Basic\nAcquisition Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; advanced_params [label="4. Optimize Advanced\nParameters & Processing", fillcolor="#FBBC05", fontcolor="#202124"]; end_good [label="S/N Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Issue Persists\n(Consult Expert)", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> check_sample; check_sample -> check_hardware [label="Sample OK"]; check_hardware -> check_params [label="Hardware OK"]; check_params -> advanced_params [label="Parameters OK"]; advanced_params -> end_good [label="Optimization\nSuccessful"];

check_sample -> end_bad [label="Sample Issue\n(e.g., too dilute)"]; check_hardware -> end_bad [label="Probe Issue"]; check_params -> end_bad [label="Incorrect Basic\nSetup"]; advanced_params -> end_bad [label="Further Help\nNeeded"]; }

Caption: General troubleshooting workflow for low S/N in NMR.

  • Sample Concentration: Ensure you have an adequate amount of your compound dissolved. For a medium-sized molecule like this compound on a modern spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point. Very low concentrations are a common cause of poor S/N.[1]

  • Shimming: Poor magnetic field homogeneity is a primary cause of bad peak shape and low signal intensity. Ensure the spectrometer has been recently and properly shimmed for your sample.

  • Tuning and Matching: The NMR probe must be correctly tuned to the resonance frequency of the nucleus being observed (e.g., ¹H) and matched to the spectrometer's electronics.[2] An improperly tuned probe will result in inefficient signal transmission and detection, drastically reducing sensitivity.[2]

Q2: How much do I need to increase the number of scans to see a meaningful improvement in S/N?

A2: The signal-to-noise ratio improves with the square root of the number of scans (NS).[3][4] This means that to double the S/N, you must increase the number of scans by a factor of four. To triple it, you need nine times the scans.

This relationship has significant implications for experiment time. While increasing scans is effective, it comes with diminishing returns.

Number of Scans (NS)S/N Improvement Factor (√NS)Relative Experiment Time
11x1
42x4
164x16
648x64
25616x256

Recommendation: For a dilute sample of this compound, start with 16 or 64 scans. If the S/N is still insufficient, consider other optimization methods before resorting to a very high number of scans.[4]

Q3: What are the key acquisition parameters to optimize for a ¹H spectrum of this compound?

A3: Beyond the number of scans, several other acquisition parameters are critical for maximizing signal. For a molecule like this compound, paying attention to relaxation delays is particularly important.

dot digraph "Acquisition_Parameters" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

sn_ratio [label="Signal-to-Noise Ratio (S/N)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ns [label="Number of Scans (NS)\n(√NS)", fillcolor="#F1F3F4", fontcolor="#202124"]; d1 [label="Relaxation Delay (D1)\n(Allows full magnetization recovery)", fillcolor="#F1F3F4", fontcolor="#202124"]; aq [label="Acquisition Time (AQ)\n(Improves resolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; pw [label="Pulse Width (PW)\n(Ernst Angle for speed,\n90° for max signal/scan)", fillcolor="#F1F3F4", fontcolor="#202124"];

sn_ratio -> ns [color="#34A853"]; sn_ratio -> d1 [color="#34A853"]; sn_ratio -> aq [color="#34A853"]; sn_ratio -> pw [color="#34A853"]; }

Caption: Key acquisition parameters affecting S/N.

  • Relaxation Delay (D1): This is the time the system waits between pulses to allow the nuclear spins to return to thermal equilibrium.[5] If D1 is too short, the signal can become saturated, especially for nuclei with long spin-lattice relaxation times (T₁).[6] For quantitative results, D1 should be at least 5 times the longest T₁ value of the protons in your molecule.[3] For routine spectra where quantitation is not critical, a D1 of 1-2 seconds is often sufficient for a molecule of this size.

  • Acquisition Time (AQ): This is the duration for which the Free Induction Decay (FID) is recorded. A longer AQ results in better resolution (sharper peaks) but does not directly increase S/N beyond a certain point (typically 2-3 x T₂).[3] A typical AQ for ¹H NMR is 1-4 seconds.

  • Pulse Width (PW): This determines the tip angle of the magnetization vector. A 90° pulse provides the maximum signal for a single scan. However, if you are using a short relaxation delay (D1), using a smaller flip angle (e.g., 30-45°, the "Ernst angle") can yield better S/N over the course of the entire experiment by reducing saturation.[3]

ParameterRecommended Starting ValuePurpose
Number of Scans (NS)16Signal Averaging
Relaxation Delay (D1)2.0 sPrevent Signal Saturation
Acquisition Time (AQ)3.0 sEnsure Good Resolution
Pulse Width (PW90)Calibrated 90° pulseMaximize Signal per Scan
Q4: Can I improve the S/N ratio after the experiment is complete?

A4: Yes, post-acquisition processing can significantly improve the appearance of your spectrum.

  • Exponential Multiplication (Line Broadening): Applying a line broadening (LB) factor before Fourier transformation can improve S/N at the cost of resolution. The function multiplies the FID by a decaying exponential, which reduces noise in the later parts of the FID. A small LB factor (e.g., 0.3 Hz) is often effective without excessively broadening the peaks.

  • Digital Filtering: Various digital filtering techniques, such as Savitzky-Golay filters, can be used to smooth the baseline and reduce high-frequency noise.[7][8]

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolving: Transfer the sample into a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.[9] A clear, homogeneous solution is necessary.[9]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[9][10] Avoid introducing any solid particles.

  • Filtering (Optional): If any solid impurities are present, filter the solution through a small cotton or glass wool plug placed in the pipette.

  • Depth Check: Ensure the solvent height in the NMR tube is sufficient for the spectrometer's receiver coils, typically around 4-5 cm (or as indicated by the instrument's depth gauge).[9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[9]

Protocol 2: Determining T₁ for Relaxation Delay Optimization

To set an optimal relaxation delay (D1), especially for quantitative analysis, you must first measure the spin-lattice relaxation time (T₁) of the protons in your molecule. The inversion-recovery pulse sequence is the most common method for this.[5][11]

  • Setup: Load your prepared sample of this compound into the spectrometer.

  • Pulse Program: Select the inversion-recovery pulse program (often named t1ir or similar) on the spectrometer software.

  • Parameter List: Set up an array of variable delay times (VD list). This list should include a range of values that bracket the expected T₁ times. A good starting range for a medium-sized molecule could be: 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s.

  • Acquisition: Run the experiment. The spectrometer will acquire a series of 1D spectra, one for each delay time in your list. You will observe signals that go from negative intensity (inverted), through a null point, to positive intensity as the delay increases.[5]

  • Analysis: Use the spectrometer's software to process the data. Plot the intensity of a specific peak (e.g., one of the vinyl protons) against the delay time. Fit this data to the exponential recovery equation: I(τ) = I₀(1 - 2e^(-τ/T₁)).

  • Result: The software will calculate the T₁ value for the selected proton. Repeat this for several different protons in the molecule to find the longest T₁ value.

  • Set D1: For your subsequent experiments, set the relaxation delay D1 to be at least 5 times this longest measured T₁ value to ensure >99% magnetization recovery between scans.[3]

References

minimizing isomerization during Dodec-4-en-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis of Dodec-4-en-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on strategies to control the stereoselectivity of the C4-C5 double bond.

Issue 1: Poor E/Z Selectivity in Wittig Reaction

Question: My Wittig reaction to synthesize this compound is producing a mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-isomer?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[1][2]

  • Stabilized vs. Unstabilized Ylides: Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, predominantly yield the (E)-alkene.[1][2] Unstabilized ylides, typically those with only alkyl or hydrogen substituents, tend to favor the (Z)-alkene.[1][2] For the synthesis of (E)-Dodec-4-en-2-one, a stabilized ylide is required.

  • Recommended Ylide: The appropriate ylide for the synthesis of (E)-Dodec-4-en-2-one is derived from acetonyltriphenylphosphonium chloride. The carbonyl group in this ylide provides the necessary stabilization to favor the formation of the (E)-isomer.

  • Reaction Conditions: The choice of base and solvent can also influence selectivity. For stabilized ylides, milder bases such as sodium carbonate or potassium carbonate are often sufficient. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Issue 2: Low Yield or No Reaction with Stabilized Ylide

Question: I am using a stabilized ylide, but the reaction to form this compound is sluggish or not proceeding. What could be the issue?

Answer: Stabilized ylides are less reactive than their unstabilized counterparts.[2] Several factors could be contributing to low reactivity:

  • Steric Hindrance: The aldehyde starting material, octanal, is a long-chain aliphatic aldehyde and should not present significant steric hindrance. However, ensure the reaction is run at an appropriate concentration to facilitate molecular collisions.

  • Base Strength: While strong bases are not always necessary for stabilized ylides, the chosen base must be strong enough to deprotonate the phosphonium salt to a sufficient extent. If using a weak base like sodium carbonate, ensure it is anhydrous and of high quality. An alternative is to use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction Temperature: While some Wittig reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive stabilized ylides. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 3: Formation of a β,γ-Unsaturated Isomer

Question: My reaction is producing Dodec-5-en-2-one in addition to the desired this compound. How can I prevent this isomerization?

Answer: The formation of the β,γ-unsaturated isomer can occur, and its subsequent isomerization to the thermodynamically more stable α,β-unsaturated product is a known reaction.[3][4][5]

  • Base-Catalyzed Isomerization: The presence of a base can catalyze the migration of the double bond into conjugation with the carbonyl group.[5] If a strong base is used in the Wittig reaction, it is crucial to quench the reaction properly to neutralize the base before workup.

  • Acid-Catalyzed Isomerization: Acidic conditions during workup or purification can also promote isomerization. Ensure that any acidic washes are followed by a neutralizing wash (e.g., saturated sodium bicarbonate solution).

  • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel. However, prolonged exposure to silica gel, which can be slightly acidic, may also induce isomerization. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Issue 4: Difficulty in Removing Triphenylphosphine Oxide Byproduct

Question: How can I effectively remove the triphenylphosphine oxide byproduct from my this compound product?

Answer: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.

  • Crystallization: If the product is a solid, recrystallization can be an effective method for removing triphenylphosphine oxide. However, this compound is likely an oil at room temperature.

  • Column Chromatography: Careful column chromatography is the most common method for separating this compound from triphenylphosphine oxide. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Alternative Methods:

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of hexane and diethyl ether at low temperatures.

    • Horner-Wadsworth-Emmons (HWE) Reaction: To avoid the formation of triphenylphosphine oxide altogether, consider using the Horner-Wadsworth-Emmons reaction. This reaction uses a phosphonate ester, and the byproduct is a water-soluble phosphate salt that is easily removed during aqueous workup. The HWE reaction also strongly favors the formation of the (E)-alkene.

Frequently Asked Questions (FAQs)

Q1: What is the best method to ensure high (E)-selectivity in the synthesis of this compound?

A1: For high (E)-selectivity, the Julia-Kocienski olefination is an excellent choice. This reaction is known for its high E-selectivity.[6][7][8][9] Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, also provides excellent E-selectivity and offers the advantage of an easily removable, water-soluble phosphate byproduct.[1] If using a standard Wittig reaction, employing a stabilized ylide derived from acetonyltriphenylphosphonium chloride is crucial for favoring the (E)-isomer.[1][2]

Q2: Can I use a non-stabilized ylide for the synthesis of this compound?

A2: Using a non-stabilized ylide (e.g., one prepared from an alkyltriphenylphosphonium halide) will likely result in the (Z)-isomer of this compound as the major product.[2][10][11] Therefore, if the (E)-isomer is the desired product, a non-stabilized ylide is not recommended.

Q3: What analytical techniques can be used to determine the E/Z ratio of my this compound product?

A3: The E/Z ratio can be determined using several analytical techniques:

  • Proton NMR (¹H NMR): The coupling constants (J-values) of the vinylic protons are different for the (E) and (Z) isomers. For the (E)-isomer, the coupling constant between the two vinylic protons is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 7-12 Hz).

  • Gas Chromatography (GC): The (E) and (Z) isomers will likely have different retention times on a GC column, allowing for their separation and quantification.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used to separate and quantify the isomers.

Q4: Are there any one-pot methods available for the synthesis of this compound?

A4: One-pot Wittig reactions are possible under certain conditions.[12] For instance, if using an alpha-halo ketone as the precursor to the ylide, it can sometimes be formed in the presence of the aldehyde and a moderate base. However, for optimal control over the reaction and to maximize yield and selectivity, a two-step procedure (formation of the ylide followed by reaction with the aldehyde) is generally recommended. The Julia-Kocienski olefination is also often performed as a one-pot procedure.[7]

Data Presentation

The following table summarizes the expected stereochemical outcomes for different olefination reactions in the synthesis of α,β-unsaturated ketones.

Reaction TypeReagent TypeExpected Major IsomerNotes
Wittig Reaction Unstabilized Ylide (e.g., Alkyltriphenylphosphonium halide)(Z)-alkeneFavored under salt-free conditions.[2][10]
Wittig Reaction Stabilized Ylide (e.g., Acetonyltriphenylphosphonium chloride)(E)-alkeneThe electron-withdrawing group stabilizes the transition state leading to the (E)-product.[1][2]
Horner-Wadsworth-Emmons Phosphonate Ester(E)-alkeneGenerally provides high E-selectivity and a water-soluble byproduct.[1]
Julia-Kocienski Olefination Heteroaryl Sulfone(E)-alkeneKnown for excellent E-selectivity.[6][9]

Experimental Protocols

Protocol 1: (E)-Dodec-4-en-2-one via Wittig Reaction

This protocol is a representative procedure for the synthesis of (E)-Dodec-4-en-2-one using a stabilized ylide.

Materials:

  • Acetonyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Octanal

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

    • Add anhydrous THF to the flask.

    • Slowly add acetonyltriphenylphosphonium chloride (1.0 eq) to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution turns a characteristic deep red or orange color, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Slowly add a solution of octanal (1.0 eq) in anhydrous THF to the ylide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-Dodec-4-en-2-one.

Protocol 2: (E)-Dodec-4-en-2-one via Julia-Kocienski Olefination

This protocol is a representative procedure for the synthesis of (E)-Dodec-4-en-2-one with high E-selectivity.

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl propyl sulfone

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Octanal

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sulfone Deprotonation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-phenyl-1H-tetrazol-5-yl propyl sulfone (1.1 eq) and anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of KHMDS (1.0 eq) in THF.

    • Stir the mixture at -78 °C for 30 minutes.

  • Olefination:

    • Slowly add a solution of octanal (1.0 eq) in anhydrous THF to the deprotonated sulfone solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield highly pure (E)-Dodec-4-en-2-one.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt Acetonyltriphenylphosphonium Chloride Ylide Stabilized Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Octanal Aldehyde->Oxaphosphetane Product (E)-Dodec-4-en-2-one Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig synthesis of (E)-Dodec-4-en-2-one.

Troubleshooting_Isomerization cluster_solutions_Z Solutions for (Z)-Isomer Formation cluster_solutions_beta_gamma Solutions for β,γ-Isomer Formation Start Synthesis of this compound Desired_Product Desired Product: (E)-Dodec-4-en-2-one Start->Desired_Product Undesired_Isomer Undesired Isomer: (Z)-Dodec-4-en-2-one Start->Undesired_Isomer Side_Product Side Product: Dodec-5-en-2-one (β,γ-unsaturated) Start->Side_Product Solution_Z1 Use Stabilized Ylide (Wittig) Undesired_Isomer->Solution_Z1 Solution_Z2 Use HWE Reaction Undesired_Isomer->Solution_Z2 Solution_Z3 Use Julia-Kocienski Olefination Undesired_Isomer->Solution_Z3 Solution_BG1 Careful pH control during workup Side_Product->Solution_BG1 Solution_BG2 Use milder base Side_Product->Solution_BG2 Solution_BG3 Neutralize silica gel for chromatography Side_Product->Solution_BG3

Caption: Troubleshooting logic for isomerization issues.

References

overcoming matrix effects in Dodec-4-en-2-one analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Dodec-4-en-2-one.

Troubleshooting Guides

Question: I am observing significant signal suppression for this compound in my GC-MS analysis of a fruit puree sample. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression in the analysis of volatile compounds like this compound from complex food matrices such as fruit puree is a common manifestation of matrix effects. The primary causes are typically co-eluting matrix components that interfere with the ionization of the analyte in the MS source.

Initial Troubleshooting Steps:

  • Sample Dilution: The simplest approach to reduce matrix effects is to dilute the sample extract.[1] A systematic dilution (e.g., 1:2, 1:5, 1:10 with a suitable solvent) can significantly reduce the concentration of interfering matrix components.

  • Injector Temperature Optimization: Ensure the GC injector temperature is optimized for the complete and rapid volatilization of this compound while minimizing the transfer of non-volatile matrix components.

  • Chromatographic Separation Improvement: Modify the GC oven temperature program to improve the separation of this compound from co-eluting matrix components. A slower temperature ramp or an isothermal hold after the elution of the target analyte can be beneficial.

Advanced Mitigation Strategies:

If initial steps are insufficient, consider the following advanced strategies:

  • Headspace-Solid Phase Microextraction (HS-SPME): This solvent-less extraction technique is highly effective for isolating volatile compounds like this compound from complex matrices, leaving non-volatile interferences behind.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method: Originally developed for pesticide analysis, the QuEChERS method is effective for extracting a wide range of analytes, including volatile ketones, from food matrices.[3][4][5] The dispersive solid-phase extraction (d-SPE) cleanup step is particularly useful for removing matrix components.

  • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for correcting for matrix effects and analyte loss during sample preparation.[6] It involves spiking the sample with a known amount of a stable isotope-labeled internal standard of this compound.

The following diagram illustrates a decision-making workflow for troubleshooting signal suppression:

Troubleshooting_Signal_Suppression start Signal Suppression Observed dilution Dilute Sample Extract (1:2, 1:5, 1:10) start->dilution check_suppression1 Suppression Mitigated? dilution->check_suppression1 optimize_gc Optimize GC Conditions (Injector Temp, Oven Program) check_suppression1->optimize_gc No end Successful Analysis check_suppression1->end Yes check_suppression2 Suppression Mitigated? optimize_gc->check_suppression2 hs_spme Implement HS-SPME check_suppression2->hs_spme No quechers Implement QuEChERS check_suppression2->quechers No, Alternative sida Implement Stable Isotope Dilution Analysis check_suppression2->sida No, Gold Standard check_suppression2->end Yes hs_spme->end quechers->end sida->end

Troubleshooting workflow for signal suppression.

Question: My recovery of this compound is inconsistent and often low when analyzing baked goods. What sample preparation modifications can I make?

Answer:

Low and inconsistent recovery of volatile compounds from dry or high-fat matrices like baked goods is a common challenge. For dry samples, inefficient extraction is a primary concern, while for high-fat samples, co-extraction of lipids can interfere with the analysis.

Modifications for Dry Matrices (e.g., Cookies, Crackers):

  • Rehydration: Before extraction, rehydrate the ground sample with a specific amount of purified water. This helps to swell the matrix and improve the extraction efficiency of the analyte. For QuEChERS, a common approach is to add water to achieve a total water content of around 80-90% before adding the extraction solvent.[7]

  • HS-SPME Optimization: For HS-SPME, adding a controlled amount of water to the vial with the ground sample can improve the partitioning of this compound into the headspace.

Modifications for High-Fat Matrices (e.g., Pastries, Cakes):

  • QuEChERS with C18: When using the QuEChERS method, include C18 sorbent in the d-SPE cleanup step to remove lipids and other nonpolar interferences.

  • Freeze-Out/Winterization: After the initial extraction with acetonitrile (in the QuEChERS method), cool the extract at a low temperature (e.g., -20°C) for several hours to precipitate lipids. Centrifuge the cold extract and collect the supernatant for further cleanup or analysis.

The following table summarizes recommended sample preparation strategies for different food matrices:

Matrix TypePrimary ChallengeRecommended Sample PreparationKey Considerations
Aqueous (e.g., Juices, Beverages) High water contentHS-SPME, Direct Aqueous Injection (with guard column)Salting out can improve HS-SPME efficiency.
Solid, High Water Content (e.g., Fruits, Vegetables) Enzymatic activity, complex carbohydratesQuEChERS (with PSA cleanup), HS-SPMEHomogenize sample quickly to minimize enzymatic degradation.
Solid, Dry (e.g., Cereals, Baked Goods) Inefficient extractionModified QuEChERS (with rehydration), HS-SPME (with added water)Ensure complete homogenization after rehydration.
High-Fat (e.g., Dairy, Fatty Foods) Lipid interferenceModified QuEChERS (with C18 cleanup and/or freeze-out)Optimize the amount of C18 to avoid analyte loss.

Frequently Asked Questions (FAQs)

Q1: What is the most significant matrix effect to consider for this compound analysis?

A1: For a volatile, moderately polar compound like this compound, the most common matrix effect in GC-MS is signal suppression . This occurs when co-eluting non-volatile or semi-volatile compounds from the sample matrix interfere with the ionization process in the mass spectrometer's ion source, leading to a lower signal for the analyte than would be observed in a pure solvent.[8]

Q2: How can I quantify the extent of matrix effects in my method?

A2: You can quantify matrix effects by comparing the signal response of the analyte in a pure solvent standard to its response in a matrix-matched standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement. Values between -20% and +20% are often considered acceptable, but this can depend on the specific application and regulatory requirements.[8]

Q3: When should I use a matrix-matched calibration curve versus a solvent-based calibration curve?

A3: A matrix-matched calibration curve is recommended when significant matrix effects are present and a stable isotope-labeled internal standard is not available. This involves preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed. This approach helps to compensate for signal suppression or enhancement caused by the matrix. A solvent-based calibration curve is only suitable when matrix effects have been shown to be negligible (e.g., through validation experiments).

Q4: What are the advantages of using a stable isotope-labeled internal standard for this compound?

A4: The primary advantages of using a stable isotope-labeled internal standard (e.g., this compound-d3) are:

  • Accurate Correction: It co-elutes with the native analyte and experiences the same matrix effects and losses during sample preparation, providing the most accurate correction for these variables.[6]

  • Improved Precision and Accuracy: This leads to more precise and accurate quantification, especially at low concentrations.

  • Method Robustness: It makes the analytical method more robust to variations in sample matrix and experimental conditions.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for the analysis of volatile ketones in food matrices using different sample preparation methods. While specific data for this compound is limited, these values for similar compounds provide a useful reference.

Analyte ClassMatrixSample Preparation MethodAverage Recovery (%)Matrix Effect (%)Reference
Volatile Ketones Fruit PureeHS-SPME-GC-MS85 - 105-15 to +10N/A (General Expectation)
Raspberry Ketone Adipose Tissuemicro-QuEChERS-UHPLC-MS/MS92.1 - 108.4-8.9 to +11.2[3]
Volatile Ketones Gluten-Free FlourHS-SPME-GC-MS90 - 110 (for similar compounds)Not explicitly reported[9]

Experimental Protocols

Protocol 1: Analysis of this compound in a Liquid Food Matrix (e.g., Fruit Juice) using HS-SPME-GC-MS

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

    • Add an appropriate amount of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar ketone not present in the sample).

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Incubate the sample at 60°C for 15 minutes with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, using characteristic ions for this compound and the internal standard. A full scan can be used for initial method development and qualitative analysis.

HS_SPME_Workflow start Start: Liquid Sample prep Sample Preparation (5 mL sample + 1.5 g NaCl + IS in 20 mL vial) start->prep incubation Incubation (60°C for 15 min with agitation) prep->incubation extraction HS-SPME Extraction (DVB/CAR/PDMS fiber, 30 min at 60°C) incubation->extraction desorption GC Injection & Desorption (250°C for 5 min, splitless) extraction->desorption separation GC Separation (Mid-polar column, temperature program) desorption->separation detection MS Detection (EI, SIM mode) separation->detection end Data Analysis detection->end

Experimental workflow for HS-SPME-GC-MS analysis.

Protocol 2: Analysis of this compound in a Solid Food Matrix (e.g., Fruit) using QuEChERS-GC-MS

This protocol is based on the original QuEChERS method and may require modification for specific matrices.[4][5]

  • Sample Preparation and Extraction:

    • Homogenize the solid food sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of water to rehydrate it.

    • Add an internal standard.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and if necessary, 150 mg C18 for fatty matrices).

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • GC-MS Analysis:

    • Take an aliquot of the final extract for GC-MS analysis.

    • The GC-MS conditions can be similar to those described in Protocol 1.

QuEChERS_Workflow start Start: Solid Sample homogenize Homogenize Sample start->homogenize extraction Extraction (10 g sample + 10 mL ACN + QuEChERS salts) homogenize->extraction shake_centrifuge1 Shake (1 min) & Centrifuge (5 min) extraction->shake_centrifuge1 cleanup d-SPE Cleanup (6 mL extract + d-SPE sorbent) shake_centrifuge1->cleanup shake_centrifuge2 Shake (30 s) & Centrifuge (5 min) cleanup->shake_centrifuge2 analysis GC-MS Analysis shake_centrifuge2->analysis end Data Analysis analysis->end

Experimental workflow for QuEChERS-GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to the Predicted Biological Activities of Dodec-4-en-2-one and Dodec-2-en-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the predicted biological activities of two isomeric unsaturated ketones, Dodec-4-en-2-one and Dodec-2-en-4-one. In the absence of direct experimental data for these specific compounds, this comparison is based on the well-established principles of structure-activity relationships for their respective chemical classes: β,γ-unsaturated ketones and α,β-unsaturated ketones. The core of this analysis lies in the differential reactivity of their carbon-carbon double bonds, which dictates their likely interactions with biological macromolecules. We present a theoretical framework for their potential cytotoxic, antioxidant, and enzyme inhibitory activities, alongside generalized experimental protocols for their evaluation.

Introduction: Structural Differences and Isomerization Potential

This compound and Dodec-2-en-4-one are structural isomers with the chemical formula C₁₂H₂₂O. Their distinct biological activities are predicted to arise from the position of the carbon-carbon double bond relative to the carbonyl group.

  • Dodec-2-en-4-one is an α,β-unsaturated ketone . The double bond is conjugated with the carbonyl group, creating an electrophilic β-carbon. This configuration makes it a potential Michael acceptor, a feature strongly associated with a range of biological activities.[1][2]

  • This compound is a β,γ-unsaturated ketone . The double bond is not conjugated with the carbonyl group.

A critical consideration in comparing these two isomers is the potential for isomerization of the β,γ-unsaturated ketone to the more thermodynamically stable α,β-unsaturated ketone.[3][4][5] This conversion can occur under acidic or basic conditions, and potentially in a biological environment, which would mean that the biological effects of this compound could be mediated by its conversion to Dodec-2-en-4-one.

Predicted Biological Activity: A Comparative Overview

Based on their chemical structures, a theoretical comparison of their biological activities can be postulated.

Biological ActivityDodec-2-en-4-one (α,β-Unsaturated Ketone)This compound (β,γ-Unsaturated Ketone)
Cytotoxicity Predicted to be high . The electrophilic β-carbon can react with nucleophilic residues (e.g., cysteine) in proteins, leading to cellular stress and apoptosis.[1]Predicted to be lower , but may exhibit activity upon isomerization to the α,β-isomer.
Antioxidant Activity May exhibit dual activity . While the unsaturated system can scavenge radicals, its pro-oxidant activity through Michael addition and depletion of cellular antioxidants like glutathione is a significant factor.[2]Predicted to have some radical scavenging potential due to the double bond, but likely less pronounced than the α,β-isomer.
Enzyme Inhibition Predicted to be a potential irreversible inhibitor . Covalent modification of active site nucleophiles in enzymes is a common mechanism for α,β-unsaturated ketones.[2]Predicted to be a weaker inhibitor , unless it isomerizes to the α,β-form within the enzyme's active site.

Key Mechanistic Consideration: Michael Addition

The primary predicted mechanism of action for Dodec-2-en-4-one is Michael addition . This involves the nucleophilic attack of a biological molecule at the β-carbon of the α,β-unsaturated system. This covalent modification of proteins and other macromolecules can lead to a variety of cellular responses, including the induction of apoptosis.

Michael_Addition cluster_reactants Reactants cluster_product Product alpha_beta_ketone Dodec-2-en-4-one (Michael Acceptor) covalent_adduct Covalent Adduct (Altered Protein Function) alpha_beta_ketone->covalent_adduct Michael Addition nucleophile Biological Nucleophile (e.g., Cysteine residue in a protein) nucleophile->covalent_adduct

A diagram illustrating the Michael addition of a biological nucleophile to an α,β-unsaturated ketone.

Generalized Experimental Protocols

To empirically determine and compare the biological activities of this compound and Dodec-2-en-4-one, a series of in vitro assays would be required. The following are generalized protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Dodec-2-en-4-one (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution. A known antioxidant like ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value.

Enzyme Inhibition Assay (Generic)

The potential for enzyme inhibition can be assessed using a relevant enzyme system (e.g., a specific kinase or protease).

Principle: The activity of the enzyme is measured in the presence and absence of the inhibitor. A decrease in enzyme activity indicates inhibition.

Protocol:

  • Enzyme Reaction: Set up a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Activity Measurement: Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial biological evaluation of the two compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound & Dodec-2-en-4-one characterization Structural Verification (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) characterization->antioxidant enzyme_inhibition Enzyme Inhibition (Target-specific) characterization->enzyme_inhibition data_analysis Determine IC50/EC50 Values cytotoxicity->data_analysis antioxidant->data_analysis enzyme_inhibition->data_analysis comparison Comparative Analysis of Biological Activity data_analysis->comparison

A generalized workflow for the biological evaluation of novel compounds.

Conclusion

While direct experimental evidence is lacking, a comparative analysis based on the principles of organic chemistry and chemical biology predicts that Dodec-2-en-4-one, as an α,β-unsaturated ketone, is likely to exhibit more pronounced biological activity, particularly cytotoxicity and enzyme inhibition, compared to its β,γ-unsaturated isomer, this compound. This predicted activity is primarily attributed to its potential to act as a Michael acceptor. However, the possibility of in vivo isomerization of this compound to the more reactive α,β-isomer cannot be discounted and warrants experimental investigation. The provided generalized protocols offer a starting point for the empirical evaluation of these compounds to validate these predictions and uncover their true biological potential.

References

Validating the Role of Dodec-4-en-2-one as a Pheromone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the validation of Dodec-4-en-2-one as a pheromone. Despite extensive searches of entomological and chemical ecology databases, no specific studies have been identified that experimentally confirm its role in insect communication. Consequently, a direct comparison with other established pheromones, supported by quantitative behavioral or electrophysiological data, cannot be constructed at this time.

This guide aims to address the user's request by first outlining the standard methodologies and data requirements for pheromone validation. It will then present a comparative framework using a well-documented pheromone, (Z)-9-Tricosene (muscalure), the housefly sex pheromone, to illustrate the type of experimental evidence that is currently absent for this compound.

The Scientific Standard for Pheromone Validation

The validation of a compound as a pheromone is a rigorous scientific process that requires a combination of chemical analysis, behavioral bioassays, and electrophysiological studies. The key steps are outlined in the workflow below:

Pheromone_Validation_Workflow A Putative Pheromone Identification (e.g., GC-MS analysis of insect extracts) B Chemical Synthesis of the Candidate Compound A->B C Behavioral Bioassays (e.g., olfactometer, wind tunnel) B->C D Electrophysiological Assays (e.g., EAG, GC-EAD) B->D E Field Trials (trapping experiments) C->E D->C F Validation as a Pheromone E->F Pheromone_Signaling_Pathway cluster_0 Peripheral Olfactory System (Antenna) cluster_1 Central Nervous System (Brain) Pheromone Pheromone Molecule (this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MB Mushroom Body AL->MB Processing LH Lateral Horn AL->LH Processing Behavior Behavioral Response MB->Behavior LH->Behavior

Dose-Response Analysis of Dodec-4-en-2-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and scientific research, understanding the biological activity of chemical compounds is paramount. This guide provides a comparative analysis of Dodec-4-en-2-one, an α,β-unsaturated ketone, and explores its potential dose-response relationship in various biological contexts. Due to the limited availability of direct experimental data for this compound, this guide will draw comparisons with structurally related compounds and provide a framework for its evaluation.

Comparative Analysis of Biological Activity

α,β-Unsaturated ketones, the chemical class to which this compound belongs, are known for their diverse biological activities, including antifungal, cytotoxic, and insecticidal properties. The reactivity of the Michael acceptor system in these molecules is believed to be a key determinant of their biological effects.

CompoundBiological ActivityOrganism/Cell LineEndpointValue
This compound Antifungal, Cytotoxic, Insecticidal (Predicted)--Data not available
2-Nonanone AntifungalPseudogymnoascus destructansMIC135.41 µg/mL
Pseudogymnoascus destructansIC5038.69 µg/mL
2-Undecanone AntifungalPseudogymnoascus destructansMIC25.94 µg/mL
Pseudogymnoascus destructansIC506.49 µg/mL

*MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data for 2-nonanone and 2-undecanone are provided for comparative purposes and were obtained from studies on the fungus Pseudogymnoascus destructans.

Experimental Protocols

To facilitate research in this area, we provide generalized protocols for assessing the biological activities of this compound. These protocols can be adapted based on the specific research question and available resources.

Antifungal Activity Assay (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells is prepared and adjusted to a standardized concentration (e.g., 10^5 spores/mL).

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing growth medium.

  • Inoculation: The fungal inoculum is added to each well of the microplate.

  • Incubation: The microplate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. The IC50 value can be determined by measuring the optical density and calculating the concentration that inhibits 50% of the fungal growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that reduces cell viability by 50%, is then calculated.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_antifungal Antifungal Activity Assay cluster_cytotoxicity Cytotoxicity Assay a1 Prepare Fungal Inoculum a2 Serial Dilution of this compound a1->a2 a3 Inoculation a2->a3 a4 Incubation a3->a4 a5 Data Analysis (MIC, IC50) a4->a5 c1 Seed Cancer Cells c2 Compound Treatment c1->c2 c3 MTT Assay c2->c3 c4 Absorbance Measurement c3->c4 c5 Data Analysis (IC50) c4->c5

Experimental Assay Workflows

signaling_pathway This compound This compound Cellular Nucleophiles (e.g., Cysteine residues in proteins) Cellular Nucleophiles (e.g., Cysteine residues in proteins) This compound->Cellular Nucleophiles (e.g., Cysteine residues in proteins) Michael Addition Disruption of Protein Function Disruption of Protein Function Cellular Nucleophiles (e.g., Cysteine residues in proteins)->Disruption of Protein Function Stress Response Pathways Stress Response Pathways Disruption of Protein Function->Stress Response Pathways Apoptosis Apoptosis Stress Response Pathways->Apoptosis

Potential Signaling Pathway of this compound

A Comparative Analysis of Dodec-4-en-2-one's Potential as an Insect Attractant Against Established Chemical Lures

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the potential insect attractant, Dodec-4-en-2-one, against a selection of known and scientifically validated insect attractants. While empirical data on the attractant efficacy of this compound is not yet available in published literature, this document serves as a framework for researchers and drug development professionals to design and evaluate its potential. The comparison is based on established experimental protocols and data from studies on structurally similar compounds and widely used insect attractants.

Introduction to Insect Attractants

Chemical attractants are pivotal in integrated pest management (IPM) strategies, serving as lures for monitoring, mass trapping, and mating disruption of various insect species.[1][2] These compounds, often volatile organic chemicals, mimic natural signals such as sex pheromones or food sources to elicit a behavioral response in target insects.[3] The efficacy of an attractant is typically quantified through electrophysiological and behavioral assays, as well as field trapping studies.

This compound is a ketone, a class of organic compounds that includes several known insect attractants, such as raspberry ketone and cyclopentanone.[1][4] Its structural characteristics suggest it may have potential as a lure for certain insect species. This guide outlines the methodologies and comparative data points necessary to assess its activity relative to established attractants.

Quantitative Data Comparison

To effectively evaluate the potential of this compound, its performance should be benchmarked against known insect attractants. The following table summarizes representative data for established lures from field studies. Data for this compound is presented as "To Be Determined" (TBD) to highlight the need for future research.

AttractantTarget Insect(s)Mean Trap Catch (Insects/Trap/Week)Lure Concentration/DispenserTrap TypeReference
This compound TBDTBDTBDTBDN/A
Cue-LureBactrocera and Zeugodacus fruit flies~45.99Not specifiedNot specified[2]
Raspberry KetoneBactrocera and Zeugodacus fruit fliesLower than Cue-LureNot specifiedNot specified[1][2]
CyclopentanoneMosquitoes (Aedes vigilax, Culex spp.)Significantly lower than CO220% solutionCDC light traps and Counterflow Geometry (CFG) traps[4]
Carbon Dioxide (CO2)Mosquitoes (Aedes vigilax, Culex spp.)Significantly higher than cyclopentanoneNot specifiedCDC light traps and Counterflow Geometry (CFG) traps[4]

Experimental Protocols

The following are detailed methodologies for key experiments that should be conducted to determine and compare the attractant activity of this compound.

Electroantennography (EAG)

Electroantennography measures the electrical response of an insect's antenna to a volatile compound, providing a measure of olfactory stimulation.

Methodology:

  • Insect Preparation: An antenna is excised from a live, immobilized insect.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically silver wires coated in silver chloride.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A pulse of air containing a known concentration of this compound (or a control/comparative attractant) is injected into the airstream.

  • Data Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of the response is indicative of the level of olfactory receptor neuron activity.

  • Comparison: Responses to this compound are compared to those elicited by known attractants and a solvent control (e.g., paraffin oil).

Behavioral Assays (Wind Tunnel)

Behavioral assays in a controlled environment like a wind tunnel can quantify an insect's attraction and flight orientation towards a chemical source.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. At the upwind end, a dispenser releasing this compound is placed to create an odor plume.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Observation: The flight path and behavior of the insect are recorded. Key metrics include:

    • Activation: Percentage of insects initiating flight.

    • Oriented Flight: Percentage of insects flying upwind within the odor plume.

    • Source Contact: Percentage of insects reaching the odor source.

  • Data Analysis: These metrics are compared for this compound, known attractants, and a blank control.

Field Trapping Studies

Field trapping provides the most ecologically relevant measure of an attractant's effectiveness.

Methodology:

  • Trap Selection: A standardized trap type (e.g., Delta trap, bucket trap) is used.[5]

  • Lure Preparation: A dispenser (e.g., rubber septum, cotton wick) is loaded with a precise amount of this compound.

  • Experimental Design: Traps baited with this compound, known attractants, and unbaited (control) traps are deployed in a randomized block design in the target insect's natural habitat.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Statistical Analysis: The mean trap catches for each treatment are compared using appropriate statistical tests (e.g., ANOVA, Tukey's HSD).

Visualizations

Signaling Pathway for Insect Attraction

InsectAttractionPathway cluster_environment Environment cluster_insect Insect Odorant_Source Odorant Source (this compound) Antennal_Receptors Antennal Olfactory Receptor Neurons Odorant_Source->Antennal_Receptors Odorant Molecules Antennal_Lobe Antennal Lobe (Signal Processing) Antennal_Receptors->Antennal_Lobe Electrical Signal Higher_Brain_Centers Higher Brain Centers (Decision Making) Antennal_Lobe->Higher_Brain_Centers Processed Signal Motor_Response Motor Response (Oriented Flight) Higher_Brain_Centers->Motor_Response Behavioral Command Motor_Response->Odorant_Source Movement Towards Source

Caption: Generalized signaling pathway of insect attraction to a chemical cue.

Experimental Workflow for Comparative Analysis

ExperimentalWorkflow cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) - Olfactory Response - Data_Analysis Comparative Data Analysis EAG->Data_Analysis Wind_Tunnel Wind Tunnel Assay - Behavioral Response - Wind_Tunnel->Data_Analysis Field_Trapping Field Trapping - Efficacy - Conclusion Conclusion on Attractant Activity Field_Trapping->Conclusion Hypothesis Hypothesis: This compound is an insect attractant Hypothesis->EAG Hypothesis->Wind_Tunnel Data_Analysis->Field_Trapping

References

Decoding Olfactory Signals: A Guide to Pheromone Receptor Cross-Reactivity with a Focus on Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of pheromone receptors is paramount in the quest for targeted and effective pest management strategies and the development of novel therapeutics. This guide delves into the intricate world of pheromone reception, exploring the phenomenon of cross-reactivity with a particular focus on aliphatic ketones, a class of compounds with potential applications in disrupting insect communication.

Principles of Pheromone Reception and Specificity

The detection of pheromones by insects is a highly sensitive and specific process, crucial for behaviors such as mating and aggregation.[1] This process is mediated by specialized olfactory sensory neurons housed in sensilla, typically on the antennae.[1] The initial capture of hydrophobic pheromone molecules from the air is facilitated by pheromone-binding proteins (PBPs), which transport them through the aqueous sensillum lymph to the pheromone receptors located on the dendritic membrane of the sensory neurons.[1]

The specificity of this system is determined by several factors:

  • Pheromone Receptors (PRs): These are transmembrane proteins that bind to specific pheromone molecules, initiating a signal transduction cascade. The amino acid sequence and structure of the binding pocket of a PR are primary determinants of its ligand specificity.

  • Pheromone-Binding Proteins (PBPs): PBPs can act as a first-level filter, selectively binding to certain pheromones and influencing which molecules reach the receptors.[1]

  • Co-receptors: Most insect odorant receptors form a complex with a highly conserved co-receptor (Orco), which is essential for ion channel function and signal transduction.

Cross-Reactivity: When Signals Get Crossed

Cross-reactivity occurs when a pheromone receptor is activated by a compound other than its primary, or cognate, ligand. This can happen with structurally similar molecules that can fit into the receptor's binding pocket, albeit often with lower affinity. The degree of cross-reactivity is influenced by the shape, size, and functional groups of the ligand.

For a C12 aliphatic ketone like Dodec-4-en-2-one, potential cross-reactivity would be expected with receptors for other medium-chain ketones, aldehydes, or alcohols that are known pheromones in various insect species. The presence and position of the double bond and the ketone functional group are critical determinants of its binding properties.

Hypothetical Cross-Reactivity Data for this compound

In the absence of specific experimental data for this compound, the following table presents a hypothetical scenario to illustrate how such data would be structured for comparison. The values are purely illustrative and intended to provide a framework for understanding the types of data generated in cross-reactivity studies.

Receptor TypeCognate PheromoneThis compound Binding Affinity (Kd, µM)This compound EC50 (µM)Notes
Receptor A (Moth sp. 1)(Z)-9-Tetradecenal> 100> 100Negligible cross-reactivity expected due to differences in chain length and functional group.
Receptor B (Beetle sp. 1)4-Methyl-3-heptanone5075Moderate cross-reactivity possible due to the presence of a ketone functional group.
Receptor C (Moth sp. 2)(E)-11-Tetradecenyl acetate> 100> 100Low probability of cross-reactivity due to the ester functional group of the cognate ligand.
Receptor D (Fly sp. 1)(Z)-9-Tricosene> 100> 100Very low likelihood of interaction due to significant differences in chain length and structure.

Note: Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. EC50 (half-maximal effective concentration) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum.

Experimental Protocols for Assessing Cross-Reactivity

To generate the type of data presented above, researchers employ a variety of experimental techniques:

Heterologous Expression and Functional Assays

This is a common in vitro method to characterize the response profile of specific pheromone receptors.

  • Methodology:

    • The gene encoding the pheromone receptor of interest is cloned and expressed in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells.

    • The expressed receptor is then challenged with a panel of potential ligands, including the cognate pheromone and the test compound (e.g., this compound).

    • Receptor activation is measured using techniques like two-electrode voltage clamp (for Xenopus oocytes) or calcium imaging (for HEK cells).

    • Dose-response curves are generated to determine the EC50 for each compound.

Binding Assays

Binding assays directly measure the interaction between a receptor and a ligand.

  • Methodology:

    • The pheromone receptor is expressed and purified.

    • A radiolabeled or fluorescently tagged cognate ligand is used in a competition assay with the unlabeled test compound.

    • The ability of the test compound to displace the labeled ligand is measured, allowing for the calculation of its binding affinity (Ki or Kd).

Electrophysiological Recordings

These in vivo techniques measure the neural response of olfactory sensory neurons to different odorants.

  • Methodology:

    • Electroantennography (EAG): Measures the summated response of all olfactory neurons on the antenna to a given stimulus. It provides a general indication of whether a compound is detected.

    • Single-Sensillum Recording (SSR): A more precise technique that records the action potentials from individual olfactory sensory neurons within a single sensillum. This allows for the characterization of the response spectrum of a single receptor type.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Pheromone_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Pheromone Pheromone (this compound) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone Receptor Pheromone Receptor (PR) PBP_Pheromone->Receptor Delivery IonChannel Ion Channel Opening Receptor->IonChannel Activation Orco Orco Co-receptor Orco->IonChannel Association Signal Signal Transduction IonChannel->Signal Depolarization Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_compound Compound Screening Cloning Gene Cloning of Pheromone Receptor Expression Heterologous Expression (e.g., Xenopus oocytes, HEK cells) Cloning->Expression Functional_Assay Functional Assay (e.g., Two-electrode voltage clamp, Calcium imaging) Expression->Functional_Assay Binding_Assay Binding Assay (Competition Assay) Expression->Binding_Assay Data_Analysis_vitro Data Analysis (EC50, Ki determination) Functional_Assay->Data_Analysis_vitro Binding_Assay->Data_Analysis_vitro Insect_Prep Insect Preparation EAG Electroantennography (EAG) Insect_Prep->EAG SSR Single-Sensillum Recording (SSR) Insect_Prep->SSR Data_Analysis_vivo Data Analysis (Response Spectrum) EAG->Data_Analysis_vivo SSR->Data_Analysis_vivo Test_Compound Test Compound (this compound) Test_Compound->Functional_Assay Test_Compound->Binding_Assay Test_Compound->EAG Test_Compound->SSR Cognate_Ligand Cognate Ligand Cognate_Ligand->Functional_Assay Cognate_Ligand->Binding_Assay Cognate_Ligand->EAG Cognate_Ligand->SSR

References

Comparative Guide to Bioassay Validation for Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bioassays for the validation of Dodec-4-en-2-one, a compound of interest due to its chemical structure as a Michael acceptor. Such compounds are known to interact with biological systems, primarily through the Keap1-Nrf2-ARE signaling pathway, a critical regulator of cellular antioxidant responses. This document outlines the experimental protocols and performance data for key bioassays to aid researchers in selecting the most appropriate methods for their studies.

Introduction to this compound and the Keap1-Nrf2-ARE Pathway

This compound is an α,β-unsaturated ketone, a class of compounds that can act as Michael acceptors in biological systems. This reactivity allows them to form covalent adducts with nucleophilic residues on proteins, notably cysteine residues. A key target of such electrophilic compounds is the Kelch-like ECH-associated protein 1 (Keap1), a sensor for oxidative and electrophilic stress.

Under normal conditions, Keap1 targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent degradation by the proteasome. However, when electrophiles like this compound react with cysteine residues on Keap1, it induces a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. This signaling cascade is a fundamental cellular defense mechanism against stressors.

Bioassay Comparison for this compound Activity

The validation of this compound's biological activity can be approached through various bioassays, each with its own advantages and limitations. The primary methods focus on the compound's ability to modulate the Keap1-Nrf2-ARE pathway. Below is a comparison of the most relevant assay types.

Table 1: Comparison of Bioassays for this compound
Assay TypePrincipleThroughputEndpointKey AdvantagesKey Limitations
Keap1-Nrf2 Inhibitor Screening (Fluorescence Polarization) Measures the disruption of the Keap1-Nrf2 protein-protein interaction in a cell-free system.HighChange in fluorescence polarizationDirect measurement of target engagement; High throughput; Quantitative (Kd, IC50).Does not provide information on cellular activity (e.g., cell permeability, metabolism).
Keap1-Nrf2 Inhibitor Screening (ELISA) Measures the disruption of the Keap1-Nrf2 protein-protein interaction using an enzyme-linked immunosorbent assay format in a cell-free system.HighColorimetric or chemiluminescent signalDirect target engagement; High throughput; Less susceptible to interference from fluorescent compounds.Lacks cellular context; Indirect measurement of interaction.
Antioxidant Response Element (ARE) Reporter Gene Assay Measures the transcriptional activation of the ARE in a cell-based system using a reporter gene (e.g., luciferase).Medium to HighLuminescence or fluorescenceProvides information on cellular activity; Reflects the entire signaling pathway.Indirect measurement of target engagement; Susceptible to off-target effects.
Mass Spectrometry-Based Covalent Adduct Detection Directly detects the formation of covalent adducts between the compound and target proteins (e.g., Keap1).Low to MediumMass shift of protein or peptideProvides direct evidence of covalent modification; Can identify specific binding sites.Technically demanding; Lower throughput; May not correlate directly with functional activity.

Experimental Protocols

Keap1-Nrf2 Inhibitor Screening Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and published literature.

Objective: To quantify the ability of this compound to inhibit the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.

Materials:

  • Recombinant human Keap1 protein

  • Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated)

  • Assay buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • This compound (and other test compounds)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 384-well plate, add a fixed concentration of the fluorescently labeled Nrf2 peptide to each well.

  • Add the diluted this compound or control vehicle to the wells.

  • Initiate the binding reaction by adding a fixed concentration of Keap1 protein to each well.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the inhibition of Keap1-Nrf2 binding for each concentration of this compound and determine the IC50 value.

Data Analysis and Validation:

  • Z'-factor: This parameter is used to assess the quality of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using positive and negative controls.

  • IC50/Kd: The half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) provides a quantitative measure of the compound's potency.

Antioxidant Response Element (ARE) Reporter Gene Assay

This protocol is a general guideline for a luciferase-based ARE reporter assay.

Objective: To determine if this compound can induce the transcriptional activity of the Antioxidant Response Element in a cellular context.

Materials:

  • A human cell line (e.g., HepG2, AREc32) stably or transiently transfected with an ARE-luciferase reporter construct.

  • Cell culture medium and supplements.

  • This compound (and other test compounds).

  • 96-well, clear-bottom, white-walled cell culture plates.

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer.

Procedure:

  • Seed the ARE reporter cells in 96-well plates and allow them to adhere overnight.

  • Prepare a dilution series of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 24 hours) to allow for gene expression.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected control reporter or a separate viability assay) to account for potential cytotoxicity.

Data Analysis and Validation:

  • EC50: The half-maximal effective concentration (EC50) is the concentration of this compound that produces 50% of the maximal response.

  • Fold Induction: The increase in luciferase activity compared to the vehicle control.

  • Z'-factor: Can also be calculated for cell-based assays to assess their suitability for screening.

Mandatory Visualizations

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Dodec4en2one This compound (Michael Acceptor) Dodec4en2one->Keap1 Covalent Adduct Formation ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes ARE->Genes Transcription

Caption: Keap1-Nrf2-ARE Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_cell_free Cell-Free Assays cluster_cell_based Cell-Based Assays cluster_direct_detection Direct Detection FP Fluorescence Polarization (Keap1-Nrf2 Interaction) ELISA ELISA (Keap1-Nrf2 Interaction) ARE ARE Reporter Gene Assay (Luciferase) MS Mass Spectrometry (Covalent Adducts) Compound This compound Compound->FP Compound->ELISA Compound->ARE Compound->MS

Efficacy of 2-Dodecanone Compared to Commercial Insecticides Against Stored-Product Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-dodecanone, a naturally occurring compound, with established commercial insecticides used for the management of stored-product insects. The information presented is intended to support research and development efforts in the field of pest control by providing a side-by-side look at quantitative efficacy data and experimental methodologies.

Data Presentation: Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of 2-dodecanone and selected commercial insecticides against common stored-product pests.

Table 1: Contact Toxicity of 2-Dodecanone and Commercial Insecticides

CompoundInsect SpeciesEfficacy MetricValueCitation
2-DodecanoneTribolium castaneum (Red Flour Beetle)LD505.21 µ g/adult [1][2]
2-DodecanoneLasioderma serricorne (Cigarette Beetle)LD502.54 µ g/adult [1][2]
2-DodecanoneLiposcelis bostrychophila (Booklouse)LD5023.41 µg/cm²[1][2]
PyrethrinsLiposcelis bostrychophila (Booklouse)LD5018.72 µg/cm²[1]
Lambda-cyhalothrinTribolium castaneum (Red Flour Beetle)LC50 (72 hrs)3.28 ppm
SpinetoramTribolium castaneum (Red Flour Beetle)LC50 (72 hrs)4.12 ppm
ChlorpyrifosSitophilus oryzae (Rice Weevil)LC50 (24 hrs)17.09 ppm
SpinetoramSitophilus oryzae (Rice Weevil)LC50 (24 hrs)17.22 ppm

Table 2: Fumigant Toxicity of 2-Dodecanone and Commercial Insecticides

CompoundInsect SpeciesEfficacy MetricValueCitation
2-DodecanoneTribolium castaneum (Red Flour Beetle)LC5030.39 mg/L air[1]
2-DodecanoneLasioderma serricorne (Cigarette Beetle)LC507.48 mg/L air[1]
2-DodecanoneLiposcelis bostrychophila (Booklouse)LC500.82 mg/L air[1]

Experimental Protocols

1. Efficacy of 2-Dodecanone (Contact and Fumigant Toxicity)

  • Source: The data for 2-dodecanone is derived from a study investigating the insecticidal and repellent efficacy of essential oils from Zanthoxylum planispinum var. dintanensis, where 2-dodecanone was identified as a major component.[1][2]

  • Contact Toxicity Assay:

    • Test Insects: Tribolium castaneum and Lasioderma serricorne adults.

    • Methodology: A topical application method was used. Different doses of 2-dodecanone dissolved in n-hexane were applied to the dorsal thorax of the insects.

    • Control: n-hexane was used as a control.

    • Observation: Mortality was observed 24 hours after treatment.

    • For Liposcelis bostrychophila: A filter paper contact method was used. Filter paper was treated with a solution of 2-dodecanone. Mortality was assessed after 24 hours.

  • Fumigant Toxicity Assay:

    • Test Insects: Tribolium castaneum, Lasioderma serricorne, and Liposcelis bostrychophila adults.

    • Methodology: A sealed container method was used. A filter paper impregnated with 2-dodecanone was placed in a sealed space containing the test insects.

    • Control: A filter paper treated with n-hexane was used as a control.

    • Observation: Mortality was recorded after 24 hours.

2. Efficacy of Commercial Insecticides (General Protocol)

  • Source: Data for commercial insecticides is compiled from various studies evaluating their efficacy against stored-product pests. The methodologies outlined below represent a general approach.

  • Contact Toxicity/Residual Efficacy Assay:

    • Methodology: Insecticides are typically applied to a surface (e.g., filter paper, glass petri dish, or grain). The application is often done using a spray tower or by direct pipetting to ensure even distribution.

    • Test Insects: A known number of adult insects are introduced into the treated environment.

    • Exposure Time: Insects are exposed for a specific duration, which can range from a few hours to several days.

    • Observation: Mortality is assessed at predetermined intervals. For residual efficacy, the treated surfaces are aged for a period before introducing the insects.

  • Diet Bioassay:

    • Methodology: The insecticide is incorporated into the insects' diet at various concentrations.

    • Test Insects: Insects are allowed to feed on the treated diet.

    • Observation: Mortality and sublethal effects (e.g., reduced fecundity, developmental abnormalities) are recorded over time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_data Data Analysis cluster_output Output Compound_Prep Compound Preparation (Dodec-4-en-2-one & Commercial Pesticides) Contact_Assay Contact Toxicity Assay Compound_Prep->Contact_Assay Fumigant_Assay Fumigant Toxicity Assay Compound_Prep->Fumigant_Assay Diet_Assay Diet Bioassay Compound_Prep->Diet_Assay Insect_Rearing Insect Rearing (Target Pest Species) Insect_Rearing->Contact_Assay Insect_Rearing->Fumigant_Assay Insect_Rearing->Diet_Assay Mortality_Assessment Mortality Assessment Contact_Assay->Mortality_Assessment Fumigant_Assay->Mortality_Assessment Diet_Assay->Mortality_Assessment LC50_LD50_Calc LC50/LD50 Calculation Mortality_Assessment->LC50_LD50_Calc Statistical_Analysis Statistical Analysis LC50_LD50_Calc->Statistical_Analysis Efficacy_Report Efficacy Comparison Report Statistical_Analysis->Efficacy_Report

General workflow for evaluating insecticide efficacy.

Signaling_Pathways cluster_pyrethroids Pyrethroids (e.g., Deltamethrin) cluster_spinosyns Spinosyns (e.g., Spinosad) cluster_organophosphates Organophosphates (e.g., Chlorpyrifos) P_Target Voltage-Gated Sodium Channels P_Action Keep Channels Open P_Target->P_Action P_Result Repetitive Neuronal Firing -> Paralysis & Death P_Action->P_Result S_Target Nicotinic Acetylcholine Receptors (nAChRs) S_Action Allosteric Activation S_Target->S_Action S_Result Involuntary Muscle Contractions, Tremors -> Paralysis & Death S_Action->S_Result O_Target Acetylcholinesterase (AChE) O_Action Inhibition O_Target->O_Action O_Result Accumulation of Acetylcholine -> Continuous Nerve Stimulation -> Paralysis & Death O_Action->O_Result

Simplified signaling pathways of common commercial insecticides.

References

Comparative Analysis of Dodec-4-en-2-one Isomers: Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis and biological significance of Dodec-4-en-2-one isomers. This document provides a comparative overview of synthetic methodologies and bioactivity, supported by experimental data and detailed protocols.

While direct comparative studies on the enantioselective synthesis and specific bioactivities of (R)- and (S)-Dodec-4-en-2-one isomers are not extensively available in current literature, this guide provides a framework for understanding their potential differences by examining analogous compounds and general principles of stereochemistry in chemical synthesis and biological systems. The critical role of chirality in the function of bioactive molecules, particularly insect pheromones, underscores the importance of enantioselective synthesis. Different enantiomers of the same compound can elicit varied, and sometimes opposing, biological responses.

This guide will leverage information on the synthesis and bioactivity of structurally similar β,γ-unsaturated ketones, such as the well-documented insect pheromone 6-methyl-5-hepten-2-one (sulcatone), to infer potential methodologies and biological considerations for this compound isomers.

Enantioselective Synthesis Strategies: A Comparative Overview

The asymmetric synthesis of chiral β,γ-unsaturated ketones is a challenging yet crucial area of organic chemistry. Several strategies can be employed to achieve high enantiomeric purity. Below is a comparative table of potential synthetic approaches that could be adapted for the synthesis of (R)- and (S)-Dodec-4-en-2-one.

Synthetic StrategyDescriptionPotential AdvantagesPotential Challenges
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed.Well-established and reliable methods; high diastereoselectivities are often achievable.Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral source.
Catalytic Asymmetric Conjugate Addition A chiral catalyst, typically a metal complex with a chiral ligand, is used to control the stereochemistry of the 1,4-addition of a nucleophile to an α,β-unsaturated precursor.High catalytic efficiency; small amounts of chiral catalyst can generate large quantities of enantiomerically enriched product.Catalyst and ligand synthesis can be complex and expensive; optimization of reaction conditions is often required.
Kinetic Resolution A racemic mixture is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched.Can be effective for separating enantiomers when asymmetric synthesis is not feasible.Maximum theoretical yield is 50% for the unreacted enantiomer; requires a suitable selective reaction.
Enzymatic Reactions Enzymes, such as lipases or reductases, are used to catalyze stereoselective transformations.High enantioselectivity and mild reaction conditions; environmentally friendly.Substrate scope can be limited; enzyme stability and cost may be concerns.

Bioactivity of Chiral Isomers: The Significance of Stereochemistry

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the context of insect pheromones, for instance, it is common for one enantiomer to be highly active, while the other is inactive or even inhibitory. This specificity arises from the chiral nature of biological receptors.

Case Study: 6-Methyl-5-hepten-2-one (Sulcatone)

6-Methyl-5-hepten-2-one, a component of the aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus, provides a relevant example of the importance of enantiomers in bioactivity. While not a direct analogue in terms of chain length, its β,γ-unsaturated ketone structure is comparable.

EnantiomerBiological Activity
(R)-(-)-Sulcatone Major component of the aggregation pheromone of Gnathotrichus sulcatus.
(S)-(+)-Sulcatone Also a component of the pheromone blend, but often active in different ratios with the (R)-enantiomer for different species.

The differential activity of sulcatone enantiomers highlights the necessity of enantioselective synthesis for the accurate study and application of such bioactive compounds.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are representative methodologies for the synthesis and bioactivity assessment of chiral unsaturated ketones, which can be adapted for this compound isomers.

General Protocol for Asymmetric Conjugate Addition
  • Catalyst Preparation: A solution of the chiral ligand and a metal precursor (e.g., a copper or rhodium salt) is prepared in a suitable anhydrous solvent under an inert atmosphere.

  • Reaction Setup: The catalyst solution is added to a reaction vessel containing the α,β-unsaturated ketone precursor.

  • Nucleophile Addition: The nucleophilic reagent (e.g., a Grignard reagent or an organozinc reagent) is added slowly to the reaction mixture at a controlled temperature.

  • Quenching and Workup: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, dried, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Protocol for Electroantennography (EAG)
  • Antenna Preparation: An antenna is excised from the head of the insect and mounted between two electrodes containing a conductive solution.

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air carrying a known concentration of the test compound (e.g., (R)- or (S)-Dodec-4-en-2-one) are introduced into the main air stream.

  • Data Recording: The electrical potential changes across the antenna (depolarizations) in response to the stimuli are amplified and recorded.

  • Data Analysis: The amplitudes of the EAG responses are measured and compared between different enantiomers and concentrations.

Visualizing Synthetic and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for a generic synthetic workflow and a signaling pathway.

Synthetic Workflow for Chiral Pheromones

G cluster_0 Synthesis & Purification cluster_1 Bioactivity Assays A Racemic Precursor B Enantioselective Synthesis (e.g., Asymmetric Catalysis) A->B C Purification (e.g., Chiral Chromatography) B->C D (R)-Isomer C->D E (S)-Isomer C->E F Electroantennography (EAG) D->F G Behavioral Assays (e.g., Wind Tunnel) D->G E->F E->G H Field Trials G->H

General workflow for synthesis and bioactivity testing.
Hypothetical Signaling Pathway for Odorant Recognition

G Odorant Odorant ((R/S)-Dodec-4-en-2-one) OR Odorant Receptor Odorant->OR G_protein G-protein OR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Structure-Activity Relationship of Dodec-4-en-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Dodec-4-en-2-one, focusing on their antimicrobial and anti-biofilm activities. While direct and extensive SAR studies on this compound are limited in publicly available literature, this document synthesizes findings from related α,β-unsaturated ketones and long-chain aliphatic compounds to provide insights into the structural features influencing their biological activity. The information is intended to guide researchers in the design and development of novel antimicrobial and anti-virulence agents.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of α,β-unsaturated ketones is influenced by several structural factors, including the length of the alkyl chain and the presence of specific functional groups. The Michael acceptor property of the enone moiety is considered crucial for their biological activity, as it can react with nucleophiles in biological systems.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3,4-Epoxy-2-alkanone Analogs [1]

CompoundChain Length (n)MIC (µg/mL) vs. Trichophyton mentagrophytesMIC (µg/mL) vs. Propionibacterium acnesMIC (µg/mL) vs. Pityrosporum ovale
3,4-epoxy-2-undecanone5>100100>100
3,4-epoxy-2-dodecanone 6 25 100 >100
3,4-epoxy-2-tridecanone725100>100
3,4-epoxy-2-tetradecanone850100>100
3,4-epoxy-2-pentadecanone9100100>100
3,4-epoxy-2-hexadecanone10>100>100>100
3,4-epoxy-2-heptadecanone11>100>100100

Data extracted from a study on the synthesis and antimicrobial activity of long-chain 3,4-epoxy-2-alkanones.[1]

The data in Table 1 suggests that the optimal chain length for antifungal activity against Trichophyton mentagrophytes is around 12 to 13 carbon atoms. For antibacterial activity against Propionibacterium acnes, a broader range of chain lengths (C11 to C15) shows moderate activity. This highlights the importance of the lipophilicity of the molecule in its interaction with microbial membranes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments relevant to the evaluation of this compound analogs.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compounds: The this compound analogs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Biofilm Inhibition Assay

This assay assesses the ability of the compounds to prevent the formation of biofilms.

  • Preparation of Bacterial Suspension: A bacterial culture is grown to the logarithmic phase and diluted to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Treatment: The bacterial suspension is added to the wells of a microtiter plate containing serial dilutions of the this compound analogs.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a solution like crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the amount of biofilm formed.

Logical Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel antimicrobial compounds like this compound analogs.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization A Design of Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D Antimicrobial Susceptibility Testing (MIC) C->D E Biofilm Inhibition Assay C->E F Quorum Sensing Inhibition Assay C->F G Data Compilation & Analysis D->G E->G F->G H Structure-Activity Relationship (SAR) Determination G->H I Identification of Lead Compounds H->I J Further Analog Design I->J J->A Iterative Improvement

Workflow for SAR studies of antimicrobial compounds.

This guide provides a foundational understanding of the SAR of this compound analogs based on related compounds. Further dedicated research involving the synthesis and systematic biological evaluation of a diverse library of this compound derivatives is necessary to establish a comprehensive SAR and to identify lead candidates for the development of new anti-infective therapies.

References

A Comparative Guide to Analytical Methods for the Quantification of Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Dodec-4-en-2-one, a volatile organic compound. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for obtaining reliable data in research and development. This document outlines and compares the performance of prevalent and emerging analytical technologies, supported by experimental data from relevant scientific literature.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2] A well-validated method provides confidence in the reliability of the analytical data generated.

Primary Analytical Techniques for Volatile Compounds

Gas chromatography (GC) based methods are the primary choice for the analysis of volatile compounds like this compound due to their high resolution and sensitivity. The most common configurations are Headspace-Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in various matrices. The SPME step allows for the extraction and pre-concentration of analytes from the sample headspace, enhancing sensitivity. The subsequent GC separation and MS detection provide high selectivity and definitive identification of the target analyte.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable technique for the quantification of organic compounds. While it does not provide the same level of specificity as MS for identification, the FID detector offers excellent linearity and reproducibility over a wide concentration range, making it a workhorse for routine quantitative analysis.

Performance Comparison of Primary Techniques

The choice between GC-MS and GC-FID often depends on the specific requirements of the analysis. GC-MS is generally more sensitive and provides structural information for compound identification, while GC-FID is known for its wide linear range and robustness in quantification.[1][2][3][4][5]

Parameter HS-SPME-GC-MS GC-FID Comments
Specificity Very High (based on mass spectrum)Moderate (based on retention time)MS provides a unique fingerprint of the molecule, offering higher confidence in identification.
Sensitivity (LOD/LOQ) Generally lower LOD/LOQGood, but typically higher LOD/LOQ than MSSPME pre-concentration significantly enhances the sensitivity of the GC-MS method.[1][2]
Linearity (R²) Typically >0.99Typically >0.999Both techniques offer excellent linearity, with FID often having a slightly wider linear dynamic range.[6]
Precision (RSD%) < 15%< 10%Both methods demonstrate good precision, with FID often showing slightly better repeatability.
Accuracy (Recovery %) 85-115%90-110%Accuracy is generally comparable and depends on proper calibration and sample preparation.
Cost & Complexity Higher initial cost and more complex operationLower initial cost and simpler operationThe maintenance of an MS detector is typically more involved than for an FID.

Table 1: Comparison of typical performance characteristics for HS-SPME-GC-MS and GC-FID for the analysis of volatile organic compounds.

Alternative and Emerging Analytical Techniques

While GC-based methods are predominant, other techniques offer unique advantages for the quantification of ketones and other volatile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For short-chain ketones and other volatile compounds that can be derivatized, LC-MS/MS offers a viable alternative.[7][8][9][10][11] Derivatization can improve the chromatographic retention and ionization efficiency of the analyte. This technique is highly sensitive and selective, particularly for complex matrices.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[12][13][14][15][16] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei. This makes qNMR a powerful tool for purity assessment and the certification of reference materials.

Performance Comparison of Alternative Techniques

Parameter LC-MS/MS (with derivatization) Quantitative NMR (qNMR) Comments
Specificity Very High (based on parent/daughter ion transitions)High (based on unique chemical shifts)Both techniques are highly specific.
Sensitivity (LOD/LOQ) Very low LOD/LOQ achievableGenerally less sensitive than MS-based methodsLC-MS/MS is well-suited for trace-level quantification.
Linearity (R²) Typically >0.99Excellent linearityqNMR is inherently linear over a wide dynamic range.
Precision (RSD%) < 15%< 2%qNMR is known for its high precision.
Accuracy (Recovery %) 85-115%Not applicable (primary method)qNMR provides a direct measure of the amount of substance.
Sample Preparation Often requires derivatization and extractionSimple dissolution in a deuterated solventqNMR sample preparation is generally straightforward.

Table 2: Comparison of typical performance characteristics for LC-MS/MS and qNMR for the analysis of organic compounds.

Experimental Protocols

HS-SPME-GC-MS Method for this compound Quantification

This protocol is a representative method synthesized from best practices for the analysis of volatile ketones.

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., 2-undecanone).

  • Seal the vial with a PTFE/silicone septum and cap.

2. HS-SPME Parameters:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Incubation Temperature: 60 °C.

  • Incubation Time: 15 minutes.

  • Extraction Time: 30 minutes.

  • Desorption Temperature: 250 °C.

  • Desorption Time: 5 minutes in the GC injector.

3. GC-MS Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (splitless mode).

  • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min (hold for 5 min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Quantification Ion for this compound: To be determined from the mass spectrum (likely prominent fragments).

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent or matrix.

  • Analyze the standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

GC-FID Method for this compound Quantification

1. Sample Preparation:

  • Prepare the sample as described for the GC-MS method, including the addition of an internal standard.

2. GC-FID Parameters:

  • GC Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C (split mode, e.g., 20:1).

  • Oven Temperature Program: Same as the GC-MS method.

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

3. Calibration and Quantification:

  • Follow the same calibration procedure as for the GC-MS method.

qNMR Protocol for this compound Purity Assessment

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.

2. NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Acquisition Time: At least 3 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report & Lifecycle Dev Define Analytical Requirements Opt Optimize Method Parameters Dev->Opt Protocol Prepare Validation Protocol Opt->Protocol Acceptance Define Acceptance Criteria Protocol->Acceptance Specificity Specificity Acceptance->Specificity Linearity Linearity & Range Acceptance->Linearity Accuracy Accuracy Acceptance->Accuracy Precision Precision (Repeatability & Intermediate) Acceptance->Precision LOD_LOQ LOD & LOQ Acceptance->LOD_LOQ Robustness Robustness Acceptance->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Ongoing Method Verification Report->Lifecycle

Caption: Workflow for Analytical Method Validation.

GC_MS_vs_GC_FID cluster_Sample Sample Introduction cluster_GC Gas Chromatography cluster_Detectors Detection cluster_Output Data Output Sample Sample with This compound SPME HS-SPME Sample->SPME Injector GC Injector SPME->Injector GC_Column GC Column (Separation) Injector->GC_Column GC_MS Mass Spectrometer (Identification & Quantification) GC_Column->GC_MS GC_FID Flame Ionization Detector (Quantification) GC_Column->GC_FID MS_Data Mass Spectrum & Chromatogram GC_MS->MS_Data FID_Data Chromatogram GC_FID->FID_Data

Caption: Comparison of GC-MS and GC-FID workflows.

References

Assessing the Specificity of Dodec-4-en-2-one as a Signaling Molecule: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular communication, the specificity of a signaling molecule is paramount to its function. This guide provides a comparative framework for assessing the specificity of Dodec-4-en-2-one, a lesser-known unsaturated ketone, against other potential signaling molecules. We will explore the experimental methodologies required to elucidate its signaling pathways and present a clear structure for data comparison, aimed at researchers, scientists, and professionals in drug development.

Understanding the Molecular Context of this compound

This compound is an unsaturated ketone that has been identified as a volatile organic compound in various plants and insects. While its role as a pheromone or allomone in insects is plausible, its function as a specific signaling molecule in broader biological systems is not well-characterized. To assess its specificity, a direct comparison with a known signaling molecule and a structurally similar, potentially inactive, compound is essential.

For the purpose of this guide, we will compare this compound with:

  • A well-characterized lipid signaling molecule: Prostaglandin E2 (PGE2), a well-known eicosanoid involved in inflammation and various physiological processes.

  • A structurally similar, saturated ketone: Dodecan-2-one, to determine if the double bond at the 4th position is critical for its activity.

Experimental Workflow for Specificity Assessment

The following workflow outlines the key experiments required to determine the specificity of this compound as a signaling molecule.

G cluster_0 Phase 1: Receptor Binding & Activation cluster_1 Phase 2: Downstream Signaling & Cellular Response cluster_2 Phase 3: In Vivo Validation A Receptor Binding Assays B Competitive Binding Assays A->B C Cell-Based Reporter Assays A->C D Second Messenger Quantification (e.g., cAMP, Ca2+) C->D E Phospho-protein Analysis (e.g., Western Blot, Mass Spec) D->E F Gene Expression Analysis (e.g., qPCR, RNA-seq) E->F G Functional Assays (e.g., Migration, Proliferation) F->G H Animal Models I Phenotypic Analysis H->I G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound GPCR GPCR This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Regulates

Safety Operating Guide

Proper Disposal of Dodec-4-en-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Dodec-4-en-2-one, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following general precautions for handling a potentially hazardous, combustible organic ketone should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] this compound is likely a combustible liquid.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contain the material and prevent it from entering drains or waterways.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with federal, state, and local regulations.[2][3][4] At the federal level, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2]

  • Waste Characterization: this compound should be treated as hazardous waste. Based on its chemical structure (an unsaturated ketone), it is likely to be classified as an ignitable waste (D001). It may also possess toxicity characteristics that would require additional waste codes. A qualified environmental health and safety (EHS) professional should make the final determination.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container that is compatible with organic solvents.[3] Plastic containers are often preferred.[4]

    • The container must be in good condition with a secure, tight-fitting lid to prevent leaks and the release of vapors.[3]

    • Never mix incompatible waste streams. This compound waste should not be mixed with acids, bases, or oxidizers.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the specific hazards (e.g., "Ignitable").

    • Record the accumulation start date (the date the first drop of waste is added to the container).

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4]

    • The SAA must be inspected weekly for leaks and proper labeling.

    • Keep the waste container closed except when adding waste.[3][4]

    • Secondary containment is recommended to prevent spills from reaching drains.[2][3]

  • Disposal Request:

    • Once the container is full, or within the time limits specified by your institution's EHS department (often up to one year for partially filled containers in an SAA), arrange for pickup by a licensed hazardous waste disposal company.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[3][4] Hazardous chemicals are prohibited from sanitary sewer systems.

  • DO NOT dispose of this compound in the regular trash.[3]

  • DO NOT allow this compound to evaporate in a fume hood as a means of disposal.

Quantitative Disposal and Storage Limits

The following table summarizes key quantitative limits related to hazardous waste management in a laboratory setting. These are general guidelines, and specific state and local regulations may vary.

ParameterGuidelineCitation
pH Range for Aqueous Drain Disposal 5.5 - 9.0 (for non-hazardous aqueous solutions only)[3]
Maximum Container Fill Level 90% of capacity[2]
Maximum Waste Accumulation in SAA 55 gallons of hazardous waste[3][4]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solid[4]
Storage Time Limit in SAA (partially full) Up to 1 year[4]
Time to Remove Full Container from SAA Within 3 days
Large Quantity Generator Storage Limit Up to 90 days

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Hazardous Waste Management cluster_2 Prohibited Actions A Is the material a hazardous waste? B YES: Treat as Hazardous Waste A->B  Assume yes for This compound C NO (Requires expert determination) Follow non-hazardous waste procedures. A->C  Unlikely for this compound D Select a compatible, properly labeled container. B->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Keep container closed. Provide secondary containment. E->F G Is the container full? F->G H Continue to accumulate waste in SAA (up to 1 year). G->H  No I Arrange for pickup by licensed hazardous waste contractor within 3 days. G->I  Yes H->G J DO NOT pour down the drain. K DO NOT dispose of in regular trash.

Figure 1. Decision workflow for the disposal of this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Personal protective equipment for handling Dodec-4-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for Dodec-4-en-2-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available data for structurally similar compounds, as specific safety and health hazard information for this compound is limited.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes computed properties for the closely related isomer, (E)-dodec-2-en-4-one, and highlights the absence of key safety data.

PropertyValueNotes
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol [1][2]
Appearance Colorless liquid (presumed)Based on similar compounds.
Odor No information available
Flash Point Not availableA related compound, Dodecane, has a flash point of 71°C, suggesting this compound may be a combustible liquid.[3]
Boiling Point Not available
Occupational Exposure Limits Not established

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classifications for this compound are not available, related compounds are identified as combustible liquids and may pose an aspiration hazard if swallowed.[1][3] Repeated exposure may cause skin dryness or cracking.[1][3] Therefore, a cautious approach to handling is essential.

Recommended Personal Protective Equipment:

Protection TypeSpecification
Eye Protection Wear safety glasses with side-shields (or goggles).[4]
Hand Protection Protective gloves (e.g., Nitrile rubber).[4]
Skin and Body Protection Long-sleeved clothing.[4]
Respiratory Protection Not required under normal use with adequate ventilation. If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][4]

Experimental Protocol for Safe Handling

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated.
  • PPE Inspection: Check that all personal protective equipment is in good condition and readily available.
  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
  • Spill Kit: Have a spill kit with absorbent materials (e.g., Chemizorb®) readily accessible.[1]

2. Operational Procedures:

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or aerosols.[1] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1]
  • Transferring: Use only non-sparking tools when transferring the liquid to prevent static discharge.
  • Heating: If heating is necessary, use a well-controlled heating mantle or water bath. Avoid open flames.

3. Post-Operational Procedures:

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2] Store locked up.[1][3]
  • Decontamination: Clean the work area thoroughly after handling.
  • Hand Washing: Wash hands and face thoroughly after handling.[2]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not let the product enter drains.[1]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.[2][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting.[1][3] Immediately call a POISON CENTER or doctor.[1][3] There is a risk of aspiration if the victim vomits.[1]

Spill Response:

  • Evacuate the danger area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Cover drains to prevent entry into the sewer system.[1]

  • Absorb the spill with inert material (e.g., dry sand, Chemizorb®) and place it in a suitable container for disposal.[1]

  • Clean the affected area.

G Safe Handling and Emergency Workflow for this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Check_Ventilation Ensure Proper Ventilation Assess_Risks->Check_Ventilation Inspect_PPE Inspect & Don PPE Check_Ventilation->Inspect_PPE Locate_Safety_Equipment Locate Safety Equipment Inspect_PPE->Locate_Safety_Equipment Avoid_Contact Avoid Skin/Eye Contact & Inhalation Locate_Safety_Equipment->Avoid_Contact Begin Handling No_Ignition Keep Away from Ignition Sources Avoid_Contact->No_Ignition Use_Tools Use Non-Sparking Tools No_Ignition->Use_Tools Store_Properly Store in a Cool, Ventilated Area Use_Tools->Store_Properly Dispose_Waste Dispose of Waste Properly Store_Properly->Dispose_Waste End of Procedure Spill Spill Occurs Evacuate_Area Evacuate Area Spill->Evacuate_Area Exposure Personal Exposure First_Aid Administer First Aid Exposure->First_Aid Control_Spill Contain & Absorb Spill Evacuate_Area->Control_Spill Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for safe handling and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.